Flecainide

Catalog No.
S528058
CAS No.
54143-55-4
M.F
C17H20F6N2O3
M. Wt
414.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flecainide

CAS Number

54143-55-4

Product Name

Flecainide

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)

InChI Key

DJBNUMBKLMJRSA-UHFFFAOYSA-N

SMILES

Array

solubility

3.24e-02 g/L

Synonyms

Apocard, Flécaïne, Flecadura, Flecainid Isis, Flecainid-Isis, Flecainide, Flecainide Acetate, Flecainide Monoacetate, Flecainide Monoacetate, (+-)-Isomer, Flecainide Monoacetate, (R)-Isomer, Flecainide Monoacetate, (S)-Isomer, Flecainide, (R)-Isomer, Flecainide, (S)-Isomer, Flecainide, 5-HO-N-(6-oxo)-Derivative, Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer, Flecatab, R818, Tambocor

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

The exact mass of the compound Flecainide is 414.1378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 48.4 mg/ml at 37 °c (acetate form)3.24e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

flecainide mechanism of action sodium channel blockade

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Sodium Channel Blockade

Aspect of Blockade Description Clinical/Experimental Manifestation
Channel Target Nav1.5, the primary voltage-gated sodium channel in the heart [1]. Reduces the fast inward sodium current (INa) [1].
Vaughan-Williams Class Class Ic [2] [1] [3]. Marked slowing of cardiac conduction velocity with minimal effect on action potential duration [1].
State Dependence Preferentially blocks open and inactivated states of the channel [4]. Greater effect in depolarized tissue (e.g., during ischemia) or during rapid firing [1].
Kinetics Slow binding and unbinding from the channel [1] [4]. Results in pronounced use-dependence: block increases at faster heart rates [4].
Electrophysiological Effect Depression of the maximum rate of depolarization (Vmax) of the cardiac action potential [4]. Widening of the QRS complex on the surface ECG [1].

The following diagram illustrates the concept of state-dependent block and use-dependence.

G A Resting State (Closed) B Open State A->B Upon Depolarization B->B Flecainide Binds (Potent Block) C Inactivated State (Refractory) B->C During AP Plateau C->A Upon Repolarization (Slow Recovery for this compound) C->C This compound Binds

Diagram of this compound's state-dependent sodium channel blockade and slow recovery kinetics.

Additional Mechanisms & Ongoing Debate

Beyond sodium channel blockade, this compound is recognized for another significant effect, though its primacy is debated in certain conditions.

Proposed Mechanism Biological Target Context & Evidence
Ryanodine Receptor (RyR2) Inhibition RyR2 calcium release channel on the sarcoplasmic reticulum [5]. Proposed as a key mechanism for preventing arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT); highly debated [5].
Potassium Channel Block Rapid delayed rectifier potassium current (IKr) [3]. A secondary effect that may contribute to its antiarrhythmic profile by affecting repolarization.

Experimental Protocols for Investigation

To study this compound's mechanisms, researchers employ several established techniques.

Voltage-Clamp Electrophysiology

This is the primary method for directly quantifying sodium channel block.

  • Preparation: Use isolated rabbit cardiac Purkinje fibres or transfected cell lines (e.g., HEK293) expressing human Nav1.5 [4].
  • Key Measurements:
    • Use-Dependence: Measure the reduction in peak sodium current (INa) or Vmax in response to a train of pulses at high frequencies (e.g., 1-3 Hz) [4].
    • Recovery from Block: After establishing a steady-state block, deliver a test pulse after a variable recovery period at a negative holding potential (e.g., -105 mV) to calculate the time constant of recovery, which is very slow for this compound (e.g., 7.3 seconds) [4].
    • Voltage-Dependence: Evaluate the shift in the steady-state inactivation curve (Vmax/Vm relation) [4].
In Vivo & Clinical Assessment
  • ECG Analysis: In clinical or conscious animal studies, measure the QRS complex width before and after this compound administration as a surrogate for conduction slowing in the ventricles [1] [3].
  • Exercise Testing: In CPVT models or patients, assess the suppression of ventricular arrhythmias during catecholaminergic stress induced by exercise or isoproterenol infusion [5].

Contemporary Perspectives & Emerging Applications

Recent research is refining the understanding of this compound's safety and revealing novel potential applications.

  • Safety in Structural Heart Disease: The historical contraindication in structural heart disease (post-myocardial infarction) is being re-evaluated. Emerging data suggests it may be safe in selected patients with stable coronary artery disease or arrhythmogenic right ventricular cardiomyopathy (ARVC), provided careful risk stratification is performed [2] [3] [6].
  • Novel Neurological Action: A 2025 preclinical study found that this compound's blockade of Nav1.5 enhances blood-brain barrier integrity and provides neuroprotection in a mouse model of multiple sclerosis, suggesting a completely new therapeutic avenue [7] [8].

References

flecainide pharmacodynamics Nav1.5 channel

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Nav1.5 Blockade

Flecainide primarily inhibits Nav1.5 by blocking the fast inward sodium current, which initiates the action potential in cardiac cells [1] [2]. Its key mechanism is state-dependent trapping [3] [4].

  • Open Channel Block: this compound gains access to its binding site within the channel pore primarily when the channel is in the open state during depolarization [3] [4].
  • Trapping upon Inactivation/Deactivation: When the channel closes (either through inactivation or deactivation), the activation gate closes, physically trapping the this compound molecule inside the pore. This results in very slow recovery from block at hyperpolarized voltages [3] [4].
  • Use-Dependence: Inhibition is potentiated at faster heart rates because more channels cycle through the open state, allowing more drug molecules to enter and become trapped [3] [4] [5].

The diagram below illustrates this state-dependent binding process:

G Resting Channel\n(Closed) Resting Channel (Closed) Depolarization Depolarization Resting Channel\n(Closed)->Depolarization  Activation Open Channel Open Channel Depolarization->Open Channel  Gate Opens This compound\nAccess & Block This compound Access & Block Open Channel->this compound\nAccess & Block  Drug Entry Drug-Trapped Channel\n(Inactivated/Closed) Drug-Trapped Channel (Inactivated/Closed) This compound\nAccess & Block->Drug-Trapped Channel\n(Inactivated/Closed)  Channel Closes (Drug Trapped) Drug-Trapped Channel\n(Inactivated/Closed)->Resting Channel\n(Closed)  Slow Unbinding Slow Recovery\nat Hyperpolarization Slow Recovery at Hyperpolarization Drug-Trapped Channel\n(Inactivated/Closed)->Slow Recovery\nat Hyperpolarization

This compound state-dependent trapping in Nav1.5 channels.

This compound also has secondary pharmacological effects, including inhibition of potassium rectifier currents (IKr) and blockade of ryanodine receptors (RyR2) in the sarcoplasmic reticulum, the latter being particularly relevant for its use in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [1] [2].

Quantitative Pharmacodynamic Data

The table below summarizes key quantitative data from studies on this compound's inhibition of Nav1.5.

Parameter Experimental Value Experimental Context Citation
IC₅₀ (Low Affinity) 345 µM Brief depolarizations from negative holding potential [3] [4]
IC₅₀ (High Affinity) 7.4 µM High-frequency stimulation (use-dependent block) [3] [4]
KD (Open Channel Block) 11 µM Block of non-inactivating Nav1.5 mutant [3] [4]
Recovery Time Constant (τ) 81 ± 3 s Rapidly inactivating WT channel at hyperpolarized voltages [3] [4]
Recovery Time Constant (τ, I1756C mutant) 12.6 ± 0.4 s Rapidly inactivating mutant; demonstrates accelerated drug escape [3]

Key Experimental Models & Protocols

Understanding the experimental evidence is crucial for evaluating the data.

  • Expression System: Human Nav1.5 (SCN5A) channel expressed in Xenopus laevis oocytes [3] [4]
  • Electrophysiology: Two-electrode voltage clamp (TEVC) to measure whole-cell sodium currents [4]
  • Key Mutants:
    • Non-inactivating mutant: Used to isolate open-state block without interference from fast inactivation [3] [4]
    • I1756C mutant: A mutation in the D4S6 segment that creates an alternative pathway for drug egress, confirming drug trapping [3]

The following diagram outlines a typical voltage-clamp protocol used to demonstrate use-dependent block:

G Voltage Protocol Voltage Protocol Holding Potential\n-100 mV Holding Potential -100 mV Voltage Protocol->Holding Potential\n-100 mV Repetitive Pulses\nto 0 mV Repetitive Pulses to 0 mV Voltage Protocol->Repetitive Pulses\nto 0 mV  Use-Dependent  Block Protocol Sustained Depolarization Sustained Depolarization Voltage Protocol->Sustained Depolarization  Inactivated State  Block Protocol Measured Effect 1 Measured Effect: Potent Use-Dependent Block (IC₅₀ = 7.4 µM) Repetitive Pulses\nto 0 mV->Measured Effect 1  Results in Measured Effect 2 Measured Effect: Weak Inactivated-State Block (IC₅₀ = 345 µM) Sustained Depolarization->Measured Effect 2  Results in

Voltage-clamp protocol for use-dependent block.

Clinical & Translational Implications

The specific pharmacodynamics of this compound have direct consequences for its clinical use and safety profile.

  • Proarrhythmic Potential: this compound's slow dissociation from the channel can cause excessive conduction slowing, particularly in diseased or ischemic tissue, potentially promoting life-threatening arrhythmias. This risk was starkly demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST), which showed increased mortality in post-myocardial infarction patients [5] [6].
  • Atrial Selectivity: Evidence suggests this compound may have greater inhibitory effectiveness in atrial tissue compared to ventricular tissue at physiological potentials, which may explain its relative safety and efficacy in treating atrial fibrillation in patients without structural heart disease [7] [8].
  • Contraindications: this compound is contraindicated in patients with structural heart disease, including chronic coronary artery disease, cardiomyopathy, and heart failure, as well as in those with conduction system disease (e.g., second- or third-degree AV block) [1] [8] [9].

Conclusion

References

flecainide pharmacokinetics metabolism CYP2D6

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Enzymology

Flecainide is primarily metabolized to m-O-dealkylated this compound (MODF) and subsequently oxidized to m-O-dealkylated lactam (MODLF) [1] [2]. The metabolism involves multiple enzymes, with stereoselectivity observed for the this compound enantiomers.

The diagram below illustrates the primary metabolic pathways and the enzymes involved.

The primary and secondary metabolic pathways of this compound, showing key enzymes and stereoselective metabolism.

  • CYP2D6: The principal high-affinity enzyme for this compound's metabolism [1] [2] [3]. Formation of MODF by CYP2D6 shows stereoselectivity, with a 4-fold higher intrinsic clearance (CLint) for the R-enantiomer compared to the S-enantiomer at the high-affinity site [2].
  • CYP1A2: Serves as a secondary, low-affinity pathway [1]. This pathway becomes particularly important in individuals with impaired CYP2D6 function (Intermediate or Poor Metabolizers), where metabolism is taken over by CYP1A2 [1].
  • Renal Excretion: Approximately 30% of a administered this compound dose is excreted unchanged in the urine, making renal function a clinically relevant covariate [3] [4].

Quantitative Pharmacokinetic and Genotypic Data

The following tables summarize the quantitative impact of genetic polymorphisms and other patient factors on this compound pharmacokinetics.

Table 1: Impact of CYP2D6 Genotype on this compound Pharmacokinetics

CYP2D6 Phenotype & Genotype Impact on Oral Clearance (CL/F) Terminal Half-life and AUC Changes Therapeutic Implications
Extensive Metabolizer (EM): *1/*1 Reference CL/F (1.00 ratio) [3] Baseline values Standard dosing typically effective.
Heterozygous EM (e.g., *1/*10) 11% reduction (0.89 ratio) [3] Increased half-life and MRT [5] Monitor for potential drug accumulation.
Intermediate Metabolizer (IM: e.g., *10/*10) 21-27% reduction [3] Significant increase in AUC, half-life, and MRT after CYP2D6 inhibition [5] Higher exposure risk; dose reduction may be needed.
Poor Metabolizer (PM) Up to 42% reduction [1] [2] N/A Substantially higher drug exposure; requires lower doses.

Table 2: Key Pharmacokinetic Parameters and Covariates

Parameter / Covariate Effect on this compound PK Notes
Oral Bioavailability ~100% (decreases with milk) [4] High absorption.
Elimination Half-life Adults: 12-27 hours; Children: ~8 hours [3] [4] Half-life is age-dependent.
Therapeutic Trough Range 0.2 - 1.0 µg/mL [4] Narrow therapeutic index.
Age (≥70 years) ~30% reduction in CL/F [3] CYP1A2 activity decreases with age, impacting those with poor CYP2D6 function most [1].
Sex (Female) ~24% reduction in CL/F [3]
Renal Impairment Reduced clearance [3] Due to 30% renal excretion of unchanged drug [4].

Key Experimental Protocols and Models

Understanding the experimental evidence is crucial for evaluating data and designing future studies.

1. Clinical Pharmacokinetic Studies

  • Genotype Stratification: Clinical studies typically stratify healthy volunteers or patients into groups based on their CYP2D6 genotype (e.g., *1/*1, *1/*10, *10/*10) [5]. Participants receive a single oral dose (e.g., 200 mg) or chronic therapy to steady state.
  • Pharmacokinetic Sampling: Serial blood samples are collected over time (e.g., up to 72 hours). Plasma concentrations of this compound (and sometimes its enantiomers or metabolites) are quantified using techniques like HPLC or LC-MS/MS [5] [3].
  • Data Analysis: PK parameters (AUC, C~max~, T~max~, half-life, CL/F) are calculated using non-compartmental analysis. The effects of genotype and drug interactions (e.g., with paroxetine) are tested using statistical models like linear mixed-effects models [5].

2. In Vitro Metabolism Studies

  • Enzyme Kinetics in Microsomes: Studies use pooled human liver microsomes (HLM) or cDNA-expressed CYP isoforms to incubate with this compound enantiomers. Michaelis-Menten kinetics are applied to model the formation of MODF, determining K~m~ (affinity) and V~max~ (maximum velocity) for each enzyme [1] [2].
  • Chemical Inhibition: To identify contributing enzymes, specific chemical inhibitors (e.g., quinidine for CYP2D6) or inhibitory antibodies are added to HLM incubations. A marked reduction in MODF formation pinpoints the enzyme's role [2].
  • Microsomes from PMs: Using liver microsomes from genotyped CYP2D6 Poor Metabolizers allows researchers to isolate and quantify the contribution of non-CYP2D6 pathways (e.g., CYP1A2) [1].

The experimental workflow for these in vitro studies is summarized below.

G Start Incubation of this compound with Enzyme Source HLM Human Liver Microsomes (HLM) Start->HLM cDNA_CYP cDNA-Expressed CYP Isoforms Start->cDNA_CYP PM_HLM CYP2D6 PM Microsomes Start->PM_HLM Inhibitors Add Specific Enzyme Inhibitors HLM->Inhibitors Measure Measure MODF Formation cDNA_CYP->Measure PM_HLM->Measure Inhibitors->Measure Kinetics Model Enzyme Kinetics (Km, Vmax, CLint) Measure->Kinetics

A generalized workflow for in vitro studies investigating this compound metabolism.

Important Clinical and Developmental Considerations

  • S/R Ratio as a Phenotypic Biomarker: The serum S-flecainide to R-flecainide (S/R) ratio is a potential biomarker for CYP2D6 activity. EMs have a higher ratio (~1.2), while IMs/PMs have a lower ratio (~0.8) due to the stereoselective metabolism of the enantiomers [2]. This ratio may be more useful than the metabolic ratio (parent compound/metabolite) in clinical practice [2].
  • Age-Related Changes: Age-related reduction in this compound clearance is most pronounced in individuals with mutant CYP2D6 alleles (het-EMs and IMs/PMs). This is because their metabolism relies more heavily on CYP1A2, whose activity is known to decline with age [1].
  • Pediatric Considerations: this compound is used in children, but its pharmacokinetics are age-dependent (e.g., half-life is longer in neonates). The impact of ontogeny of CYP2D6 and pharmacogenomic variation in this population remains a significant knowledge gap requiring further study [6].

References

flecainide structure-activity relationship benzamide derivative

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data of Novel Benzamide Derivatives

The table below summarizes the binding affinity, selectivity, and cytotoxicity data for the lead compound and its derivatives [1].

Compound R S1R (Ki nM) S2R (Ki nM) Selectivity (S2R/S1R) Cytotoxicity in SH-SY5Y cells (% at 100 µM)
1 4-Cl 3.2 190 60 28%
2 3-Cl 0.6 200 317 12%
3 4-Cl 1.7 410 241 1%
4 3-Br >200 >200 nd 6%
5 2,4-diCl 2.3 120 52 37%
6 4-CN 5.6 1800 331 8%
7 4-NO2 110 6500 59 9%

Abbreviations: Ki: Inhibition constant; nd: not determined. Key Findings: Compound 2 (R=3-Cl) demonstrated the highest S1R affinity and excellent selectivity over S2R, coupled with low cytotoxicity, making it the most promising candidate [1].

Experimental Protocols

The study employed standard medicinal chemistry and pharmacology methodologies to evaluate the new compounds [1].

  • Chemistry Protocol: The final benzamide derivatives (compounds 2-7) were synthesized in a two-step process.
    • Intermediate Formation: Commercial substituted N-benzylamines (8a–f) were reacted with 4-chloropropionyl chloride in dichloromethane to yield intermediates (9a–f).
    • Final Compound Synthesis: Intermediates 9a–f were then reacted with benzylmethylamine, which acted as both a base and a solvent, to afford the final target compounds 2–7.
  • Biology Protocols:
    • Receptor Binding Assay: Affinity for S1R and S2R was determined through competitive binding assays using Jurkat cell membranes. The orthosteric S1R sites were labeled with the selective radioligand [³H]-(+)-pentazocine, while S2R binding was studied using [³H]-DTG in the presence of excess unlabeled (+)-pentazocine to mask S1R. Inhibition constants (Ki) were calculated from the measured IC₅₀ values.
    • Cytotoxicity Assay: Human neuroblastoma (SH-SY5Y) cells were exposed to the compounds at a concentration of 100 µM for 24 hours. Cell viability was measured using the standard MTT assay, which assesses metabolic activity.
    • Docking Studies: To investigate the binding mode, compounds 1 and 2 were computationally docked into the binding site of the S1R protein (PDB code was not specified in the provided excerpt).

Pharmacomodulation Strategy and SAR

The research was based on a lead benzamide compound (1). The strategy involved a retroamide modification—inverting the amide bond—while maintaining the distance between the two phenyl rings. Various substituents (R groups) were introduced on the terminal phenyl ring to establish structure-activity relationships [1].

G Lead Lead Compound 1 Strategy Retroamide Modification Lead->Strategy SAR Vary R Group Strategy->SAR Goal Optimize Affinity Selectivity Safety SAR->Goal

Design strategy for novel benzamide derivatives.

The following diagram illustrates the proposed enhanced binding interactions of the optimized compound (2) within the S1R binding pocket, explaining its superior affinity.

G Compound2 Compound 2 (R=3-Cl) Asp126 Ionic Interaction with Asp126 Compound2->Asp126 Glu172 Salt Bridge with Glu172 Compound2->Glu172 Tyr103 H-Bond with Tyr103 Compound2->Tyr103 New interaction

Proposed binding mode of compound 2 to the S1R.

Key Conclusions and Relevance to Flecainide

  • Meta-Substitution is Optimal: A chloro substituent at the meta-position (Compound 2, R=3-Cl) yielded the highest S1R affinity (Ki = 0.6 nM).
  • Electron-Withdrawing Groups are Favorable: Chloro and cyano substituents at the para-position also produced high affinity and excellent selectivity (Compounds 3 and 6).
  • Bulkier Groups Reduce Affinity: Introducing a bulkier bromo atom at the meta-position (Compound 4) drastically reduced S1R affinity.
  • Improved Safety Profile: A primary goal of this research was to develop S1R ligands with markedly reduced in vitro cardiac toxicity compared to the lead compound, using this compound's known cardiac risks as a benchmark.

References

flecainide RyR2 ryanodine receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Flecainide on RyR2

This compound's principal antiarrhythmic mechanism in CPVT is the inhibition of the cardiac ryanodine receptor (RyR2), which reduces spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) that triggers dangerous arrhythmias [1].

The diagram below illustrates this compound's multi-target mechanism in a cardiomyocyte:

G cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NaV15 NaV1.5 Sodium Channel This compound->NaV15  Use-Dependent Block RyR2 RyR2 Calcium Release Channel This compound->RyR2  Open-State Block Action Potential\nUpstroke Action Potential Upstroke NaV15->Action Potential\nUpstroke  Triggers NCX NCX Na+/Ca2+ Exchanger DAD & Arrhythmia DAD & Arrhythmia NCX->DAD & Arrhythmia  3 Na+ in SR_Ca SR Ca2+ Store RyR2->SR_Ca  Ca2+ Leak Cytosol Cytosol SR_Ca->Cytosol  Spontaneous  Ca2+ Release Cytosol->NCX  Elevated Ca2+

This compound's multi-target antiarrhythmic mechanism in a cardiomyocyte.

This compound has a complex multi-site interaction with the RyR2 channel. It can bind to at least four different inhibitory sites and one activation site on the large RyR2 protein [2]. A crucial characteristic is its state-dependent block; this compound preferentially blocks RyR2 channels when they are in the open state [3]. Furthermore, its action may be voltage-dependent, with some studies showing it inhibits cation flow more effectively in the non-physiological direction (from cytosol to SR lumen), suggesting it might work by blocking counter-currents that stabilize the SR membrane potential during calcium release [2] [4].

Quantitative Data on this compound's Effects

The tables below summarize key quantitative findings from experimental models.

Table 1: this compound Inhibition of Single RyR2 Channels in Lipid Bilayers This data is derived from reconstitution experiments that study the channel in isolation [2].

RyR2 Source Experimental Conditions (Carrier Ion, Ca²⁺) Voltage Main Effect & IC₅₀
Sheep Heart Cs⁺ cis/trans; Low cis Ca²⁺ (0.1 µM) +40 mV IC₅₀ = 15 µM
Sheep Heart Cs⁺ cis/trans; High cis Ca²⁺ (100 µM) +40 mV IC₅₀ = 55 µM
Recombinant Human RyR2 K⁺ cis/trans +40 mV Block to a substate level
Recombinant Human RyR2 K⁺ cis/trans -40 mV No effect at 50 µM

Table 2: this compound Suppression of Arrhythmogenic Cellular Events This data shows this compound's effects in more complex cellular systems [2] [3].

Preparation Type of Calcium Event Main Effect of this compound
CSQ2⁻/⁻ Mouse Myocytes (Intact) Spontaneous Ca²⁺ Release 6 µM reduced event rate
CSQ2⁻/⁻ Mouse Myocytes (Permeabilized) Ca²⁺ Sparks & Waves 3-10 µM reduced frequency & incidence
WT Mouse Myocytes (Permeabilized) Ca²⁺ Waves Lower potency (Higher IC₅₀) vs. CPVT
RyR2-R4496C⁺/⁻ Mouse Myocytes (Permeabilized) Ca²⁺ Waves Higher potency (Lower IC₅₀) vs. WT
Adult Rat Ventricular Myocytes (Permeabilized) Ca²⁺ Sparks & Waves 25 µM induced sustained changes

Key Experimental Protocols

To investigate this compound's action on RyR2, several standardized experimental approaches are used.

1. Intact Cardiomyocyte Studies

  • Purpose: Assess integrated drug effects in a cellular environment with intact sarcolemma and functional NaV1.5 channels.
  • Typical Protocol:
    • Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., WT or CPVT mice like Casq2⁻/⁻ or RyR2-R4496C⁺/⁻) via enzymatic digestion [3].
    • Ca²⁺ Indicator Loading: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) [4].
    • Confocal Imaging: Intracellular Ca²⁺ is measured using line-scan or frame-scan mode on a confocal microscope during pacing and/or catecholamine stimulation (e.g., with isoproterenol) [3].
    • Drug Application: this compound is applied, and its effects on the frequency of spontaneous Ca²⁺ waves and sparks are quantified [2] [4].
    • Sodium Channel Blockade: In some experiments, tetrodotoxin (TTX) is used to block NaV1.5 to isolate this compound's RyR2-specific effects [1].

2. Permeabilized Cardiomyocyte Studies

  • Purpose: Isolate this compound's direct effect on RyR2 by eliminating the influence of sarcolemmal ion channels like NaV1.5.
  • Typical Protocol:
    • Permeabilization: Isolated myocytes are treated with saponin to create pores in the sarcolemma [3] [4].
    • Controlled Intracellular Environment: Cells are placed in a mock intracellular solution with controlled ionic concentrations (e.g., high K⁺, Mg²⁺, ATP, and a weak Ca²⁺ buffer like EGTA) and a direct-use Ca²⁺ indicator (e.g., Fluo-3 potassium salt) [4].
    • Spark/Wave Measurement: Confocal imaging is performed to record Ca²⁺ sparks and spontaneous waves in the absence of surface membrane influences. The free [Ca²⁺] is often adjusted to promote wave activity (e.g., ~280 nM) [4].
    • Drug Application: Concentration-response curves for this compound are generated to determine IC₅₀ values for wave inhibition [3].

3. Lipid Bilayer Single-Channel Recordings

  • Purpose: Characterize the direct biophysical interaction between this compound and a single RyR2 channel.
  • Typical Protocol:
    • Channel Incorporation: RyR2 channels, purified from cardiac tissue or expressed recombinantly, are incorporated into artificial planar lipid bilayers [2].
    • Ionic Gradient Setup: Solutions are established to mimic the SR lumen (cis chamber) and cytosol (trans chamber), often using K⁺ or Cs⁺ as the current carrier. The Ca²⁺ concentration and the presence of agonists (e.g., ATP) can be manipulated [2].
    • Voltage Clamp Recording: A holding voltage (e.g., +40 mV to mimic physiological Ca²⁺ flow) is applied, and single-channel currents are recorded.
    • Drug Analysis: this compound is added to the cis (cytosolic) side, and its effects on channel open probability (Po), mean open/closed times, and conductance are analyzed to determine the mechanism of block (e.g., open-state block) and potency (IC₅₀) [2].

Resolving the Mechanistic Debate

A key debate exists on whether this compound's antiarrhythmic effect in CPVT is due to RyR2 block or NaV1.5 block. A pivotal 2021 study directly addressed this by creating N-methylated this compound analogues (QX-flecainide and N-methyl this compound) [1]. This modification reduced the analogues' potency for inhibiting single RyR2 channels in lipid bilayers but did not affect their ability to block human cardiac sodium channels. The diagram below illustrates this experimental approach and its conclusive findings.

G cluster_targets Molecular Targets cluster_outcomes Experimental Outcomes in CPVT Models This compound This compound RyR2 RyR2 Channel This compound->RyR2 Potent Block NaV15 NaV1.5 Channel This compound->NaV15 Potent Block QX_Flec QX-Flecainide (N-methylated) QX_Flec->RyR2 Reduced Block QX_Flec->NaV15 Potent Block Outcome4 No suppression of Ca²⁺ waves QX_Flec->Outcome4 Outcome5 No significant effect on arrhythmia burden QX_Flec->Outcome5 Outcome1 Suppressed Ca²⁺ waves in permeabilized myocytes RyR2->Outcome1 Outcome2 Suppressed Ca²⁺ waves with TTX in intact myocytes RyR2->Outcome2 Outcome3 Prevented ventricular tachycardia in vivo RyR2->Outcome3

N-methylation experiment distinguishing RyR2 vs. NaV1.5 block.

Key evidence from this study includes:

  • In permeabilized Casq2⁻/⁻ myocytes, This compound suppressed Ca²⁺ waves, but the N-methyl analogues did not, proving a direct RyR2 effect independent of NaV1.5 [1].
  • In intact Casq2⁻/⁻ myocytes pretreated with TTX to block NaV1.5, This compound still reduced spontaneous Ca²⁺ release, while the analogues did not [1].
  • In vivo, in Casq2⁻/⁻ mice, This compound prevented catecholamine-induced ventricular tachycardia, whereas N-methyl this compound did not, despite comparable sodium channel blockade [1].

This evidence strongly indicates that RyR2 channel inhibition is the principal mechanism of this compound's antiarrhythmic action in CPVT [1].

Current Research Contradictions and Considerations

Despite strong evidence, the mechanism remains a subject of active research due to contradictory findings.

  • Discrepancies in WT models: Some studies on wild-type (WT) adult rat ventricular myocytes (ARVM) found that relatively high concentrations of this compound (≥25 µM) were needed to affect RyR2, and characteristic effects on Ca²⁺ sparks were absent in intact cells, leading to the conclusion that NaV1.5 block was the primary mechanism in these models [4].
  • Role of RyR2 activity: A resolving hypothesis is that the potency of open-state RyR2 blockers like this compound is determined by the baseline activity of the channel. In CPVT, where RyR2 has a higher open probability, this compound is more potent. In WT myocytes with lower RyR2 activity, higher drug concentrations are needed, and NaV1.5 block may appear more prominent [3]. This is supported by studies showing that increasing RyR2 open probability with low-dose caffeine increases this compound's potency in WT cells [3].
  • SR membrane potential: Another proposal is that this compound's action is enhanced by transient polarization of the SR membrane during Ca²⁺ release. Blocking charge-compensating counter-currents (e.g., K⁺) potentiated this compound's effect in permeabilized myocytes [4].

References

flecainide neuroprotective effects axonal degeneration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Flecainide's Neuroprotective Action

The following diagram illustrates the core mechanisms through which this compound exerts its neuroprotective effects, as identified in experimental models.

G cluster_primary Primary Neuroprotective Mechanisms cluster_consequences Functional Consequences This compound This compound NavBlock Blockade of Voltage-Gated Sodium Channels (NaV) This compound->NavBlock AxonalProt Axonal Protection NavBlock->AxonalProt BBB_Prot Blood-Brain Barrier (BBB) Integrity Enhancement NavBlock->BBB_Prot LessDeg Reduced Axonal Degeneration AxonalProt->LessDeg LessInflam Restricted Immune Cell Infiltration into CNS BBB_Prot->LessInflam FuncPres Preserved Neurological and Visual Function LessDeg->FuncPres LessInflam->FuncPres

Figure 1: Proposed neuroprotective mechanisms of this compound in experimental neuroinflammation.

The primary mechanism is the blockade of voltage-gated sodium channels (NaV), particularly the NaV 1.5 subtype [1] [2]. This blockade leads to two key neuroprotective outcomes:

  • Direct Axonal Protection: By reducing sodium influx, this compound decreases the energy demand on distressed axons, preventing calcium-mediated excitotoxicity and subsequent degeneration [3] [4].
  • Blood-Brain Barrier Stabilization: NaV 1.5 blockade strengthens BBB integrity, limiting the migration of inflammatory immune cells from the bloodstream into the central nervous system (CNS) [1] [2].

Additionally, this compound exhibits immunomodulatory effects, such as suppressing the activation of microglia and macrophages within the CNS, which further contributes to a less inflammatory environment [5].

Summary of Quantitative Preclinical Evidence

The efficacy of this compound is supported by consistent results across multiple animal studies. The table below summarizes key quantitative findings.

Disease Model Key Quantitative Findings Proposed Primary Mechanism Citation
EAE (Mouse model of MS) Significantly reduced clinical disability scores; preserved visual function; restricted immune cell (CD3+ T-cells) migration into the CNS. Enhancement of Blood-Brain Barrier integrity via NaV1.5 blockade. [1] [2]
Chronic Relapsing EAE (Rat) Axon survival of 83-98% in treated groups vs. 62% in vehicle controls. Direct axonal protection via sodium channel blockade. [3]
Experimental Autoimmune Neuritis (EAN, model of GBS) Significantly reduced neurological deficit scores; 80.0% of axons survived with treatment vs. 62.8% with vehicle. Direct axonal protection via sodium channel blockade. [6]
EAE (Mouse) Associated with a significant reduction in the activation of microglia/macrophages within the CNS. Sodium channel blockade leading to immunomodulation. [5]

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed methodology from recent and foundational studies.

In Vivo Model of MS (2025 Study)

This recent study provides a comprehensive protocol for evaluating this compound in Experimental Autoimmune Encephalomyelitis (EAE) [1] [2].

  • Animals and EAE Induction: Female, six-week-old C57BL/6J mice were immunized subcutaneously with 200 μg of myelin oligodendrocyte glycoprotein fragment 35–55 (MOG₃₅‑₅₅) emulsified in complete Freund's adjuvant (CFA), supplemented with 800 μg of heat-killed Mycobacterium tuberculosis. Intraperitoneal injections of 200 ng of pertussis toxin (PTX) were administered on days 0 and 2 post-immunization (p.i.) [1] [2].
  • Treatment Protocol: this compound was administered subcutaneously at a dose of 30 mg/kg body weight daily, starting directly after immunization [1] [2].
  • Key Outcome Assessments:
    • Clinical Scoring: Neurological disability in EAE was assessed daily using a standardized scoring system [1].
    • Optical Coherence Tomography (OCT): Used to measure the thickness of the inner retinal layers as a marker of neurodegeneration. Thinner layers indicate axonal loss [1] [2].
    • Optomotor Response (OMR): Measured spatial frequency threshold to assess visual function [1] [2].
    • Histology: Immunofluorescence staining on optic nerve and spinal cord sections for markers like CD3 (T-cells), Iba1 (microglia/macrophages), and MBP (myelin) to quantify inflammation, demyelination, and axonal damage [2].
    • BBB Permeability Assay: Evaluated using Evans blue dye, which leaks into the CNS when the BBB is compromised [1] [2].
In Vitro Supporting Mechanism (2025 Study)

To elucidate the mechanism at a cellular level, the same study used primary mouse brain microvascular endothelial cells (pMBMECs) [1] [2].

  • Cell Treatment: pMBMECs were treated with this compound at concentrations of 2 μM and 5 μM.
  • Assays: These concentrations were used in gene expression analyses (e.g., Western blot) and barrier function assays to model the drug's direct effect on the blood-brain barrier endothelium [1] [2].
Axonal Quantification Protocol (2004 Study)

The foundational study by Bechtold et al. provided direct morphological evidence of axonal protection [3].

  • Tissue Preparation and Staining: Spinal cord tissues from rats with EAE were processed and stained with antibodies against neurofilament (a marker for axons).
  • Quantification: The number of neurofilament-labeled axons in the spinal cord white matter tracts was counted and compared between this compound-treated and vehicle-treated groups. The result was expressed as a percentage of axons surviving compared to healthy control animals [3].

Research Implications and Future Directions

The collective evidence positions this compound as a promising candidate for neuroprotective therapy, particularly for multiple sclerosis and other neuroinflammatory disorders like Guillain-Barré syndrome [3] [6]. Its unique dual action of directly protecting axons and stabilizing the BBB addresses two critical pathological pathways.

  • Translational Potential: As an already approved antiarrhythmic drug, this compound has a known safety profile in humans, which could potentially accelerate its repurposing for neurological indications.
  • Critical Consideration: Research also highlights a note of caution. One study observed that abrupt withdrawal of the sodium channel blocker phenytoin in EAE mice led to severe disease exacerbation and increased mortality [4]. This underscores the importance of understanding the consequences of sustained versus interrupted sodium channel blockade in chronic diseases.

References

Flecainide Pharmacogenomics: Key Genes & Proteins

Author: Smolecule Technical Support Team. Date: February 2026

Gene / Protein Functional Role Impact of Variation Clinical Considerations & Evidence Gaps
CYP2D6 Primary metabolic enzyme for flecainide [1] [2]. Poor Metabolizers: May lead to increased systemic exposure and higher risk of toxicity [2]. Clinical significance in pediatrics is not fully defined; therapeutic drug monitoring (TDM) is recommended [2].
CYP1A2 Secondary metabolic pathway for this compound [1]. Impact on this compound pharmacokinetics is less clear. Role may be more significant if CYP2D6 activity is low. More research is needed [3].
SCN5A (Encodes Nav1.5 channel) Primary drug target; voltage-gated sodium channel [3]. Mutations may alter channel binding affinity, potentially affecting drug efficacy and safety profile [3]. An area of active investigation; no specific variants currently guide dosing.
RYR2 (Ryanodine Receptor 2) Alternative drug target; regulates calcium release in CPVT [3]. Not a pharmacokinetic factor. This compound directly antagonizes RYR2, which is key to its efficacy in CPVT [3]. Pharmacogenomic impact on response is not well characterized.

The relationships between these genes, drug disposition, and clinical outcomes form a complex network. The following diagram maps out this core pharmacogenomic pathway for this compound.

G cluster_disposition Disposition & Metabolism cluster_response Pharmacodynamic Response This compound This compound CYP2D6 CYP2D6 (Metabolism) This compound->CYP2D6 Metabolized by CYP1A2 CYP1A2 (Metabolism) This compound->CYP1A2 Metabolized by Renal Renal Function (Excretion) This compound->Renal Excreted via SCN5A SCN5A / Naᵥ1.5 (Primary Target) This compound->SCN5A Binds to RYR2 RYR2 (Alternative Target) This compound->RYR2 Binds to IKr IKr Potassium Channel This compound->IKr Binds to Systemic\nExposure Systemic Exposure CYP2D6->Systemic\nExposure Genetic Variation Impacts CYP1A2->Systemic\nExposure Genetic Variation Impacts Renal->Systemic\nExposure Function Impacts Efficacy Therapeutic Effect (Arrhythmia Suppression) SCN5A->Efficacy Genetic Variation May Modulate Toxicity Potential Toxicity (Pro-arrhythmia) SCN5A->Toxicity Genetic Variation May Modulate RYR2->Efficacy Key for CPVT Efficacy subcluster_clinical subcluster_clinical Systemic\nExposure->Efficacy Influences Systemic\nExposure->Toxicity Influences

Overview of this compound's pharmacogenomic pathways, highlighting key genes involved in its metabolism (CYP2D6, CYP1A2) and mechanism of action (SCN5A, RYR2), and their collective influence on clinical outcomes.

Current Pediatric Dosing & Monitoring in Clinical Practice

In the absence of robust pharmacogenomic guidelines, current pediatric practice relies on careful weight-based dosing and clinical monitoring [4] [5].

Weight-Based Dosing Guidelines

The following table summarizes recommended initial oral dosing for ventricular arrhythmias, though institutional protocols may vary [5].

Patient Population Initial Dosage Regimen Maximum Daily Dose
Adults 100 mg every 12 hours 400 mg
Adolescents & Children (7 months - 17 years) 100 mg/m²/day, divided into 2-3 doses 200 mg/m²/day
Infants (1 - 6 months) 50 mg/m²/day, divided into 2-3 doses 200 mg/m²/day
Alternative Pediatric Dosing (across age groups) 1 - 6 mg/kg/day, divided into 2-3 doses 8 mg/kg/day
Therapeutic Drug Monitoring (TDM) & Clinical Monitoring
  • Plasma Concentration Monitoring: The therapeutic range is typically 0.15–0.90 mg/L (or µg/mL) [4]. Monitoring is recommended 5 days after initiation or dose change to ensure levels are within the narrow therapeutic index [4].
  • Electrocardiogram (ECG) Monitoring: Regular ECG is crucial to monitor for drug-induced changes such as QRS complex widening (a sign of sodium channel blockade) and PR interval prolongation [4]. A 40% increase in QRS duration from baseline may indicate toxicity [2].
  • Age-Specific Considerations: Children under 1 year may achieve higher plasma concentrations and are more prone to supratherapeutic levels, suggesting a need for cautious dosing and monitoring in this group [4].

Proposed Experimental Protocol for Pharmacogenomic Research

To address the existing knowledge gaps, the following protocol outlines a systematic approach for investigating this compound pharmacogenomics in a pediatric cohort.

G Step1 1. Cohort Definition & Phenotyping Step2 2. Biobanking & Genotyping Step1->Step2 Informed Consent A • Pediatric patients prescribed this compound • Documented arrhythmia type & indication • Baseline ECG parameters (PR, QRS) Step1->A Step3 3. PK/PD Modeling Step2->Step3 Sample & Data Collection B • Plasma/Serum: this compound trough & peak levels • DNA: Whole blood or saliva samples Step2->B Sub2 Genotyping Targets: • CYP2D6 (comprehensive haplotype) • CYP1A2 (*1F, *1K) • SCN5A (key functional variants) • RYR2 (for CPVT patients) Step2->Sub2 Step4 4. Data Integration & Analysis Step3->Step4 Statistical Analysis C • Model dose-exposure-response relationships • Identify covariates (age, weight, renal function) Step3->C Sub3 PK/PD Data: • this compound concentration-time data • Serial ECG (QRS, PR intervals) • Breakthrough arrhythmia events Step3->Sub3 D • Define impact of genetic variants on PK/PD • Develop pharmacogenomic dosing algorithm Step4->D

A proposed workflow for a pediatric this compound pharmacogenomic study, integrating patient phenotyping, genotyping, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and data analysis.

Key Research Gaps and Future Directions

The field requires prospective, systematic studies to transition from observation to clinical application. Key research priorities include [3]:

  • Prospective Pediatric Trials: Conducting studies designed to include pharmacogenomic endpoints from the outset.
  • Ontogeny of Metabolism: Understanding the developmental trajectory of CYP2D6 and other relevant enzymes from infancy through adolescence.
  • Impact of Comedications: Systematically studying drug-drug-gene interactions, particularly with common co-administered drugs like amiodarone (a CYP2D6 inhibitor) [4].
  • Standardized Toxicity Biomarkers: Validating ECG parameters and plasma drug levels as reliable biomarkers for toxicity across different pediatric age groups.

References

flecainide molecular targets IKr potassium channel

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Determinants of hERG/IKr Block

Research has identified that flecainide accesses its binding site from the cell interior and interacts with specific residues on the hERG channel protein [1]. The table below summarizes the key molecular determinants:

Determinant Role/Effect on this compound Block
S6 Helix Residue F656 A principal binding determinant; alanine mutation reduces this compound potency by ~140-fold [1].
S6 Helix Residue Y652 Less critical; alanine mutation causes a less than 10-fold shift in potency [1].
Pore Helix Residue V625 Alanine mutation reduces potency by ~27-fold, potentially through an allosteric effect [1].
Channel Inactivation Attenuating inactivation (e.g., via N588K or S631A mutations) reduces this compound potency, indicating block is enhanced when the channel inactivates [1].
Charged this compound Molecule The charged form of the drug, applied internally, is effective, confirming an intracellular access pathway [1].

This compound exhibits state-dependent block, binding with higher affinity when the hERG channel is in the open or inactivated state [2]. Advanced structural models suggest that conformational changes during inactivation create a more favorable environment for drug binding [2].

Experimental Insights & Protocols

Key evidence for this compound's block of IKr comes from electrophysiological studies. The following diagram illustrates a typical voltage-clamp protocol and the observed effect of this compound on IKr:

G Step1 Holding Potential -80 mV Step2 Depolarizing Step +10 to +40 mV Step1->Step2  Activates IKr Step3 Repolarizing Step -40 mV Step2->Step3  Tail Current (IKr) Control Control Large Tail Current Drug + this compound Tail Current Blocked (93-96%) Control->Drug Inhibition Protocol Protocol Effect Effect Protocol->Effect Measure

Experimental protocol for assessing IKr block [3]

Key Experimental Details:
  • Cell Type: Isolated cat ventricular myocytes; HEK293 cells expressing wild-type or mutant hERG channels [3] [1].
  • Technique: Whole-cell patch-clamp [3] [1].
  • Key Measurements:
    • Block of Tail Currents: Upon repolarization, this compound (10 µM) blocked 93% of the tail current, similar to the selective IKr blocker E-4031 [3].
    • Concentration Dependence: IC₅₀ for block of wild-type hERG current is approximately 1.49 µM, within the clinical therapeutic range (0.5-2.4 µM) [1].
  • Molecular Investigations: Site-directed mutagenesis of hERG coupled with molecular docking simulations to identify binding residues [1].

Clinical & Therapeutic Context

While this compound's main classification as a Class IC antiarrhythmic stems from its potent block of cardiac sodium channels, its block of IKr is clinically significant [4].

  • Net Effect on Repolarization: this compound's concomitant block of sodium channels typically obscures the action potential prolonging effect of IKr block. However, IKr inhibition is thought to underpin the small risk of QT interval prolongation and pro-arrhythmia, such as Torsades de Pointes, particularly in susceptible individuals [1] [4].
  • Multi-Target Action: this compound also inhibits the RyR2 receptor in the sarcoplasmic reticulum, which is a key mechanism for its efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [5] [4].

Summary

This compound is a potent blocker of the hERG potassium channel at clinical concentrations. Its binding is state-dependent, primarily mediated by the S6 helix residue F656, and is modulated by channel inactivation gating.

References

Comprehensive Application Notes and Protocol for Flecainide Pill-in-the-Pocket in Atrial Fibrillation: From Molecular Mechanisms to Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Medical Need

Atrial fibrillation (AF) represents the most common sustained cardiac arrhythmia worldwide, affecting approximately 335 million patients globally and contributing significantly to healthcare burden through emergency department visits, hospitalizations, and complications including stroke and heart failure. The economic impact of AF management is substantial, with emergency department treatment costs averaging approximately $5,460 per visit. Paroxysmal AF, characterized by self-terminating episodes that typically last less than 7 days, creates particular challenges as patients experience unpredictable symptomatic episodes that significantly impact quality of life and healthcare utilization.

The pill-in-the-pocket (PITP) approach has emerged as a strategic response to this clinical challenge, enabling selected patients to self-administer a single oral dose of flecainide at the onset of AF symptoms, potentially avoiding emergency department visits and reducing healthcare costs. Recent evidence from the EAST-AFNET 4 trial has demonstrated that early rhythm control significantly reduces cardiovascular mortality, stroke, and hospitalizations for heart failure or acute coronary syndrome when compared to usual care. This evidence has reinforced the importance of rapid restoration of sinus rhythm in AF management.

This compound, a class Ic antiarrhythmic agent, was first synthesized in 1972 and received FDA approval in 1985. Despite initial concerns following the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients with structural heart disease, contemporary evidence supports its safety and efficacy in appropriately selected populations. Modern risk stratification approaches utilizing advanced imaging and clinical criteria have enabled more precise identification of patients who may safely receive this compound, even expanding to selected populations with specific structural abnormalities.

Mechanism of Action and Pharmacological Profile

Molecular Mechanisms and Electrophysiological Effects

This compound exerts its antiarrhythmic effects through multiple molecular mechanisms that collectively stabilize cardiac rhythm:

  • Sodium channel blockade: this compound potently blocks the fast inward sodium channels (Naᵥ1.5) in a use-dependent manner, with high affinity for activated or open channels. This results in prolonged depolarization and increased refractoriness due to slow release from its binding site, significantly slowing phase 0 depolarization in cardiac action potentials. This effect is particularly pronounced in the His-Purkinje system.

  • Potassium channel inhibition: this compound inhibits IKr channels, delaying the potassium rectifier current and resulting in prolonged action potential duration in both ventricular and atrial muscle fibers. This dual-channel blocking activity distinguishes it from other class I antiarrhythmics.

  • Calcium homeostasis modulation: this compound blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum and thereby minimizing after depolarizations and triggered activity. This mechanism is particularly relevant for its efficacy in catecholaminergic polymorphic ventricular tachycardia.

  • Atrial-specific actions: this compound produces rate-dependent prolongation of atrial refractoriness, demonstrates greater prolongation of atrial refractoriness compared to action potential duration, reduces atrial excitability, and inhibits spontaneous diastolic sarcoplasmic reticulum Ca²⁺ release. These electrophysiological characteristics collectively contribute to its effectiveness in terminating atrial fibrillation.

The following diagram illustrates this compound's multi-target mechanism of action:

FlecainideMechanism NaChannel Voltage-Gated Sodium Channels AF Atrial Fibrillation Termination NaChannel->AF Slows conduction prolongs refractoriness KChannel Inward Rectifier Potassium Channels (IKr) KChannel->AF Prolongs action potential RyR Ryanodine Receptors (Sarcoplasmic Reticulum) RyR->AF Reduces triggered activity This compound This compound This compound->NaChannel Blocks activated channels This compound->KChannel Inhibits current This compound->RyR Reduces Ca²⁺ release

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties that support its use in the PITP approach:

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Clinical Significance
Oral Bioavailability 90-95% Minimal first-pass metabolism; consistent systemic exposure
Time to Peak Plasma Concentration (Tₘₐₓ) 3-4 hours Slower than intravenous but appropriate for outpatient use
Elimination Half-Life 12-20 hours Suitable for single-dose administration without prolonged effects
Protein Binding 40% (primarily α₁-acid glycoprotein) Low potential for protein-binding displacement interactions
Metabolism CYP2D6 and CYP1A2 Potential for drug interactions with CYP inhibitors
Renal Elimination 30% unchanged in urine Requires dose adjustment in renal impairment (CrCl <35 mL/min)
Therapeutic Trough Concentration 0.2-1.0 μg/mL Target range for efficacy and safety monitoring

The nearly complete oral bioavailability and relatively long half-life make this compound particularly suitable for the PITP approach, providing adequate systemic exposure for arrhythmia termination while minimizing the need for repeated dosing. This compound is haptically metabolized via the CYP450 system, specifically as a CYP2D6 substrate, and is excreted in the urine (30%) and, to a lesser extent, the feces (5%).

Patient Selection Criteria and Eligibility Assessment

Inclusion Criteria for PITP Approach

Appropriate patient selection is paramount for the safe implementation of the this compound PITP protocol. The following inclusion criteria represent an evidence-based approach to identification of suitable candidates:

  • Age range: 18-75 years with no upper age limit if otherwise healthy and without significant comorbidities. Recent surveys indicate PITP consideration in approximately 24% of AF patients in the United States and 19% in Europe.

  • AF pattern: History of infrequent paroxysmal AF (not persistent or permanent AF) that is not associated with chest pain, hemodynamic instability, severe dyspnea, or syncope. The approach is most effective for recent-onset AF episodes (typically <24-48 hours duration).

  • Cardiac status: Absence of structural heart disease based on comprehensive cardiac evaluation including echocardiography. Recent evidence suggests potential expansion to selected patients with stable coronary artery disease, but this remains investigational.

  • Electrocardiographic features: No significant ECG abnormalities including pre-excitation (WPW pattern), bundle branch blocks, long QT interval, or conduction abnormalities.

  • Comorbidity profile: No history of thromboembolic episodes, significant hepatic or renal insufficiency, muscular dystrophies, systemic collagen diseases, or other significant chronic conditions.

Absolute and Relative Contraindications

Stringent safety screening must exclude patients with the following risk factors:

  • Structural heart disease: Coronary artery disease (especially recent MI or unstable angina), left ventricular hypertrophy (>15 mm), left ventricular systolic dysfunction (EF <40%), significant valvular heart disease, hypertrophic obstructive cardiomyopathy, and arrhythmogenic right ventricular cardiomyopathy.

  • Conduction abnormalities: Documented second or third-degree AV block, sick sinus syndrome (without pacemaker), bundle branch block, or significant sinus node dysfunction.

  • Pharmacological considerations: Concurrent use of contraindicated medications including ritonavir, cisapride, desipramine, dronedarone, quinidine, saquinavir, and tipranavir. Caution with drugs that inhibit CYP2D6.

  • Metabolic/electrolyte disturbances: Electrolyte abnormalities (especially hypokalemia or hypomagnesemia) that may increase proarrhythmic risk.

The following diagram illustrates the comprehensive patient selection workflow:

PatientSelection Start Patient with Paroxysmal AF Echo Comprehensive Cardiac Evaluation (Echocardiogram, ECG) Start->Echo Structural Structural Heart Disease Present? Echo->Structural Exclude EXCLUDE from PITP Consider alternatives Structural->Exclude Yes Criteria Meets Inclusion Criteria? • Age 18-75 • Infrequent PAF • No comorbidities • Normal ECG Structural->Criteria No Criteria->Exclude No InHospital In-Hospital First Dose Test Criteria->InHospital Yes InHospital->Exclude Failed Conversion or Adverse Effects Home PITP Approved Home Administration InHospital->Home Successful Conversion & Tolerated

Dosing Protocols and Administration Guidelines

Standard PITP Dosing and Administration

The This compound PITP protocol follows specific dosing regimens based on extensive clinical validation:

Table 2: this compound Dosing Protocols for Atrial Fibrillation

Protocol Dosing Regimen Time to Conversion Success Rate Monitoring Requirements
PITP (Single Dose) 300 mg for patients >70 kg; 200 mg for patients ≤70 kg 1.8-5 hours 78-95% within 6-8 hours First dose under medical supervision with ECG monitoring
Intravenous Cardioversion 2 mg/kg over 10-30 minutes 0.4-0.9 hours 65-96% within 2 hours Continuous ECG and blood pressure monitoring in clinical setting
Oral Loading (Alternative) 200-300 mg single dose based on weight 3-6 hours 75-85% within 6-8 hours Clinical observation for 4-8 hours post-administration
Maintenance Therapy 50-300 mg daily in divided doses (maximum 400 mg/day) N/A Prevents recurrence in 60-70% at 6 months Periodic ECG to assess PR and QRS intervals

The landmark NEJM study validating the PITP approach demonstrated that among 165 patients followed for two years, 94% of episodes were successfully treated within 2 hours using this protocol. Recurrences were successfully treated in up to 84% of cases, with significant reductions in emergency room visits and hospitalizations compared to the year before treatment initiation.

Concomitant Medications and Safety Premedication

To mitigate potential proarrhythmic risks, specific premedication protocols should be implemented:

  • AV nodal blocking agents: Administration of a beta-blocker (e.g., metoprolol 25-50 mg) or non-dihydropyridine calcium channel blocker (e.g., verapamil 80-120 mg) at least 30 minutes prior to this compound dose to prevent 1:1 atrial flutter conversion. This addresses this compound's potential to organize atrial fibrillation into atrial flutter with rapid ventricular conduction.

  • Anticoagulation strategy: For patients not on therapeutic anticoagulation, initiation of anticoagulation at the time of beta-blocker or calcium channel blocker administration is recommended to reduce thrombotic risk if AF persists beyond 24 hours. The 2024 ESC AF guidelines recommend a 24-hour threshold for recent-onset AF to maximize safety.

  • First-dose supervision: Initial PITP administration should occur under medical supervision with telemetric monitoring for at least 4-8 hours to assess efficacy, monitor for adverse effects, and establish safety.

Safety Monitoring, Contraindications and Toxicity Management

Proarrhythmic Risks and Safety Considerations

This compound carries specific cardiac safety concerns that require vigilant monitoring and management:

  • Ventricular proarrhythmia: The primary concern is facilitation of life-threatening ventricular arrhythmias, particularly in patients with structural heart disease. The CAST trial demonstrated increased mortality in post-MI patients with reduced LVEF receiving class Ic agents.

  • Conduction abnormalities: this compound prolongs PR and QRS intervals, potentially causing conduction slowing that may result in heart block or bradycardia, especially in patients with pre-existing sinus node disease or conduction system abnormalities.

  • Atrial flutter with 1:1 conduction: this compound may convert atrial fibrillation to organized atrial flutter with rapid ventricular response due to slowed atrial conduction without adequate AV nodal blockade.

  • Negative inotropy: this compound has a moderate negative inotropic effect and may exacerbate or precipitate heart failure in susceptible individuals.

Toxicity Recognition and Management

This compound overdose presents with characteristic electrocardiographic findings and requires specific management approaches:

Table 3: this compound Toxicity: Presentation and Management

Parameter Manifestations Management Interventions
ECG Findings QRS widening (>25% from baseline), prolonged PR interval, QT prolongation, bradycardia, ventricular tachycardia Continuous ECG monitoring, serial 12-lead ECGs every 30-60 minutes until stabilization
Cardiovascular Effects Hypotension, reduced myocardial contractility, heart failure exacerbation Hemodynamic support, inotropic agents if needed, circulatory assistance
Neurological Effects Dizziness, visual disturbances (blurred vision), paresthesias, tremor Supportive care, seizure precautions if severe
Specific Antidotes Sodium bicarbonate (IV bolus 150 mEq of 8.4% solution followed by continuous infusion at 150 mL/h) Target serum pH 7.5-7.55; monitor QRS narrowing as therapeutic endpoint
Adjunctive Therapies Calcium gluconate (1 g IV), lipid emulsion therapy in refractory cases Acidification of urine to enhance elimination (controversial)
Monitoring Parameters Serum this compound levels (therapeutic range 0.2-1.0 μg/mL), electrolytes, arterial blood gas QRS duration as primary marker of toxicity resolution

A recent case report demonstrated successful management of accidental this compound overdose (900 mg daily for 7 days) presenting with wide QRS complex (400 ms) that normalized following sodium bicarbonate infusion over 12 hours. This highlights the importance of prompt recognition and specific antidote administration.

Emerging Formulations and Novel Delivery Systems

Inhaled this compound Formulations

Recent research has explored alternative administration routes to optimize this compound delivery:

  • Rationale for inhalation: Pulmonary delivery enables rapid absorption and direct capillary delivery to the left atrium via pulmonary veins, potentially achieving faster onset with reduced systemic exposure.

  • Clinical trial results: The phase 2 INSTANT trial demonstrated a 42.6% conversion rate (95% CI: 33.0-52.6%) with inhaled this compound, with 75% of conversions occurring within 30 minutes (median time 14.6 minutes). However, the subsequent phase 3 RESTORE-1 trial showed lower efficacy (30.8% conversion) attributed to suboptimal plasma concentrations.

  • Pharmacokinetic advantages: Inhaled formulation achieved peak plasma concentration within minutes compared to 3-4 hours with oral administration, potentially offering a middle ground between oral and intravenous routes for rapid cardioversion.

Comparative Efficacy of Administration Routes

Table 4: Comparison of this compound Formulations for AF Cardioversion

Formulation Dose Time to Conversion Success Rate Key Advantages Key Limitations
Oral (PITP) 200-300 mg single dose 1.8-5 hours 78-95% Outpatient administration, high bioavailability Slow onset, prolonged monitoring
Intravenous 2 mg/kg over 10-30 min 0.4-0.9 hours 65-96% Rapid onset, high efficacy Requires healthcare setting, IV access
Inhaled 120 mg estimated total lung dose 12.8-14.6 minutes 30.8-42.6% Rapid onset, minimal systemic exposure Device variability, lower efficacy in phase 3 trial
Controlled-Release Oral 200-300 mg daily N/A (maintenance) Similar to immediate-release for prevention Once-daily dosing, stable plasma levels Not suitable for acute cardioversion

Conclusion and Future Directions

The this compound pill-in-the-pocket approach represents a safe and effective strategy for selected patients with paroxysmal atrial fibrillation when implemented with appropriate patient selection, dosing protocols, and safety monitoring. Current evidence supports its use in approximately one-quarter of AF patients, predominantly those without structural heart disease. The approach significantly reduces healthcare utilization, emergency department visits, and improves quality of life by enabling rapid termination of symptomatic AF episodes in the outpatient setting.

Future developments in novel formulations, particularly inhaled this compound, may offer additional options for more rapid cardioversion. Furthermore, emerging evidence suggesting potential safety in selected patients with stable coronary artery disease or other structural abnormalities may expand the eligible population, though this requires validation through prospective randomized trials. The FLECA-ED and similar ongoing studies demonstrate the feasibility of structured this compound use in well-characterized cohorts and provide a framework for future research.

For clinical implementation, we recommend a structured approach beginning with comprehensive cardiac evaluation, in-hospital first-dose testing, meticulous patient education, and ongoing monitoring. Future physician education should focus on appropriate patient selection and management of deviations from guideline recommendations observed in real-world practice. As evidence continues to evolve, the this compound PITP protocol represents a valuable component of comprehensive rhythm control strategies aligned with the principles of early rhythm control demonstrated in contemporary practice.

Comprehensive Application Notes and Protocols for Flecainide in Pharmacological Cardioversion of Acute Atrial Fibrillation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flecainide in Acute AFib Management

This compound acetate is a Class Ic antiarrhythmic drug that has established itself as a first-line therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation (AFib) in patients without structural heart disease. Originally synthesized in 1972 and receiving FDA approval in 1984-1985, this compound has maintained its clinical relevance through decades of use due to its favorable efficacy profile and predictable pharmacokinetics. The drug's mechanism involves multi-channel blockade that effectively terminates reentrant arrhythmias and restores sinus rhythm. Current international guidelines from the American College of Cardiology and American Heart Association recognize this compound as a recommended treatment for acute rhythm control in appropriately selected patients, particularly through the "pill-in-the-pocket" approach that allows for outpatient management of symptomatic AFib episodes. This document provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in understanding this compound's pharmacological profile, clinical efficacy, and appropriate usage parameters in the context of acute AFib cardioversion.

Clinical Efficacy Data and Evidence Base

Summary of Clinical Trial Results

The efficacy profile of this compound for pharmacological cardioversion of recent-onset atrial fibrillation has been well-established through multiple clinical trials examining both oral and intravenous administration routes. A comprehensive review of trials investigating single oral loading doses revealed that most studies utilized 300 mg for acute conversion, with demonstrated success rates ranging from 57% to 68% within 2-4 hours post-administration, increasing to 75% to 91% after 8 hours [1]. The conversion time window typically ranged from 110±82 to 190±147 minutes, depending on the duration of observation after drug administration, which in most trials was limited to 8 hours [1]. This rapid onset of action makes this compound particularly valuable for symptomatic relief in acute AFib episodes.

Comparative effectiveness studies have demonstrated that the single oral loading regimen of this compound shows significantly superior efficacy to placebo and exhibits comparable efficacy to propafenone, another Class Ic antiarrhythmic agent [1]. When comparing administration routes, both oral and intravenous loading regimens of this compound demonstrated essentially equivalent overall efficacy, with the primary distinction being that the intravenous route achieved earlier conversion of atrial fibrillation to sinus rhythm [1]. This makes the oral loading approach particularly suitable for stable patients in outpatient settings, while the intravenous route may be preferred in hospital settings where more immediate cardioversion is desired.

Table 1: Clinical Efficacy of this compound for Cardioversion of Recent-Onset Atrial Fibrillation

Parameter Results Details
Common Oral Loading Dose 300 mg Single administration [1]
Success Rate (2-4 hours) 57-68% Proportion of patients converted to sinus rhythm [1]
Success Rate (8 hours) 75-91% Proportion of patients converted to sinus rhythm [1]
Conversion Time 110±82 to 190±147 min Range across studies [1]
Comparative Efficacy Superior to placebo Statistical significance confirmed [1]
Comparative Efficacy Equivalent to propafenone No significant difference [1]
Route Comparison IV provides faster conversion Oral and IV equally efficacious overall [1]
Specialized Clinical Applications

Beyond conventional in-hospital use, this compound has demonstrated significant efficacy in specialized treatment protocols that expand its clinical utility:

  • "Pill-in-the-Pocket" Approach: A landmark study published in the New England Journal of Medicine (2004) demonstrated that This compound can be safely administered as a single dose (300 mg for patients >70 kg or 200 mg otherwise) at the time of symptomatic AFib onset in an outpatient setting. This approach showed remarkable success, with 94% of episodes successfully treated within 2 hours of symptom onset, and recurrences were successfully managed in up to 84% of cases over a two-year follow-up period. This strategy significantly reduced emergency department visits and hospitalizations compared to the year preceding the treatment period [2].

  • Emergency Department Cardioversion: A recent meta-analysis of eleven randomized controlled trials established that intravenous this compound is superior to other antiarrhythmics including ibutilide, amiodarone, sotalol, propafenone, and procainamide for rapid cardioversion within 2 hours. Importantly, the analysis found no statistically significant difference in proarrhythmic events compared to placebo or other antiarrhythmic agents [2].

  • Impact on Atrial Remodeling: Basic science research has revealed that this compound provides benefits beyond acute rhythm control. The drug inhibits intracellular Ca²⁺ accumulation through its effect on the Na⁺/Ca²⁺ exchanger, thereby reducing atrial remodeling and oxidative stress associated with atrial fibrillation. This mechanism suggests potential long-term benefits in maintaining atrial electrical and structural stability [2].

Dosing Protocols and Administration Guidelines

Acute Cardioversion Dosing Regimens

This compound administration for acute pharmacological cardioversion of atrial fibrillation follows specific protocols that have been optimized through clinical studies to maximize efficacy while minimizing potential adverse effects. For recent-onset atrial fibrillation in appropriate patients without structural heart disease, the standard approach involves:

  • Oral Loading Dose: A single oral dose of 200-300 mg is recommended, with the higher dose (300 mg) reserved for patients weighing more than 70 kg [1] [2]. This regimen demonstrates a dose-response relationship, with the 300 mg dose achieving optimal conversion rates. Administration can occur with or without food, as food does not significantly impact bioavailability [3]. The maximum plasma concentration (Tₘₐₓ) occurs within 3-4 hours after oral administration, corresponding with the peak cardioversion effect observed in clinical trials [3].

  • Intravenous Loading Dose: For more rapid conversion, an intravenous regimen of 2 mg/kg can be administered, which achieves earlier cardioversion compared to the oral route while maintaining similar overall efficacy [1] [4]. This approach is particularly valuable in emergency department settings where quicker restoration of sinus rhythm is desired.

  • Pediatric Considerations: While not commonly used for AFib cardioversion in children, this compound dosing in pediatric patients follows different parameters due to altered pharmacokinetics, with a significantly shorter half-life (6-8 hours in children vs. 12-27 hours in adults) requiring more frequent dosing or weight-based adjustment [2].

Maintenance Therapy Dosing

For long-term prevention of atrial fibrillation recurrence after successful cardioversion, this compound is administered at lower maintenance doses:

  • Initiation Protocol: Begin with 50 mg orally every 12 hours, with dose increases of 50 mg twice daily implemented every four days until efficacy is achieved [2] [3]. This gradual uptitration allows for assessment of tolerability and monitoring for potential adverse effects.

  • Maximum Recommended Dose: The maximum daily dose for atrial fibrillation and supraventricular tachycardia maintenance is 300 mg per day, while for ventricular arrhythmias in appropriate patients, the maximum is 400 mg daily [2] [3].

  • Renal Impairment Adjustment: For patients with renal impairment (CrCl <35 mL/min/1.73m²), caution is required when increasing doses, and the standard 4-day titration interval should be extended. In severe renal impairment, consideration should be given to monitoring plasma levels, with a therapeutic trough concentration target between 0.2 to 1.0 mcg/mL [2] [3].

Table 2: this compound Dosing Protocols for Atrial Fibrillation

Regimen Type Dosing Specification Administration Details
Acute Cardioversion (Oral) 200-300 mg single dose 300 mg for patients >70 kg; 200 mg for ≤70 kg [1] [2]
Acute Cardioversion (IV) 2 mg/kg single dose Faster conversion than oral route [1] [4]
Maintenance Therapy (Start) 50 mg every 12 hours Initial dosage for chronic therapy [2] [3]
Maintenance Therapy (Titration) Increase by 50 mg bid every 4 days Gradual increase to effective dose [2]
Maximum Daily Dose (AFib) 300 mg/day For maintenance therapy [2] [3]
Therapeutic Trough 0.2-1.0 mcg/mL Target plasma concentration [2]

Mechanism of Action and Signaling Pathways

Multi-Channel Blockade and Electrophysiological Effects

This compound's antiarrhythmic activity stems from its multi-faceted action on cardiac ion channels, creating a complex mechanism that effectively terminates and prevents reentrant arrhythmias. As a Class Ic antiarrhythmic agent, its primary action involves:

  • Sodium Channel Blockade: this compound acts on the fast-inward sodium (Na⁺) channels with high affinity for activated or open states, and characteristically slow unbinding kinetics during diastole. This results in substantial slowing of cardiac conduction throughout the atria, His-Purkinje system, and ventricles, manifested on surface ECG as prolongation of the PR interval and QRS duration [4] [2]. The slow dissociation from sodium channels during diastole prolongs the refractory period, making this effect particularly pronounced in tachyarrhythmias.

  • Potassium Channel Inhibition: this compound additionally inhibits the rapid component of the delayed rectifier potassium current (IḴr), which delays repolarization and prolongs action potential duration in both atrial and ventricular muscle fibers. Interestingly, in Purkinje fibers, this compound causes action potential shortening due to the predominant sodium channel blockade effect [4].

  • Ryanodine Receptor Modulation: A significant additional mechanism involves blockade of ryanodine receptor opening in the sarcoplasmic reticulum, which reduces spontaneous calcium release that can lead to afterdepolarizations and triggered activity [4] [2]. This mechanism is particularly relevant for this compound's efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).

  • Na⁺/Ca²⁺ Exchanger (NCX) Inhibition: Research using induced pluripotent stem cell-derived cardiomyocytes from Andersen-Tawil syndrome patients has demonstrated that this compound directly affects the NCX current (Iₙ꜀ₓ), suppressing irregular calcium release and arrhythmic events through a mechanism independent of sodium channel blockade [5].

The following diagram illustrates this compound's multi-target mechanism of action in cardiomyocytes:

Flecainide_Mechanism This compound Multi-Target Mechanism in Cardiomyocytes cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum This compound This compound Na_Channel Fast Na⁺ Channel This compound->Na_Channel Blocks Kr_Channel Delayed Rectifier K⁺ Channel (IKr) This compound->Kr_Channel Inhibits NCX Na⁺/Ca²⁺ Exchanger (NCX) This compound->NCX Modulates RyR Ryanodine Receptor (RyR) This compound->RyR Blocks Conduction Slowed Cardiac Conduction Na_Channel->Conduction AP_Duration Prolonged AP Duration (Atrial/Ventricular Muscle) Kr_Channel->AP_Duration Triggered Suppressed Triggered Activity NCX->Triggered Ca_Release Ca²⁺ Release RyR->Ca_Release Ca_Waves Reduced Ca²⁺ Waves RyR->Ca_Waves Ca_Waves->Triggered

Impact on Atrial Remodeling and Arrhythmia Substrates

Electrical and structural remodeling of the atria during sustained atrial fibrillation creates a substrate that perpetuates the arrhythmia. This compound appears to exert beneficial effects on this pathological process through several mechanisms:

  • Calcium Handling Modulation: During rapid atrial activation, this compound inhibits intracellular Ca²⁺ accumulation through its action on the Na⁺/Ca²⁺ exchanger, potentially reducing the calcium-mediated signaling that drives structural remodeling [2].

  • Oxidative Stress Reduction: By normalizing atrial electrical activity and calcium handling, this compound may reduce mitochondrial oxidative stress associated with atrial fibrillation, potentially interrupting the cycle of inflammation and fibrosis that sustains the arrhythmogenic substrate [2].

  • Conduction Slowing: The predominant sodium channel blockade effect increases wavelength and reduces the number of functional reentry circuits that can be sustained in the atria, effectively modifying the electrophysiological substrate necessary for AFib maintenance [4].

Safety Profile and Risk Mitigation Strategies

Proarrhythmic Effects and Contraindications

The safety considerations for this compound therapy are paramount, particularly given its potential for serious proarrhythmic effects in specific patient populations. Key safety concerns include:

  • Ventricular Proarrhythmia: The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that this compound produces a threefold increase in arrhythmic death in patients with structural heart disease, particularly those with prior myocardial infarction and reduced ejection fraction [4] [2]. This landmark study established that this compound is contraindicated in patients with structural heart disease, coronary artery disease, and congestive heart failure due to this proarrhythmic risk [4].

  • Atrial Flutter with 1:1 Conduction: this compound can organize atrial fibrillation into atrial flutter, with reported incidence between 3.5% to 5.0%, which may result in rapid ventricular rates exceeding 200 bpm if 1:1 atrioventricular conduction occurs [4]. This risk necessitates concomitant AV nodal blocking agents (beta-blockers, verapamil, or diltiazem) in most patients receiving this compound [4] [2].

  • Conduction System Effects: this compound can cause dose-related QRS widening and may produce various degrees of heart block, particularly in patients with pre-existing conduction system disease or sinus node dysfunction [1] [2].

The following workflow diagram outlines the critical patient selection and risk mitigation protocol for this compound administration:

Flecainide_Protocol This compound Patient Selection and Safety Protocol Start Patient with Recent-Onset AF Screen Cardiac Screening: - Echocardiogram - ECG - Cardiac History Start->Screen Decision1 Structural Heart Disease? (CAD, HF, LVH, Cardiomyopathy) Screen->Decision1 Contraindicated This compound CONTRAINDICATED Consider alternative agents Decision1->Contraindicated Yes Decision2 Conduction Abnormalities? (BBB, Sinus Node Dysfunction) Decision1->Decision2 No Decision2->Contraindicated Yes Decision3 Electrolyte Abnormalities? (Potassium, Magnesium) Decision2->Decision3 No Decision3->Contraindicated Yes AV_Blockade Initiate AV Nodal Blocker (Beta-blocker, Verapamil, Diltiazem) Decision3->AV_Blockade No Initiate Initiate this compound Therapy Oral: 50 mg BID Acute: 200-300 mg single dose AV_Blockade->Initiate Monitor Monitoring Protocol: - ECG (QRS duration) - Symptoms - Plasma levels if impaired renal function Initiate->Monitor

Pharmacokinetic Considerations and Drug Interactions

This compound metabolism and elimination characteristics create specific considerations for safe administration:

  • Metabolic Pathway: this compound is hepatically metabolized primarily via CYP2D6 and CYP1A2 isoenzymes, with approximately 30% excreted unchanged renally [4] [3]. This dual pathway reduces the impact of polymorphisms in CYP2D6 metabolism, though poor metabolizers may experience moderately increased drug levels.

  • Renal Impairment: In patients with renal impairment (CrCl <35 mL/min), this compound elimination is reduced, potentially leading to drug accumulation. These patients require careful dose titration and therapeutic drug monitoring, with target trough concentrations between 0.2-1.0 mcg/mL [2] [3].

  • Significant Drug Interactions: this compound has clinically important interactions with several medication classes, including contraindicated combinations with ritonavir, cisapride, dronedarone, quinidine, saquinavir, and tipranavir. Concurrent use with amiodarone may require a 50% reduction in this compound dose due to metabolic inhibition [2].

  • Pregnancy and Lactation Considerations: this compound carries potential fetal risks including heart rate variability abnormalities and QT interval effects, requiring careful risk-benefit analysis. During breastfeeding, this compound is present in milk but with relative infant dosing of approximately 8%, which is generally considered acceptable (<10%) [2].

Conclusion and Research Perspectives

This compound remains a valuable therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation in appropriately selected patients without structural heart disease. Its well-established efficacy profile, with success rates of 57-68% within 2-4 hours and 75-91% within 8 hours after a single 300 mg oral dose, supports its position as a first-line agent in current treatment guidelines. The "pill-in-the-pocket" approach further expands its utility to outpatient management, potentially reducing healthcare utilization while providing prompt symptomatic relief.

Future research directions should focus on refining patient selection criteria beyond the current structural heart disease contraindications, potentially incorporating genetic markers to identify individuals at heightened proarrhythmic risk. Additionally, investigation into novel combination therapies that enhance this compound's efficacy while mitigating its proarrhythmic potential could expand its therapeutic window. Further exploration of this compound's effects on atrial electrophysiological and structural remodeling may reveal additional benefits beyond acute rhythm control, potentially positioning it as a disease-modifying agent in specific AFib subtypes.

References

Comprehensive Application Notes and Protocols: Intravenous Flecainide for Atrial Fibrillation Conversion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Atrial fibrillation (AF) represents the most common sustained cardiac arrhythmia in clinical practice, contributing significantly to emergency department visits, hospital admissions, and healthcare costs worldwide. Flecainide acetate, a Class IC antiarrhythmic agent, has emerged as a cornerstone for pharmacological cardioversion of recent-onset AF in appropriately selected patients. First synthesized in 1972 and approved by the FDA in 1984 for ventricular arrhythmias, this compound has since established its primary role in the management of AF and supraventricular tachycardias. The drug's potent sodium channel blockade properties result in conduction slowing throughout the cardiac conduction system, making it highly effective for restoring sinus rhythm. While the Cardiac Arrhythmia Suppression Trial (CAST) in 1989 restricted this compound's use in patients with structural heart disease due to proarrhythmic concerns, it remains a first-line therapy for AF patients without structural cardiac abnormalities. These application notes provide researchers, scientists, and drug development professionals with comprehensive protocols and mechanistic insights regarding intravenous this compound for acute AF conversion, incorporating recent clinical evidence and emerging research directions. [1] [2] [3]

Clinical Evidence and Efficacy Data

Efficacy Outcomes Across Studies

The clinical efficacy of intravenous this compound has been extensively evaluated in multiple clinical trials and registries, demonstrating consistent success in converting recent-onset atrial fibrillation to sinus rhythm. The conversion rates for intravenous this compound typically range between 65% and 96%, with most studies showing success rates above 70% within 2-4 hours of administration. A recent 2024 registry study demonstrated particularly impressive results, with an 81.8% success rate at 2 hours and a remarkably short median conversion time of 11.7 minutes when this compound was co-administered with beta-blockers. This suggests that adjunctive therapy may enhance both the efficacy and safety profile of this compound. The time to conversion represents a critical efficacy parameter, with intravenous administration achieving restoration of sinus rhythm significantly faster than oral formulations (typically within 0.4-0.9 hours versus 1.8-5 hours for oral loading). The duration of AF episode strongly influences conversion success, with recent-onset arrhythmias (generally ≤24-48 hours) responding most favorably to pharmacologic cardioversion. [2] [4] [5]

Table 1: Clinical Efficacy of Intravenous this compound for Acute AF Conversion

Study (Year) Patient Population Dosing Regimen Conversion Rate Median Time to Conversion Key Findings
Chios Registry (2024) 121 patients, AF ≤48h 1.5 mg/kg (max 150 mg) IV + beta-blocker 81.8% at 2 hours 11.7 minutes Very rapid conversion with concomitant beta-blockade; no serious adverse events
Emergency Room Study (2006) 23 patients, AF 1-48h 2 mg/kg IV bolus (max 150 mg) 74% at 2 hours 10 minutes (initial responders) Effective and safe in ER setting; hypotension in 1 patient
Early Clinical Trial (1988) 14 patients, AF <24h Up to 150 mg IV over 10 min 71.4% During infusion (50% of responders) Established early efficacy evidence; no conversion in chronic AF
Recent Systematic Assessment Mixed populations Various IV regimens 65-96% 0.4-0.9 hours Confirms high efficacy range across study designs
Comparative Efficacy and Novel Formulations

Comparative analyses have positioned intravenous this compound among the most effective pharmacologic options for acute AF conversion. Network meta-analyses have identified vernakalant and this compound as the most effective and safe antiarrhythmics for pharmacologic cardioversion across different time settings. When compared directly with other Class IC agents, intravenous this compound appears more effective than propafenone, with a number needed to treat of only 2 to achieve one successful cardioversion. Recent years have witnessed innovation in drug formulation approaches, including the development of inhaled this compound acetate designed to achieve rapid absorption and direct left atrial delivery via pulmonary veins. Phase 2 trials of inhaled this compound demonstrated promising conversion rates of 42.6% with a median time of 14.6 minutes, though a Phase 3 trial was prematurely terminated due to lower-than-expected conversion rates (30.8%) attributed to suboptimal plasma drug levels from device delivery issues. This highlights the critical importance of delivery system optimization for novel formulations in achieving therapeutic drug concentrations. [2] [6] [7]

Table 2: Novel this compound Formulations and Combination Approaches

Formulation/Approach Mechanistic Rationale Efficacy Outcomes Advantages Development Status
Intravenous this compound Direct systemic delivery 65-96% conversion, 0.4-0.9 hours Rapid onset, controlled administration Approved, clinical use
Inhaled this compound Pulmonary delivery to left atrium via veins 30.8-42.6% conversion, 12.8-14.6 minutes Potential for out-of-hospital use Phase 3 trial terminated
This compound + Ibutilide Na+ and K+ channel blockade synergy Computational predictions only Potential for enhanced efficacy Preclinical modeling
This compound + Beta-blockers AV nodal blockade to prevent 1:1 flutter 81.8% conversion, 11.7 minutes Improved safety profile; potentially faster conversion Clinical practice

Pharmacology and Mechanisms of Action

Molecular Mechanisms and Electrophysiological Effects

This compound exerts its antiarrhythmic effects primarily through potent blockade of cardiac voltage-gated sodium channels (Nav1.5). The drug displays state-dependent binding, characterized by high affinity for open-state sodium channels and slow unbinding kinetics during diastole. This results in significant conduction slowing throughout the cardiac conduction system, particularly evident in the His-Purkinje system. Unlike many other sodium channel blockers, this compound also inhibits the rapid component of the delayed rectifier potassium current (IKr), which prolongs action potential duration in atrial and ventricular muscle fibers. A particularly significant mechanism relevant to atrial fibrillation involves this compound's inhibition of ryanodine receptor opening in the sarcoplasmic reticulum, thereby reducing spontaneous diastolic calcium release and subsequent triggered activity that can perpetuate arrhythmias. This multifaceted mechanism explains this compound's efficacy not only in AF but also in catecholaminergic polymorphic ventricular tachycardia (CPVT), where abnormal calcium handling plays a central pathophysiologic role. The drug's electrophysiological effects manifest on surface electrocardiography as dose-dependent prolongation of PR interval and QRS duration, with minimal effect on QT interval when corrected for QRS widening. [1] [3] [7]

G cluster_electro Electrophysiological Effects cluster_mechanical Mechanical Outcomes This compound This compound Na_Channel Voltage-Gated Sodium Channels (Nav1.5) This compound->Na_Channel Primary Block K_Channel Potassium Channels (IKr) This compound->K_Channel Secondary Block Ryanodine_Receptor Ryanodine Receptor (RyR2) This compound->Ryanodine_Receptor Inhibition Conduction_Slowing Conduction Slowing Na_Channel->Conduction_Slowing Refractoriness Prolonged Refractoriness K_Channel->Refractoriness Ca_Release Reduced Diastolic Ca²⁺ Release Ryanodine_Receptor->Ca_Release AF_Conversion AF Conversion Conduction_Slowing->AF_Conversion Proarrhythmia Proarrhythmia Risk Conduction_Slowing->Proarrhythmia Refractoriness->AF_Conversion Ca_Release->AF_Conversion Inotropic_Effect Negative Inotropic Effect Ca_Release->Inotropic_Effect

Figure 1: Molecular Mechanisms and Electrophysiological Effects of this compound

Pharmacokinetic Profile and Tissue Distribution

The pharmacokinetic properties of intravenous this compound contribute significantly to its efficacy in acute AF conversion. Following intravenous administration, this compound exhibits rapid distribution with bioavailability approaching 90%, indicating minimal first-pass metabolism. The drug reaches peak plasma concentrations within 2-3 hours after oral administration, while intravenous formulation achieves therapeutic levels immediately upon infusion. This compound demonstrates a moderate half-life ranging from 7 to 23 hours (approximately 20 hours in patients with ventricular ectopy), allowing for sustained antiarrhythmic effect. Hepatic metabolism occurs primarily via cytochrome CYP2D6 and CYP1A2, producing both active (meta-O-dealkylated this compound) and inactive metabolites. Renal excretion accounts for approximately 30% of eliminated drug, necessitating dose adjustment in patients with impaired renal function. Importantly, this compound concentrations in cardiac tissues exceed plasma levels, explaining its potent electrophysiological effects relative to plasma concentrations. Therapeutic drug monitoring targets plasma levels between 0.2 and 1.0 mg/mL, with higher concentrations associated with toxic cardiac effects including bradycardia and conduction abnormalities. [1]

Detailed Experimental Protocols

Clinical Administration Protocol for Acute AF Conversion

Patient selection represents the most critical safety determinant for intravenous this compound administration. Candidates should have recent-onset AF (typically ≤48 hours duration) without evidence of structural heart disease, including coronary artery disease, significant left ventricular hypertrophy, cardiomyopathy, or impaired ventricular function (left ventricular ejection fraction <40%). Before administration, comprehensive baseline assessment must include 12-lead electrocardiogram, echocardiogram, serum electrolytes (particularly potassium), renal function tests, and cardiac biomarkers when indicated. The following protocol outlines standardized administration for acute AF conversion:

  • Pre-medication: Administer oral beta-blocker (e.g., bisoprolol 5 mg or metoprolol 25-50 mg) at least 30 minutes prior to this compound infusion to reduce risk of atrial flutter with 1:1 atrioventricular conduction. [5]
  • This compound preparation: Dilute this compound acetate (10 mg/mL) in 5% dextrose water to achieve appropriate infusion volume.
  • Dosing regimen: Administer 1.5-2.0 mg/kg (maximum 150 mg) as intravenous infusion over 10 minutes. [4] [5]
  • Monitoring protocol: Continuous cardiac monitoring and frequent blood pressure checks during and for at least 2 hours post-infusion. Document rhythm strips every 5 minutes during infusion and every 15 minutes thereafter.
  • Success assessment: Evaluate for conversion to sinus rhythm continuously during infusion and for 90-120 minutes following initiation.
  • Rescue protocol: Have defibrillation equipment immediately available. For non-responders after 2 hours, prepare for electrical cardioversion.

Exclusion criteria must be strictly observed: hemodynamic instability, history of myocardial infarction or coronary artery disease, congestive heart failure, significant valvular heart disease, conduction system disease (sick sinus syndrome, high-grade AV block, bifascicular block), electrolyte imbalances, severe renal or hepatic impairment, or known hypersensitivity to this compound. [1] [5]

In Vitro Electrophysiology Protocol

For drug development professionals and researchers investigating this compound mechanisms, the following protocol assesses sodium channel blockade properties:

  • Cell preparation: Use recombinant cell lines (e.g., HEK293) stably expressing human Nav1.5 channels or freshly isolated atrial myocytes from appropriate animal models.
  • Voltage clamp configuration: Utilize whole-cell patch clamp technique at room temperature (22-24°C) or physiological temperature (36-37°C).
  • Solution composition: Extracellular solution (mM): NaCl 130, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, glucose 5; adjust to pH 7.4 with NaOH. Intracellular solution (mM): CsF 135, NaCl 10, HEPES 10, EGTA 10; adjust to pH 7.2 with CsOH.
  • Protocol implementation:
    • Hold cells at -120 mV to remove fast inactivation
    • Apply depolarizing steps from -80 mV to +60 mV in 5 mV increments
    • Determine current-density relationship and analyze activation kinetics
    • Assess steady-state inactivation using double-pulse protocol
    • Evaluate recovery from inactivation with paired-pulse protocol
  • Drug application: Apply this compound at therapeutic concentrations (0.2-1.0 μM) for 5-10 minutes to achieve steady-state block
  • Data analysis: Calculate IC50 values for tonic block (resting state), use-dependent block (during rapid pacing), and recovery kinetics

This protocol allows quantification of this compound's use-dependence, a critical property whereby sodium channel blockade increases at faster heart rates, contributing to its effectiveness in terminating tachyarrhythmias while having minimal effect on normal sinus rhythm. [1] [7] [8]

G cluster_screening Comprehensive Screening cluster_exclusion Exclusion Assessment Start Patient Presentation with Recent-onset AF Screening1 12-lead ECG Confirmation Start->Screening1 Screening2 Echocardiogram Screening1->Screening2 Screening3 Serum Electrolytes & Renal Function Screening2->Screening3 Screening4 Cardiac Biomarkers if Indicated Screening3->Screening4 Exclusion1 Structural Heart Disease Screening4->Exclusion1 Exclusion2 LV Dysfunction (EF <40%) Exclusion1->Exclusion2 Exclusion3 Coronary Artery Disease Exclusion2->Exclusion3 Exclusion4 Conduction System Disease Exclusion3->Exclusion4 Premed Oral Beta-Blocker Administration Exclusion4->Premed subcluster_premed subcluster_premed Admin IV this compound 1.5-2.0 mg/kg over 10 minutes Premed->Admin subcluster_admin subcluster_admin Monitor1 Continuous Cardiac Monitoring Admin->Monitor1 subcluster_monitoring subcluster_monitoring Monitor2 Frequent BP Measurements Monitor1->Monitor2 Monitor3 Rhythm Strips every 5 min Monitor2->Monitor3 Outcome1 Successful Conversion Sinus Rhythm Restored Monitor3->Outcome1 Outcome2 Failed Conversion Prepare for Electrical Cardioversion Monitor3->Outcome2 After 2 hours

Figure 2: Clinical Protocol for Intravenous this compound in Acute AF Conversion

Safety Profile and Risk Mitigation

Proarrhythmic Potential and Contraindications

The most significant safety concern with this compound is its potential for proarrhythmic effects, which largely dictated its current restricted use in patients without structural heart disease. This compound can produce two principal types of proarrhythmia: (1) organization of atrial fibrillation into atrial flutter with 1:1 atrioventricular conduction, occurring in 3.5-5.0% of cases, and (2) ventricular tachyarrhythmias, including monomorphic or polymorphic ventricular tachycardia, with incidence generally below 3% in appropriate patient populations. The CAST trial legacy continues to influence this compound prescribing, as this study demonstrated increased mortality in post-myocardial infarction patients with ventricular ectopy receiving this compound. However, contemporary analysis suggests this risk primarily applies to patients with active ischemia and significant myocardial scar burden rather than all forms of structural heart disease. Recent evidence indicates that selected patients with stable coronary artery disease (complete revascularization, no prior ventricular tachycardia) or arrhythmogenic right ventricular cardiomyopathy may safely receive this compound with appropriate monitoring, though this remains outside current guideline recommendations. Absolute contraindications include pre-existing conduction system disease (sinus node dysfunction, AV block, bundle branch block), ischemic heart disease, congestive heart failure, significant left ventricular hypertrophy, and concomitant use of drugs that potently inhibit CYP2D6. [1] [6] [3]

Hemodynamic Effects and Extracardiac Safety

This compound exerts negative inotropic effects through multiple mechanisms, including reduced sodium and calcium entry into myocardial cells and ryanodine receptor blockade. These effects can significantly decrease stroke volume index and left ventricular ejection fraction while increasing right atrial and pulmonary capillary wedge pressures, particularly in patients with pre-existing ventricular dysfunction. Even in subjects with normal cardiac function, intravenous this compound administration (2 mg/kg) reduces cardiac output and stroke volume during the first 90 minutes post-dosing. Extracardiac adverse effects are generally mild and infrequent, including neurological symptoms (dizziness, visual disturbances), gastrointestinal complaints, and rare hypersensitivity reactions. Importantly, this compound exhibits a narrow therapeutic index, with plasma concentrations >1.0 mg/mL associated with significantly increased risk of adverse cardiac effects. Concomitant administration with amiodarone may increase this compound levels through metabolic interactions, typically necessitating a 50% dose reduction. Patients with severe hepatic impairment require careful dose consideration and potential therapeutic drug monitoring. [1] [5]

Emerging Research and Future Directions

Novel Applications and Combination Therapies

Recent research has expanded potential therapeutic applications for this compound beyond its traditional role in atrial fibrillation. The drug has demonstrated particular efficacy in catecholaminergic polymorphic ventricular tachycardia (CPVT), where its ryanodine receptor blockade helps prevent diastolic calcium leakage and subsequent triggered ventricular arrhythmias. Computational modeling approaches predict that combination therapy with this compound and the class III antiarrhythmic ibutilide may create a synergistic effect for atrial defibrillation. In this model, ibutilide-mediated action potential prolongation reduces the diastolic interval, thereby promoting use-dependent sodium channel blockade by this compound and enhancing its antiarrhythmic efficacy. Artificial intelligence applications in arrhythmia management represent another emerging frontier, with machine learning algorithms being developed to identify electrophysiological patterns that predict individual patient response to this compound therapy. These approaches incorporate variability in ionic currents, anatomical factors (including atrial size), and drug-channel interactions to optimize therapeutic outcomes while minimizing proarrhythmic risks. [1] [7] [8]

Drug Delivery Innovations and Personalized Approaches

Innovative drug delivery systems for this compound continue to be explored, with inhaled formulations representing the most advanced alternative to conventional intravenous and oral administration. Despite setbacks in recent clinical trials, the concept of rapid pulmonary delivery with direct left atrial access via pulmonary veins remains pharmacologically compelling. Future formulations may include controlled-release systems for sustained plasma concentrations and transdermal delivery options for long-term management. The evolving paradigm of personalized therapy for atrial fibrillation emphasizes the importance of patient-specific factors in this compound response, including genetic polymorphisms in metabolic enzymes (CYP2D6), specific atrial fibrillation substrates, and comorbidities. Research initiatives are increasingly focusing on biomarkers that predict both efficacy and safety, potentially expanding appropriate patient populations for this compound therapy. These include detailed cardiac imaging to exclude subtle structural disease, exercise testing to unveil latent ischemia or proarrhythmic tendencies, and genetic profiling to identify metabolic characteristics. [2] [6] [8]

Conclusion

Intravenous this compound remains a highly effective and generally safe therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation in appropriately selected patients. Its well-characterized mechanisms of action, combining sodium channel blockade with additional effects on potassium currents and ryanodine receptors, provide a solid pharmacological foundation for its clinical efficacy. The structured protocols outlined in these application notes support standardized administration and rigorous safety monitoring in both clinical and research settings. Emerging evidence suggests potential expansion of this compound's therapeutic role through novel formulations, combination therapies, and personalized approaches guided by advanced computational methods and artificial intelligence. Ongoing research continues to refine our understanding of optimal patient selection, dosing strategies, and risk mitigation approaches for this potent antiarrhythmic agent.

References

Application Notes and Protocols: Flecainide and Beta-Blocker Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination of flecainide, a Class Ic antiarrhythmic drug, with a beta-blocker represents a synergistic approach for managing cardiac arrhythmias. This combination leverages complementary mechanisms of action to enhance efficacy and mitigate the proarrhythmic risks associated with this compound monotherapy.

1.1 Mechanistic Synergy:

  • This compound's Primary Action: this compound potently blocks cardiac fast inward sodium (Na+) channels, slowing conduction throughout the His-Purkinje system and myocardium. This is reflected on the electrocardiogram (ECG) as QRS widening [1] [2]. Additionally, this compound inhibits ryanodine receptor (RyR2) channels in the sarcoplasmic reticulum, reducing spontaneous calcium release that can trigger lethal arrhythmias in conditions like CPVT [1] [3] [2].
  • Beta-Blocker's Primary Action: Beta-blockers antagonize catecholamine effects at β-adrenergic receptors. They reduce heart rate, decrease cardiac contractility, and suppress the arrhythmogenic effects of sympathetic nervous system activation, including the attenuation of calcium-mediated triggered activity [4].
  • Combined Effect: Beta-blockers prevent the tachycardic and pro-adrenergic states that can exacerbate this compound's potential to slow conduction and promote proarrhythmia. Furthermore, for CPVT, the drugs target the same pathological process (defective calcium handling) via different pathways, providing superior suppression of ventricular arrhythmias [3] [5].

The following diagram illustrates the synergistic signaling pathways of this combination therapy:

G SympStim Sympathetic Stimulation BetaAR β-Adrenergic Receptor SympStim->BetaAR BetaBlocker Beta-Blocker BetaBlocker->BetaAR Antagonizes Gs Gs Protein BetaAR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activity ↑ cAMP->PKA CaV12 L-type Ca²⁺ Channel PKA->CaV12 Phosphorylation RyR2 Ryanodine Receptor (RyR2) PKA->RyR2 Phosphorylation SRCaLeak Sarcoplasmic Reticulum Ca²⁺ Leak ↑ RyR2->SRCaLeak DAD Delayed Afterdepolarizations (Arrhythmia Trigger) SRCaLeak->DAD ArrhythmiaSupp Arrhythmia Suppression DAD->ArrhythmiaSupp Suppresses This compound This compound NaV15 Naᵥ1.5 Na⁺ Channel (Conduction Slowing) This compound->NaV15 Blocks FlecRyR2 RyR2 Channel Blockade This compound->FlecRyR2 Blocks FlecRyR2->SRCaLeak Reduces

Diagram Title: Synergistic Arrhythmia Suppression by this compound and Beta-Blockers

Clinical Applications and Quantitative Evidence

This combination therapy is supported by clinical evidence in specific patient populations. The tables below summarize key efficacy and dosing data.

Table 1: Summary of Clinical Evidence for this compound + Beta-Blocker Combination

Arrhythmia Indication Study Type / Population Reported Efficacy Outcomes Citation
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Meta-analysis (7 RCs, 1 RCT, 333 patients) Superior to beta-blocker monotherapy: ↓ Risk of arrhythmic events (RR=0.29); ↓ Symptomatic events (RR=0.36); ↓ Exercise-induced arrhythmia score (MD=-1.87). [3]
CPVT (RyR2-positive) Cohort Study (18 patients) Reduced exercise-induced ventricular arrhythmias quantitative score by >50%; Reduced arrhythmic window (5.8 vs. 19.7 bpm); Eliminated ICD shocks in 4 of 5 patients. [5]
Idiopathic High-Burden PVCs (with Cardiomyopathy) Case Report (Juvenile Athlete) Beta-blocker monotherapy reduced PVC burden from 40% to 29%. Add-on this compound (25 mg BID) achieved complete PVC suppression and normalized LV function. [6]
Atrial Fibrillation (AFib) Guideline Recommendation First-line for long-term rhythm control in AF patients without structural heart disease. Concomitant AV node blocker (e.g., beta-blocker) is recommended to prevent 1:1 atrial flutter. [2] [7]

Table 2: Typical Dosing Regimens for Combination Therapy

Drug Initial Adult Dose Titration & Maintenance Key Considerations
This compound 50 mg every 12 hours [1] [8] Increase by 50 mg twice daily every 4 days. Max dose: 300 mg/day (AFib) or 400 mg/day (Ventricular arrhythmias). Monitor ECG for QRS widening (>25% indicates toxicity). Contraindicated in structural heart disease.
Atenolol 12.5 - 25 mg twice daily [6] Titrate to heart rate response and clinical tolerance. Used in cited juvenile case report. Other beta-blockers (e.g., Nadolol, Propranolol) are common in CPVT.
Nadolol Not specified in results N/A Often preferred in CPVT due to non-selective properties and longer half-life [3].

Experimental Protocols for Preclinical and Clinical Assessment

For researchers investigating this combination, the following protocols outline standard methodologies for evaluation.

Protocol for Clinical Efficacy Assessment in CPVT Patients

This protocol is adapted from meta-analyses and cohort studies investigating this compound add-on therapy in CPVT [3] [5].

  • Objective: To evaluate the efficacy of this compound in combination with a beta-blocker in reducing exercise-induced ventricular arrhythmias in genotyped CPVT patients.
  • Patient Population: Genotype-positive CPVT patients with documented ventricular arrhythmias on exercise stress test (EST), despite stable beta-blocker therapy.
  • Inclusion Criteria:
    • Confirmed pathogenic mutation in RyR2 or other CPVT-related genes.
    • Exercise-induced ventricular arrhythmias (bigeminy, couplets, or non-sustained VT) while on a stable dose of a beta-blocker.
  • Exclusion Criteria:
    • Structural heart disease.
    • Contraindications to this compound or beta-blockers.
    • Baseline QRS duration >120 ms.

Procedure:

  • Baseline Assessment: Perform a symptom-limited EST on the patient's current beta-blocker regimen. Record the following parameters:
    • Arrhythmia Score: Quantify ventricular arrhythmias using a predefined scale (e.g., 0=None; 1=Isolated PVCs; 2=Bigeminy/Frequent PVCs; 3=Couplets; 4=Non-sustained VT) [3].
    • Arrhythmic Window: Define as the heart rate range between the first onset of complex ventricular arrhythmias and the peak heart rate achieved.
    • Peak Heart Rate
  • Initiation of this compound: Add this compound acetate at 50 mg twice daily (or 1-2 mg/kg/day in pediatric populations) to the existing beta-blocker therapy.
  • Titration and Monitoring: After 3-5 days (steady-state), perform a 12-lead ECG to ensure QRS duration has not increased by >25%. Titrate this compound dose upward if necessary and tolerated.
  • Follow-up Assessment: 2-4 weeks after the final dose titration, repeat the EST under identical conditions to the baseline test.
  • Data Analysis: Compare pre- and post-combination therapy arrhythmia scores, arrhythmic window, and peak heart rate using paired statistical tests (e.g., Wilcoxon signed-rank test).
Protocol for Ambulatory PVC Burden Monitoring

This protocol is suitable for assessing efficacy in patients with frequent PVCs, as demonstrated in case reports [6].

  • Objective: To quantify the change in 24-hour PVC burden before and after initiation of this compound add-on therapy.
  • Patient Population: Patients with high-burden idiopathic PVCs (>10-20%), with or without associated left ventricular dysfunction.
  • Materials: 24-hour ambulatory Holter monitor.

Procedure:

  • Baseline Holter Monitor: Patients undergo a 24-hour Holter monitoring while on their stable baseline medication (e.g., beta-blocker monotherapy). The monitor should capture a typical day, including periods of exercise and rest.
  • Analysis: Analyze the Holter data for total PVC count, PVC burden (% of total beats), and the presence of non-sustained ventricular tachycardia.
  • Initiation of this compound: Add a low dose of this compound (e.g., 50 mg BID in adults; 25 mg BID in juveniles) to the current beta-blocker.
  • Follow-up Holter Monitor: After 1-2 weeks on the combination therapy, repeat the 24-hour Holter monitoring under similar conditions.
  • Echocardiographic Assessment: In patients with reduced ejection fraction at baseline, repeat echocardiography after 3-6 months of successful PVC suppression to assess for improvement in LV systolic function.
  • Data Analysis: Calculate the absolute and relative reduction in PVC burden.

The workflow for this clinical assessment is outlined below:

G Start Patient on Beta-Blocker BaselineHolter Baseline 24-h Holter Start->BaselineHolter AnalyzeBaseline Analyze PVC Burden/Count BaselineHolter->AnalyzeBaseline Addthis compound Initiate this compound AnalyzeBaseline->Addthis compound WaitSteady Wait 1-2 Weeks (Steady State) Addthis compound->WaitSteady FollowUpHolter Follow-up 24-h Holter WaitSteady->FollowUpHolter AnalyzeFollowUp Analyze PVC Burden/Count FollowUpHolter->AnalyzeFollowUp Compare Compare Pre/Post Data AnalyzeFollowUp->Compare Outcome Assess Efficacy: PVC Burden Reduction & LV Function Compare->Outcome

Diagram Title: Workflow for Assessing PVC Burden Reduction

Safety and Monitoring Protocols

The this compound and beta-blocker combination requires vigilant safety monitoring due to potential proarrhythmic and negative inotropic effects.

  • Contraindications: This combination is absolutely contraindicated in patients with:
    • Structural heart disease (e.g., coronary artery disease, prior myocardial infarction, significant LV hypertrophy) [1] [2] [7].
    • Pre-existing conduction system disease (e.g., 2nd/3rd-degree AV block, bundle branch block) without a pacemaker [1] [8].
    • Congestive heart failure or reduced ejection fraction [1] [2].
  • Proarrhythmic Risk: this compound can convert atrial fibrillation to atrial flutter with 1:1 conduction, a risk mitigated by concomitant AV nodal blockade with the beta-blocker [1] [2].
  • Monitoring Guidelines:
    • ECG Monitoring: Obtain a 12-lead ECG at baseline, after initial doses, and after each dose titration. Monitor for QRS widening (a sign of sodium channel blockade toxicity; >25% increase is concerning) and PR interval prolongation [6] [1].
    • Serum Electrolytes: Correct hypokalemia and hypomagnesemia before and during treatment, as these electrolyte imbalances can increase proarrhythmic risk [8].
    • Drug Interactions: this compound is metabolized by CYP2D6. Concomitant use with strong CYP2D6 inhibitors (e.g., quinidine, ritonavir) or drugs that affect renal clearance requires caution and potential dose adjustment [1] [9].

Conclusion

The combination of this compound and a beta-blocker is a scientifically grounded and clinically effective strategy for managing specific arrhythmias, particularly CPVT and atrial fibrillation in structurally normal hearts. The synergy arises from the multi-channel blocking action of this compound and the anti-adrenergic protection of beta-blockers. Successful implementation requires strict adherence to patient selection criteria, careful dose titration, and rigorous safety monitoring as outlined in these application notes and protocols.

References

Comprehensive Application Notes and Protocols: Flecainide for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a rare inherited arrhythmia disorder characterized by adrenergically-mediated bidirectional or polymorphic ventricular tachycardia occurring during physical activity or emotional stress, typically in the absence of structural heart disease. The condition carries a high mortality rate of up to 30% by age 40 in untreated patients and poses significant therapeutic challenges. [1] [2] CPVT pathogenesis primarily involves mutations in genes encoding key calcium-handling proteins, with RYR2 (cardiac ryanodine receptor) mutations accounting for 60-70% of cases and CASQ2 (cardiac calsequestrin) mutations representing a smaller subset. [3] [2] These genetic defects disrupt normal calcium homeostasis, leading to diastolic calcium leakage from the sarcoplasmic reticulum and subsequent triggered arrhythmias via delayed afterdepolarizations. [3] [2]

While β-adrenergic blockers constitute first-line therapy for CPVT, approximately 30% of patients experience breakthrough cardiac events despite optimal β-blocker treatment. [3] [2] This therapeutic limitation prompted the investigation of alternative pharmacological approaches, leading to the discovery of flecainide's efficacy in CPVT management. Initially synthesized in 1972 and approved for ventricular tachycardia suppression in 1984, this compound is a class Ic antiarrhythmic agent with potent sodium channel-blocking properties. [1] Since 2009, when Knollman and colleagues first demonstrated its striking efficacy in CPVT, this compound has emerged as a crucial addition to the CPVT therapeutic arsenal, now receiving class IIa recommendations in international guidelines for patients with recurrent syncope or polymorphic VT despite β-blocker therapy. [3] [1]

Clinical Evidence and Efficacy

Clinical Studies and Outcomes

The clinical efficacy of this compound in CPVT has been demonstrated across multiple studies encompassing various genetic subtypes. The foundational evidence emerged from a study showing that this compound dramatically reduced calcium sparks in vitro and completely suppressed ventricular tachycardia in CASQ2-knockout mouse models. [1] This preclinical work led to successful treatment of two severely affected patients who were refractory to conventional therapy, establishing this compound as a promising therapeutic option. [3] [1]

Subsequent clinical investigations have consistently reinforced these initial findings. A retrospective cohort study of 33 genotype-positive patients with CPVT who were unprotected by conventional therapy demonstrated that this compound effectively controlled ventricular arrhythmias in 76% of patients, with complete suppression observed in 63%. [3] [2] Importantly, during a mean follow-up of 20 months, only one patient experienced appropriate ICD shocks, and this episode was associated with confirmed non-compliance. [1] Similar efficacy has been observed in specific genetic subtypes, including homozygous CASQ2 D307H mutation carriers, where this compound addition to β-blocker therapy reduced ventricular arrhythmia burden in all patients. [1]

More recent evidence further supports this compound's long-term benefits. A 2025 study of CPVT patients with the RYR2 p.Gly357Ser mutation who received combined beta-blocker and this compound therapy demonstrated significant improvements in both qualitative (2.07±0.77 vs. 1.22±1.08, p<0.001) and quantitative (69.78±83.17 vs. 15.29±5.53, p<0.001) arrhythmic scores during exercise testing. [4] Additionally, this combined therapy resulted in enhanced functional capacity with increased METs and appropriate reduction in maximum heart rate during exercise, suggesting both antiarrhythmic and rate-controlling benefits. [4]

Table 1: Clinical Efficacy of this compound in CPVT

Study Patient Population Genetic Subtype This compound Dosage Efficacy Outcomes Follow-up Period
van der Werf et al. [3] 33 patients RYR2 (32), CASQ2 (1) 150 mg (100-300 mg daily) 76% with arrhythmia control (63% complete suppression) 20 months
Watanabe et al. [3] 12 patients Not specified 165±46 mg daily 82% free from cardiac events 48±94 months
Khoury et al. [3] 10 patients CASQ2 D307H 200 mg (150-300 mg) daily Reduced arrhythmia burden in all patients 15.5±10.4 months
Kannankeril et al. [3] 13 patients Not specified Target serum level 0.50-0.80 μg/ml Significant reduction in exercise-induced VT 3 months
Wangüemert-Perez et al. [4] 32 patients RYR2 p.Gly357Ser 100 mg median daily dose Significant improvement in arrhythmic scores (p<0.001) 7.3 years median
Safety Profile

The safety considerations for this compound in CPVT patients must be carefully evaluated, particularly given the historical concerns about class Ic antiarrhythmic agents in structural heart disease. However, in CPVT patients without structural abnormalities, this compound has demonstrated a favorable safety profile across multiple studies. [3] [5] The most comprehensive safety data come from aggregated studies showing that adverse effects are generally mild and infrequent, with only occasional reports of side effects such as minor conduction abnormalities or non-cardiac symptoms. [3]

Importantly, a randomized clinical trial comparing this compound to placebo in CPVT patients on maximally tolerated β-blockers demonstrated no significant difference in serious adverse events between the treatment arms, supporting its safety in this population. [3] Additionally, recent evidence has prompted reconsideration of this compound use even in selected patients with structural heart disease, as modern imaging and risk stratification allow for more precise identification of candidates who may safely receive this medication. [5] Nonetheless, careful monitoring remains essential, particularly regarding potential QRS widening, which should not exceed 25% from baseline according to expert recommendations. [5]

Table 2: Safety Profile of this compound in CPVT

Safety Aspect Findings Clinical Implications
Proarrhythmic Potential No increased incidence of ventricular proarrhythmia in CPVT patients without active ischemia [3] [5] Safe in genetically confirmed CPVT without structural abnormalities
Common Adverse Effects Mild side effects reported in 10-18% of patients across studies [3] Generally well-tolerated at therapeutic doses
Conduction Abnormalities Dose-dependent QRS widening; serious conduction disturbances rare [5] Regular ECG monitoring recommended; discontinue if QRS prolongation >25%
Use in Structural Heart Disease Emerging data suggest possible safety in selected patients with stable CAD or ARVC [5] Requires comprehensive assessment and careful patient selection
Long-term Safety No significant safety concerns over median follow-up of 7.3 years [4] Suitable for chronic management in responsive patients

Mechanistic Insights

Arrhythmogenic Mechanisms in CPVT

The fundamental pathophysiology of CPVT involves disrupted calcium handling within cardiomyocytes, culminating in delayed afterdepolarizations (DADs) and triggered arrhythmias. Under normal physiological conditions, cardiac excitation-contraction coupling requires precise calcium flux regulation. During action potential depolarization, a small amount of calcium enters through L-type calcium channels, triggering substantial calcium release from the sarcoplasmic reticulum via RyR2 channels—a process termed calcium-induced calcium release (CICR). [3] [2] During diastole, cytosolic calcium is rapidly resequestered into the sarcoplasmic reticulum by SERCA2a, with excess calcium extruded via the sodium-calcium exchanger (NCX). [2]

In CPVT, RYR2 or CASQ2 mutations disrupt this delicate balance, increasing the open probability of RyR2 channels and promoting spontaneous diastolic calcium release from the sarcoplasmic reticulum. [3] [2] Under adrenergic stimulation, calcium overload within the sarcoplasmic reticulum exacerbates this pathological leakage. The elevated cytosolic calcium during diastole activates the forward mode of NCX, which exchanges one calcium ion for three sodium ions, generating a transient inward current (Iti). This depolarizing current produces DADs that can reach the threshold for sodium channel activation, initiating triggered arrhythmias. [3] [2] Thus, the arrhythmogenic process in CPVT involves two critical steps: (1) spontaneous calcium release during diastole, exacerbated by adrenergic stimulation; and (2) triggered activity activated by the transient inward current induced by spontaneous calcium release. [2]

Antiarrhythmic Mechanisms of this compound

The precise mechanism by which this compound exerts its antiarrhythmic effects in CPVT remains a subject of active investigation and debate within the scientific community. Two primary hypotheses have emerged, each supported by experimental evidence:

  • Direct RyR2 Inhibition Hypothesis: This mechanism proposes that this compound directly targets the cardiac ryanodine receptor, reducing abnormal diastolic calcium leakage. [3] [6] Initial studies demonstrated that this compound reduces the duration of RyR2 channel openings in lipid bilayer experiments without affecting closed channel duration. [2] In CASQ2 knockout mice, this compound completely suppressed exercise-induced ventricular tachycardia and ameliorated isoproterenol-induced spontaneous calcium release in isolated myocytes. [2] Importantly, lidocaine—a sodium channel blocker without RyR2 blocking activity—failed to demonstrate similar therapeutic effects, suggesting that RyR2 inhibition rather than sodium channel blockade underlies this compound's efficacy. [2] Further support comes from studies with N-methyl this compound, a this compound analog that retains sodium channel blocking properties but lacks RyR2 inhibiting activity; this compound failed to suppress arrhythmias in CPVT models, strengthening the case for direct RyR2 involvement. [2]

  • Sodium Channel-Mediated Hypothesis: Alternative mechanisms propose that this compound's antiarrhythmic effects derive primarily from its sodium channel blocking properties. [6] According to this view, this compound blockade of cardiac sodium channels reduces the frequency of spontaneous sarcoplasmic reticulum calcium release events only when sodium channels are active. [6] This mechanism may involve this compound-induced increases in NCX-mediated calcium efflux, thereby reducing cytosolic calcium concentration in the vicinity of RyR2 channels and diminishing the likelihood of triggered activity. [6] Supporters of this hypothesis note that this compound is a hydrophilic compound with a pKa of 9.3, meaning only 1% of the drug is neutral at physiological pH and available to diffuse across membranes to intracellular RyR2 targets, potentially limiting direct RyR2 access. [2]

The ongoing controversy regarding this compound's primary mechanism reflects methodological differences between studies, including variations in baseline calcium spark frequencies, degree of calcium overload, and experimental preparation techniques. [6] Regardless of the precise mechanism, this compound effectively suppresses both the triggering events (diastolic calcium waves) and the propagation of arrhythmias in CPVT.

The following diagram illustrates the current understanding of CPVT pathophysiology and this compound's potential mechanisms of action:

G CPVTMutation CPVT Mutation (RYR2/CASQ2) RyR2Dysfunction RyR2 Dysfunction CPVTMutation->RyR2Dysfunction DiastolicCaLeak Diastolic Ca²⁺ Leak RyR2Dysfunction->DiastolicCaLeak DAD Delayed Afterdepolarizations (DADs) DiastolicCaLeak->DAD SRCaOverload SR Ca²⁺ Overload SRCaOverload->DiastolicCaLeak TriggeredActivity Triggered Activity DAD->TriggeredActivity VT Ventricular Tachycardia TriggeredActivity->VT AdrenergicStimulation Adrenergic Stimulation AdrenergicStimulation->SRCaOverload This compound This compound NaChannelBlock Na⁺ Channel Blockade This compound->NaChannelBlock DirectRyR2Block Direct RyR2 Inhibition This compound->DirectRyR2Block ReducedDAD Reduced DAD Amplitude NaChannelBlock->ReducedDAD Proposed mechanism ReducedCaWave Suppressed Ca²⁺ Waves DirectRyR2Block->ReducedCaWave Proposed mechanism ReducedDAD->TriggeredActivity Inhibits ReducedCaWave->DAD Inhibits

Diagram 1: Proposed molecular mechanisms of CPVT pathogenesis and this compound's antiarrhythmic actions. CPVT mutations disrupt RyR2 function, leading to diastolic calcium leakage and triggered arrhythmias. This compound may suppress arrhythmias through direct RyR2 inhibition and/or sodium channel blockade.

Therapeutic Protocols

Patient Selection and Indications

Appropriate patient selection is crucial for optimizing this compound therapy in CPVT. Based on current evidence and guideline recommendations, this compound is indicated in the following scenarios:

  • Adjunctive therapy: Patients with CPVT who experience recurrent syncope or polymorphic ventricular tachycardia despite optimized β-blocker therapy. [3] [1] Current guidelines assign a Class IIa recommendation for this compound in this population, reflecting a favorable risk-benefit profile when added to β-blockers. [1]

  • Monotherapy consideration: Patients with intolerance or contraindications to β-blockers due to significant side effects such as excessive fatigue, bronchospasm, or depression. [1] Evidence from a retrospective cohort of nine RYR2 mutation carriers intolerant to β-blockers demonstrated no treatment failures during a median follow-up of 37.1 months with this compound monotherapy. [1]

  • Asymptomatic high-risk patients: Selected cases with severe genotypes and positive exercise stress testing despite β-blockade, though this remains an area of ongoing investigation. [7]

Recent evidence also suggests that a beta-blocker-free regimen with this compound monotherapy may be considered in carefully selected low-risk CPVT patients, particularly those who cannot tolerate β-blockers. [7] However, this approach requires thorough discussion of risks and benefits with patients and families, along with close monitoring.

Dosing and Titration

This compound dosing in CPVT follows a conservative titration approach to balance efficacy and safety. The following protocol represents current clinical practice:

  • Initial dosing: Initiate this compound at 50 mg twice daily in adults or 1-2 mg/kg/day in divided doses for pediatric patients. [3] [1]

  • Titration schedule: Increase the dose gradually at 3-5 day intervals based on therapeutic response and tolerance. [4] Most adults achieve therapeutic effect at 100-150 mg daily, though some may require up to 300 mg daily. [3] Pediatric dosing typically ranges from 2-4 mg/kg/day divided twice or three times daily. [3]

  • Therapeutic monitoring: Target trough serum levels of 0.50-0.80 μg/ml, which have been associated with arrhythmia suppression in clinical trials. [3] However, routine therapeutic drug monitoring is not always necessary in clinical practice if clinical efficacy is achieved without adverse effects.

  • Long-term maintenance: The median maintenance dose in long-term studies is approximately 100 mg daily in combination with β-blockers. [4] Regular reassessment of dosing is recommended, particularly with growth in pediatric patients or with changes in clinical status.

Combination Therapy

Combination therapy with this compound and β-blockers represents the standard of care for most CPVT patients requiring advanced pharmacological management. This approach provides complementary mechanisms of action:

  • β-blockers attenuate adrenergic stimulation, reducing the propensity for calcium overload during stress or exercise. [3] [2]

  • This compound directly targets the aberrant calcium release or its downstream consequences. [3] [6] [2]

Recent evidence demonstrates that triple therapy with β-blockers, this compound, and left cardiac sympathetic denervation (LCSD) can significantly reduce breakthrough cardiac events in high-risk patients. [8] A Korean multicenter study reported that this aggressive approach reduced breakthrough events by 46.1%, though it did not significantly prevent aborted cardiac arrest or sudden cardiac death. [8]

Safety Monitoring Protocol

Vigilant monitoring is essential during this compound therapy to ensure patient safety. The following monitoring protocol is recommended:

  • Baseline assessment: 12-lead ECG, echocardiogram, exercise stress test, and assessment of renal and hepatic function. [5] [1]

  • ECG monitoring: Regular 12-lead ECGs to assess PR interval, QRS duration, and QT interval. This compound should be discontinued or dose-reduced if QRS prolongation exceeds 25% from baseline. [5]

  • Exercise testing: Perform serial exercise stress tests 1-2 weeks after initiation or dose adjustment to assess arrhythmia suppression. [4] Both qualitative and quantitative arrhythmia scoring should be utilized, with target >50% reduction in arrhythmia burden indicating adequate response. [4]

  • Long-term follow-up: Annual exercise testing, periodic ECGs, and clinical assessment for symptoms or side effects. [4]

Experimental Methods

Preclinical Assessment

Preclinical evaluation of this compound's effects in CPVT models employs several standardized methodologies that can be adapted for drug development purposes:

  • In vitro RyR2 function assessment: Utilize lipid bilayer electrophysiology to measure single-channel properties of recombinant human RyR2 or native RyR2 from sarcoplasmic reticulum vesicles. Key parameters include open probability, mean open time, and mean closed time in the presence of varying this compound concentrations (typically 1-100 μM). [6] [2]

  • Intracellular calcium imaging: Employ confocal line-scan microscopy in isolated ventricular myocytes from CPVT models (e.g., CASQ2 knockout or RYR2-R4496C knock-in mice) to quantify spontaneous calcium sparks and waves during pacing and in quiescent conditions. [6] [2] Cells should be perfused with Tyrode's solution at 37°C and paced at 1-2 Hz using field stimulation. This compound is typically applied at 5-20 μM concentrations for 10-20 minutes to assess effects on calcium spark frequency, amplitude, and propagation. [6]

  • Arrhythmia induction in isolated myocytes: Assess triggered activity in current-clamp mode using patch-clamp electrophysiology during β-adrenergic stimulation with isoproterenol (10-100 nM). [6] [2] Measure the incidence of delayed afterdepolarizations and action potential duration changes following this compound application.

Clinical Assessment

Standardized clinical protocols are essential for evaluating this compound efficacy in CPVT patients:

  • Exercise stress testing: Perform symptom-limited treadmill or bicycle tests using standardized protocols (e.g., Bruce, Modified Bruce). [4] Record continuous 12-lead ECG with particular attention to ventricular arrhythmia morphology (bidirectional, polymorphic), density, and relationship to heart rate threshold. [4]

  • Arrhythmia quantification: Utilize both qualitative (e.g., 0-4 scale based on arrhythmia complexity) and quantitative (arrhythmia density score incorporating premature ventricular contraction frequency and complexity) scoring systems. [4]

  • Holter monitoring: Implement 24-48 hour ambulatory ECG monitoring to assess arrhythmia burden during daily activities and correlate with symptom diary.

  • Pharmacogenetic considerations: For research purposes, consider CYP2D6 genotyping as this compound is metabolized by this enzyme, though dosage adjustment based on pharmacogenetics is not currently standard practice. [1]

The following diagram illustrates a recommended workflow for evaluating this compound response in CPVT patients:

G BaselineAssessment Baseline Assessment (Pre-flecainide) ExerciseTest1 Exercise Stress Test BaselineAssessment->ExerciseTest1 ArrhythmiaScoring1 Arrhythmia Scoring (Qualitative & Quantitative) ExerciseTest1->ArrhythmiaScoring1 Initiatethis compound Initiate this compound (50 mg BID) ArrhythmiaScoring1->Initiatethis compound Titration Titrate Dose Q3-5 Days Based on Response/Tolerance Initiatethis compound->Titration ECGMonitoring ECG Monitoring (QRS duration, PR interval) Initiatethis compound->ECGMonitoring Continuous SteadyState Steady State Achieved (3-5 days) Titration->SteadyState Titration->ECGMonitoring Continuous PostTreatmentAssessment Post-treatment Assessment SteadyState->PostTreatmentAssessment ExerciseTest2 Exercise Stress Test PostTreatmentAssessment->ExerciseTest2 ArrhythmiaScoring2 Arrhythmia Scoring (Qualitative & Quantitative) ExerciseTest2->ArrhythmiaScoring2 EfficacyEvaluation Efficacy Evaluation ArrhythmiaScoring2->EfficacyEvaluation LongTermMaintenance Long-term Maintenance EfficacyEvaluation->LongTermMaintenance AnnualFollowUp Annual Follow-up LongTermMaintenance->AnnualFollowUp

Diagram 2: Clinical protocol for this compound initiation and monitoring in CPVT patients. The workflow emphasizes baseline and post-treatment exercise testing with arrhythmia quantification, careful dose titration, and continuous ECG monitoring.

Conclusion and Perspectives

This compound represents a significant advancement in the management of CPVT, addressing an unmet need in patients with breakthrough arrhythmias despite standard β-blocker therapy. Robust clinical evidence supports its efficacy in reducing ventricular arrhythmia burden with a favorable safety profile when appropriately monitored. [3] [4] [1] The dual mechanistic potential—direct RyR2 stabilization and sodium channel modulation—provides a unique therapeutic approach targeting the fundamental pathophysiology of CPVT. [3] [6] [2]

Despite these advances, several areas require further investigation. The ongoing debate regarding this compound's primary mechanism of action highlights the need for additional studies to resolve this controversy, potentially informing the development of more targeted therapies. [6] Furthermore, optimal patient selection criteria, particularly for this compound monotherapy in β-blocker-intolerant patients, warrant refinement through prospective studies. [7] The exploration of triple therapy with β-blockers, this compound, and LCSD represents another promising avenue, particularly for high-risk patients. [8]

From a drug development perspective, this compound serves as a proof-of-concept for targeting abnormal calcium handling in inherited arrhythmia syndromes. The successful repurposing of this established antiarrhythmic agent for CPVT may inspire similar approaches for other conditions characterized by calcium dysregulation. Furthermore, the development of this compound analogs with enhanced RyR2 specificity or improved pharmacokinetic profiles could potentially yield agents with superior efficacy and safety. [2]

As research continues to elucidate the intricate mechanisms of this compound in CPVT, this medication has already established itself as an essential component of the CPVT therapeutic arsenal, offering hope for improved outcomes in this challenging condition.

References

Comprehensive Application Notes and Protocols for Flecainide in LVOT Ventricular Arrhythmia Management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Epidemiology

Left ventricular outflow tract (LVOT) arrhythmias represent a significant subset of idiopathic ventricular arrhythmias (IVAs) that originate from specific anatomical structures including the aortic sinuses of Valsalva, aortomitral continuity, and the epicardial myocardium. These arrhythmias account for approximately 15% of all IVA cases, with the majority (50%) originating from the right ventricular outflow tract (RVOT) and the remainder from various other sites [1]. LVOT arrhythmias typically manifest as premature ventricular complexes (PVCs), nonsustained ventricular tachycardia (NSVT), or occasionally as sustained ventricular tachycardia in patients with structurally normal hearts. The clinical presentation ranges from asymptomatic incidental findings to debilitating symptoms including palpitations, dizziness, syncope, and in rare cases, can lead to tachycardia-induced cardiomyopathy if the arrhythmic burden is significant [1].

Flecainide acetate, a Class Ic antiarrhythmic drug, received FDA approval in 1984 for the treatment of sustained ventricular tachycardia and has since become a mainstay therapy for atrial fibrillation and various supraventricular tachycardias [2]. The drug's use in ventricular arrhythmias was significantly impacted by the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients treated with class Ic antiarrhythmics [1]. Consequently, this compound is now primarily reserved for patients with normal cardiac structure and preserved systolic function, making it particularly suitable for treating LVOT arrhythmias where these conditions are typically met [1] [3].

Pharmacology and Mechanisms of Action

Molecular Pharmacodynamics

This compound exerts its antiarrhythmic effects through multiple complementary mechanisms that target various ion channels and receptors in cardiac tissue:

  • Sodium channel blockade: this compound binds to the open-state of fast inward Na+ channels (Nav 1.5) in a rate- and voltage-dependent manner, resulting in a reduction of the phase 0 slope of the action potential in His-Purkinje tissue and ventricular myocardium [1]. This leads to a significant slowdown of conduction velocity with proportional prolongation of HV and QRS intervals (approximately 10% at resting heart rates) [1]. The drug exhibits slow unbinding kinetics during diastole (recovery time constant τ > 10 seconds), which contributes to its potent effects on cardiac conduction [3].

  • Potassium channel inhibition: At similar concentrations (IC~50~: 1-2 μM), this compound inhibits the rapid component of the delayed rectifier K+ current (I~Kr~), which increases the duration of the action potential and effective refractory period in both ventricular and atrial muscle fibers [1] [3].

  • Ryanodine receptor modulation: this compound has been shown to block ryanodine receptor (RyR2) opening, reducing calcium release from the sarcoplasmic reticulum and thereby decreasing afterdepolarizations and triggered activity [2] [4]. This mechanism is particularly relevant for treating catecholaminergic polymorphic ventricular tachycardia (CPVT) but may also contribute to its efficacy in LVOT arrhythmias, especially those exacerbated by adrenergic stimulation [5] [4].

Table 1: Comprehensive Pharmacodynamic Profile of this compound

Parameter Effect Clinical Correlation Experimental Measurement
Na+ Channel Blockade Use-dependent conduction slowing QRS widening (~10% at rest) Patch-clamp studies (IC~50~: 1-2 μM)
K+ Channel Blockade I~Kr~ inhibition Mild QT prolongation Voltage-clamp experiments
RyR2 Modulation Reduced Ca~2+~ release from SR Suppression of triggered activity Lipid bilayer studies, calcium imaging
Action Potential Effects Prolonged APD in muscle fibers, shortened APD in Purkinje fibers Post-repolarization refractoriness Microelectrode arrays, optical mapping
Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties that support its clinical use, including high oral bioavailability and a half-life that permits twice-daily dosing:

  • Absorption and Distribution: this compound has nearly complete oral bioavailability (90-95%) with peak plasma concentrations occurring 1-6 hours after administration [2] [6]. The drug is 40% protein-bound primarily to alpha-1-acid glycoprotein, with a volume of distribution of 5.0-13.4 L/kg [6]. Concomitant food or antacid administration does not significantly affect absorption [6].

  • Metabolism and Elimination: this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and to a lesser extent CYP1A2, producing meta-O-dealkylated this compound and its lactam metabolite, both of which have significantly reduced activity compared to the parent compound (approximately 20%) [2] [6]. Elimination occurs mainly through renal excretion (85-90%), with 40-50% as unchanged drug and the remainder as metabolites; approximately 5% is eliminated in feces [2] [6]. The elimination half-life ranges from 12-27 hours, allowing for twice-daily dosing in most patients [2] [3].

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Special Populations Clinical Implications
Oral Bioavailability 90-95% Unaffected by food Consistent dosing regardless of meals
Time to Peak Concentration 1-6 hours Delayed with renal impairment Steady-state in 3-5 days
Protein Binding 40% (primarily α~1~-acid glycoprotein) Increased in inflammation Variable free fraction in acute illness
Elimination Half-life 12-27 hours (adults) Prolonged in renal impairment Adjust dose when CrCl <35 mL/min
Metabolism CYP2D6 (major), CYP1A2 (minor) Poor vs. extensive metabolizers Potential variability in drug exposure
Renal Excretion 40-50% unchanged Accumulation in renal disease Requires dose adjustment

Experimental Models and Research Methodologies

In Vitro and In Vivo Models

The investigation of this compound's effects on LVOT arrhythmias employs various experimental models that recapitulate different aspects of the arrhythmogenic substrate and mechanisms:

  • Cellular and Tissue Models: Isolated ventricular myocytes from various species (guinea pig, rabbit, human-induced pluripotent stem cell-derived cardiomyocytes) allow for the assessment of this compound's effects on action potential parameters, ion currents, and calcium handling using patch-clamp techniques and calcium imaging [7]. Isolated papillary muscles from guinea pigs enable the evaluation of this compound's effects on action potential characteristics and refractory periods using standard microelectrode techniques [7]. The Langendorff perfused heart model facilitates the study of this compound's effects on conduction velocity, arrhythmia inducibility, and termination using optical mapping and electrogram analysis [7].

  • In Vivo Arrhythmia Models: Chemical induction models including aconitine, digoxin, strophanthin/ouabain, adrenaline, and calcium-induced arrhythmias provide platforms for assessing this compound's antiarrhythmic efficacy in intact animals [7]. Electrical stimulation models utilizing programmed electrical stimulation (PES) protocols or determination of ventricular fibrillation threshold allow for the evaluation of this compound's effects on arrhythmia induction and maintenance [7]. Exercise-induced arrhythmia models, particularly relevant for LVOT arrhythmias which often exhibit catecholamine sensitivity, enable assessment of this compound's efficacy under adrenergic stimulation [5] [7].

Computational Modeling Approaches

Biophysically detailed computational models of ventricular electrophysiology provide powerful tools for investigating this compound's mechanisms of action and predicting clinical effects:

  • Multi-scale modeling integrates molecular interactions of this compound with ion channels into cellular action potential models, which are then incorporated into tissue and organ-level simulations to predict effects on conduction and arrhythmia dynamics [8]. These models can simulate this compound's rate-dependent sodium channel blockade and its effects on cardiac wavelength and reentrant circuit stability [8].

  • Patient-specific modeling using clinical imaging data and electrophysiological parameters allows for the prediction of this compound's effects in individual patients, potentially guiding personalized therapy selection for LVOT arrhythmias [8]. These models can incorporate structural abnormalities, tissue heterogeneity, and specific activation patterns relevant to LVOT arrhythmogenesis.

G cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_tissue Tissue & Organ Level Effects This compound This compound Na_channel Voltage-Gated Na+ Channel This compound->Na_channel Binds Open State K_channel Delayed Rectifier K+ Channel (IKr) This compound->K_channel Inhibits RyR2 Ryanodine Receptor (RyR2) This compound->RyR2 Stabilizes Closed State Conduction_slowing Conduction Velocity Slowing Na_channel->Conduction_slowing Reduces Phase 0 Depolarization APD_prolongation Action Potential Duration Prolongation (Muscle) K_channel->APD_prolongation Reduces Repolarizing Current Ca_release_reduction Reduced SR Ca2+ Release RyR2->Ca_release_reduction Decreases Diastolic Ca2+ Leak ERP_increase Increased Effective Refractory Period Conduction_slowing->ERP_increase Slowed Recovery Post_repolarization_refractoriness Post-Repolarization Refractoriness APD_prolongation->Post_repolarization_refractoriness Extended Refractory Period Arrhythmia_suppression Arrhythmia Suppression via Conduction Block Ca_release_reduction->Arrhythmia_suppression Reduces Triggered Activity ERP_increase->Arrhythmia_suppression Post_repolarization_refractoriness->Arrhythmia_suppression

Diagram 1: this compound's multi-scale mechanisms of action in suppressing ventricular arrhythmias, illustrating the pathway from molecular targets to tissue-level antiarrhythmic effects

Clinical Protocols and Therapeutic Applications

Patient Selection and Risk Stratification

Appropriate patient selection is paramount for the safe and effective use of this compound in LVOT ventricular arrhythmias. Key considerations include:

  • Structural heart disease assessment: Comprehensive evaluation including echocardiography, cardiac MRI, and occasionally cardiac CT should be performed to exclude structural abnormalities, coronary artery disease, and impaired ventricular function [1] [2]. This compound is contraindicated in patients with any evidence of structural heart disease, particularly coronary artery disease, previous myocardial infarction, or reduced ejection fraction [2] [9].

  • Arrhythmia characterization: 12-lead ECG documentation of the clinical arrhythmia should be obtained to confirm an LVOT origin, characterized by inferior lead positivity (II, III, aVF) and precordial R-wave transition typically at or before V3 [1]. Exercise testing may be valuable to demonstrate catecholamine sensitivity and reproduce the clinical arrhythmia [5]. Ambulatory monitoring provides quantification of arrhythmia burden and correlation with symptoms.

  • Risk-benefit assessment: The potential benefits of this compound therapy should be weighed against the proarrhythmic risk, particularly in patients with borderline or undetected structural heart disease. In appropriate candidates, this compound offers high efficacy with reported success rates of 90% in suppressing ventricular arrhythmias in structurally normal hearts [1].

Dosing and Titration Protocols

This compound dosing requires careful titration with appropriate monitoring to balance efficacy and safety:

  • Initiation protocol: Therapy should be initiated at 50 mg orally every 12 hours with assessment of clinical response and ECG parameters after 3-5 days [2]. If tolerated but with insufficient arrhythmia suppression, the dose may be increased to 100 mg every 12 hours with continued monitoring [2]. The maximum recommended daily dose for ventricular arrhythmias is 400 mg, though most patients with LVOT arrhythmias respond to lower doses (100-200 mg daily) [2].

  • "Pill-in-the-pocket" approach: For selected patients with infrequent but symptomatic episodes, a single oral dose of 200-300 mg (depending on patient weight) at arrhythmia onset may be effective for rapid termination, potentially avoiding the need for continuous therapy or emergency department visits [2]. This approach requires thorough prior testing of safety and efficacy in a monitored setting.

  • Special populations: In patients with renal impairment (CrCl <35 mL/min), dose reductions of 25-50% are recommended with close monitoring of ECG parameters and drug levels if available [2]. For hepatic impairment, conservative dosing and careful titration are advised, though no specific dosage adjustment algorithm exists [2].

Table 3: this compound Dosing Protocol for LVOT Ventricular Arrhythmias

Phase Dose Frequency Duration Monitoring Parameters Titration Criteria
Initiation 50 mg Every 12 hours 3-5 days ECG (QRS duration, PR interval), symptom diary, Holter monitor QRS increase <50%, no conduction abnormalities
Titration 100 mg Every 12 hours 3-7 days ECG, symptom assessment, arrhythmia burden (Holter) Inadequate arrhythmia control with good tolerance
Maintenance 50-150 mg Every 12 hours Long-term Periodic ECG, symptom review, annual Holter or event monitor Arrhythmia suppression with minimal side effects
Maximum 200 mg Every 12 hours Not applicable Close ECG monitoring, drug level if available Reserved for refractory cases with normal cardiac structure
Combination Therapy Approaches

This compound is often used in combination with other antiarrhythmic agents, particularly for patients with incomplete response to monotherapy:

  • Beta-blocker combinations: The combination of this compound with a beta-blocker is commonly employed to provide complementary mechanisms of action and potentially reduce the risk of atrial flutter with 1:1 conduction, a recognized proarrhythmic effect of this compound [2] [9]. Beta-blockers also provide rate control should breakthrough arrhythmias occur and address the adrenergic component often present in LVOT arrhythmias [5].

  • Calcium channel blockers: While less commonly combined with this compound, non-dihydropyridine calcium channel blockers (verapamil, diltiazem) may be used in selected patients, particularly those with concomitant supraventricular arrhythmias or when beta-blockers are contraindicated [1].

Safety Profile and Risk Management

Proarrhythmic Potential

This compound carries a significant risk of proarrhythmia that requires careful patient selection and monitoring:

  • Ventricular proarrhythmia: The drug can facilitate the occurrence of monomorphic ventricular tachycardia, particularly in patients with underlying structural heart disease, through its potent sodium channel blocking effects that promote reentrant circuits [2]. In the CAST trial, this compound was associated with increased mortality in post-myocardial infarction patients, leading to a black box warning regarding its use in patients with structural heart disease or asymptomatic ventricular arrhythmias [2].

  • Atrial proarrhythmia: this compound can organize atrial fibrillation into atrial flutter with 1:1 atrioventricular conduction, resulting in rapid ventricular rates [2]. This risk can be mitigated by concomitant use of AV nodal blocking agents (beta-blockers or calcium channel blockers) [2] [9].

  • Conduction abnormalities: this compound can cause sinus node dysfunction, AV nodal conduction delays, and bundle branch block due to its effects on cardiac sodium channels, particularly in patients with preexisting conduction system disease [2] [9].

Contraindications and Precautions

This compound is contraindicated in several patient populations and clinical scenarios:

  • Structural heart disease including coronary artery disease, previous myocardial infarction, cardiomyopathy, and significant valvular heart disease [2] [9].
  • Conduction system abnormalities such as second- or third-degree AV block (without pacemaker), bundle branch block, sick sinus syndrome, and QT prolongation (unless associated with confirmed congenital long QT syndrome type 3 where it may be therapeutic) [2] [9].
  • Cardiogenic shock, significant renal impairment (CrCl <35 mL/min) without dose adjustment and close monitoring, and known hypersensitivity to the drug [2] [9].
Drug Interactions

This compound has several clinically significant drug interactions that require attention:

  • Antiarrhythmic drugs: Concomitant use with other antiarrhythmics (amiodarone, quinidine, disopyramide) increases the risk of proarrhythmia and conduction abnormalities [2] [9]. When combining with amiodarone, a 50% reduction in this compound dose is recommended [2].
  • Enzyme inhibitors: Drugs that inhibit CYP2D6 (paroxetine, fluoxetine) may increase this compound levels, while CYP1A2 inhibitors (ciprofloxacin) may have a minor impact [2] [6].
  • Enzyme inducers: Medications that induce CYP2D6 or CYP1A2 (rifampin, carbamazepine) may decrease this compound concentrations, potentially reducing efficacy [6].
  • Drugs affecting cardiac conduction: Concomitant use with other medications that prolong PR or QRS intervals (beta-blockers, calcium channel blockers, tricyclic antidepressants) may have additive effects on conduction abnormalities [9].

G cluster_screening Initial Screening Phase cluster_initiation Therapy Initiation Phase cluster_maintenance Maintenance Phase Patient Patient Structural_assessment Structural Heart Disease Assessment Patient->Structural_assessment Comprehensive Cardiac Evaluation Arrhythmia_documentation Arrhythmia Documentation Patient->Arrhythmia_documentation 12-lead ECG, Holter Monitoring Contraindication_check Contraindication Evaluation Patient->Contraindication_check Risk Factor Assessment Dose_initiation Dose Initiation (50 mg BID) Structural_assessment->Dose_initiation Normal Structure Confirmed Arrhythmia_documentation->Dose_initiation LVOT Origin Confirmed Contraindication_check->Dose_initiation No Contraindications Identified ECG_monitoring ECG Monitoring (QRS, PR intervals) Dose_initiation->ECG_monitoring 3-5 Day Assessment Symptom_assessment Symptom & Arrhythmia Assessment Dose_initiation->Symptom_assessment Symptom & Burden Tracking Regular_monitoring Regular ECG & Clinical Monitoring ECG_monitoring->Regular_monitoring Stable ECG Parameters Dose_adjustment Dose Adjustment Based on Response Symptom_assessment->Dose_adjustment Therapeutic Response Long_term_safety Long-term Safety Assessment Regular_monitoring->Long_term_safety Periodic Re-evaluation Dose_adjustment->Long_term_safety Optimal Dose Established

Diagram 2: Comprehensive clinical protocol for this compound initiation and maintenance therapy in LVOT ventricular arrhythmias, illustrating the stepped approach to patient management

Conclusion and Future Directions

This compound remains a highly effective therapeutic option for patients with LVOT ventricular arrhythmias and structurally normal hearts, with a favorable efficacy profile when used appropriately. The drug's multiple mechanisms of action, including sodium channel blockade, potassium channel inhibition, and RyR2 modulation, provide complementary antiarrhythmic effects that are particularly suited to the electrophysiological characteristics of LVOT arrhythmias.

Future research directions should focus on refining patient selection criteria, developing novel biomarkers to predict therapeutic response and proarrhythmic risk, and exploring genetic determinants of drug efficacy and safety. Additionally, the development of controlled-release formulations may offer improved pharmacokinetic profiles with reduced peak-to-trough fluctuations, potentially enhancing the safety margin [1]. Computational modeling approaches and patient-specific simulations hold promise for personalized therapy planning and merit further investigation in prospective clinical trials [8].

When prescribed according to established protocols with appropriate patient selection, monitoring, and dose titration, this compound provides an important therapeutic option for controlling symptomatic LVOT ventricular arrhythmias and improving quality of life in affected patients.

References

Comprehensive Application Notes and Protocols for Flecainide in Management of Fetal Tachycardia During Pregnancy

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Clinical Context

Fetal supraventricular tachycardia (SVT) represents the most common clinically significant fetal tachyarrhythmia, with an incidence of approximately 1:1,000 to 1:25,000 pregnancies and potential for progression to fetal hydrops and mortality if untreated. Sustained tachycardia exceeding 210-220 beats per minute can lead to cardiac remodeling, impaired diastolic filling, and elevated central venous pressure, ultimately resulting in heart failure and hydrops in 30%-40% of cases, with associated mortality rates as high as 40% in hydropic fetuses [1] [2]. The pathophysiological mechanism predominantly involves atrioventricular reentry tachycardia (AVRT) due to an accessory pathway (89.5% of cases), with atrial flutter representing the second most common mechanism (4.2%-30% of cases) [1].

Flecainide acetate, a class IC antiarrhythmic agent, has emerged as a cornerstone in the transplacental management of fetal tachycardia over the past two decades. Its electrophysiological actions primarily involve slowing conduction throughout all cardiac pathways via potent sodium channel blockade, with particular effect on accessory pathways [1]. As a lipophilic compound with minimal protein binding and excellent placental transfer (fetus-to-mother ratio of 0.82), this compound achieves therapeutic fetal levels efficiently, even in the setting of placental edema associated with hydrops [3] [4]. This application note provides researchers, clinicians, and drug development professionals with comprehensive protocols and evidence-based guidance for the use of this compound in fetal tachycardia management, with emphasis on pharmacodynamic considerations, dosing strategies, safety monitoring, and experimental methodologies.

Therapeutic Efficacy and Comparative Performance

The efficacy of this compound in managing fetal tachycardia has been established through numerous retrospective studies and meta-analyses, demonstrating particular advantage in high-risk cases with fetal hydrops. A 2016 retrospective observational study of 48 patients with fetal tachyarrhythmia reported that high-dose this compound (300-400 mg/day) achieved conversion to sinus rhythm in 72% of hydropic fetuses and 88% of non-hydropic fetuses, with a median time to conversion of just 3 days [1]. This rapid conversion is clinically significant as the duration of tachycardia directly correlates with risk of hemodynamic compromise and mortality.

A 2022 network meta-analysis incorporating data from multiple therapeutic regimens demonstrated that This compound monotherapy and digoxin-flecainide combination therapy represent the most effective strategic approaches for fetal tachycardia, regardless of hydrops status [5]. The analysis revealed that the combination of digoxin and this compound was consistently superior to digoxin monotherapy across all tachycardia types and hydrops status, with the highest probability of being the most effective treatment for both SVT and atrial flutter [5].

Table 1: Comparative Efficacy of First-Line Antiarrhythmic Strategies for Fetal Tachycardia

Therapeutic Regimen Overall Cardioversion Rate Cardioversion in Hydrops Cardioversion in Non-Hydrops Time to Conversion (Median Days)
This compound monotherapy 76-88% [1] [3] 72% [1] 88% [1] 3-5 [1] [6]
Digoxin monotherapy 32-46.7% [4] [3] <20% [3] 46.7% [3] 4.5-14 [1] [4]
Sotalol monotherapy 51-65% [3] [5] 35-40% [3] 59-65% [3] 5-7 [3]
Digoxin + this compound 93% [4] 85-90% [5] 92-95% [5] 3-4 [6]
Digoxin + Sotalol 75-80% [3] [5] 70-75% [3] 80-85% [3] 4-6 [3]

The superior performance of this compound in hydropic fetuses is attributed to its favorable pharmacokinetic properties, including efficient transplacental transfer even in the setting of placental edema, where digoxin transport is significantly impaired [3]. Additionally, this compound demonstrates a valuable "rate-control" effect in fetuses that do not fully convert to sinus rhythm, often slowing the tachycardia and allowing hemodynamic recovery even without immediate cardioversion [1].

Table 2: Stratified Efficacy by Tachycardia Mechanism

Tachycardia Type Recommended First-Line Therapy Alternative Options Special Considerations
SVT without hydrops This compound monotherapy [7] Sotalol or Digoxin [8] 2024 AHA recommends this compound as first-line [7]
SVT with hydrops This compound monotherapy or Digoxin + this compound [1] [5] Sotalol + Digoxin or Amiodarone [3] This compound superior to digoxin in hydrops [1]
Atrial Flutter without hydrops Sotalol [7] Digoxin [3] Sotalol shows superior termination rates for AFL [7]
Atrial Flutter with hydrops Digoxin + this compound [5] Digoxin + Sotalol [3] Combination therapy often required [3]
Long VA interval tachycardia This compound [3] Amiodarone [3] Digoxin efficacy poor in long VA SVT [3]

Dosing and Administration Protocols

This compound Monotherapy Dosing Strategy

This compound administration follows a weight-adjusted dosing principle with consideration for gestational age and hydrops status. For non-hydropic fetuses, the recommended starting dose is 200-300 mg/day administered orally in 2-3 divided doses [3]. For hydropic fetuses or cases refractory to initial dosing, escalation to 300-400 mg/day in 3 divided doses has demonstrated improved efficacy without significant increase in adverse events [1]. The loading dose strategy is not typically employed with this compound, rather steady-state concentrations are achieved through consistent maintenance dosing.

Therapeutic drug monitoring should target maternal serum concentrations of 0.2-1.0 μg/mL, which generally correspond to therapeutic fetal levels [3]. Importantly, this compound exhibits significant interpatient pharmacokinetic variability, necessitating individualized dosing based on therapeutic response and tolerance [4]. Maternal electrocardiographic monitoring is essential, with particular attention to QRS interval prolongation; dose reduction is recommended if QRS widening exceeds 25% from baseline [9].

Combination Therapy Protocols

For cases of treatment-resistant tachycardia or severe hydrops, combination therapy with digoxin and this compound has demonstrated superior efficacy to either agent alone, achieving conversion rates of 93% in non-hydropic fetuses [4]. The standard combination protocol involves:

  • Digoxin component: Loading dose of 500 μg every 12 hours for 2 days, followed by maintenance dose of 375-750 μg/day in 2-3 divided doses, targeting serum levels of 1.0-2.5 ng/mL [3].
  • This compound component: 200-300 mg/day in 3 divided doses, targeting serum levels of 0.2-1.0 μg/mL [3].

When combination therapy is employed, close monitoring for additive toxicities is essential, with particular attention to potential synergistic effects on AV nodal conduction. Maternal electrolyte balance should be maintained within normal range to reduce proarrhythmic risk [9].

Direct Fetal Therapy Considerations

In cases of severe hydrops with inadequate response to transplacental therapy alone, direct fetal administration may be considered as a rescue strategy. Limited evidence supports intraperitoneal this compound administration at doses of 2 mg/kg estimated fetal weight [3]. This approach should only be undertaken in specialized fetal therapy centers with appropriate expertise and monitoring capabilities, as it carries increased procedural risks including fetal bradycardia and cardiac arrest [9].

Safety and Monitoring Considerations

Maternal Safety Profile

This compound administration during pregnancy requires careful attention to maternal adverse effects, which most commonly include central nervous system symptoms (visual disturbances, dizziness) and gastrointestinal effects (nausea) [3]. These effects are typically dose-dependent and may necessitate dose reduction in 15-20% of patients [4]. More serious potential complications include proarrhythmic effects, with risk of ventricular tachycardia in approximately 1-2% of patients, and obstetric cholestasis has been rarely reported [3].

Maternal monitoring protocols should include:

  • Electrocardiogram monitoring at initiation and with dose changes, assessing QRS duration and QT interval
  • Serum drug level monitoring to maintain therapeutic range
  • Liver function tests periodically throughout treatment
  • Symptom assessment for visual disturbances, dizziness, or palpitations
Fetal and Neonatal Safety

This compound demonstrates a favorable fetal safety profile compared to alternative antiarrhythmics such as amiodarone, which carries risk of thyroid dysfunction and neurodevelopmental concerns [3]. The fetus-to-mother drug concentration ratio of approximately 0.82 indicates efficient transplacental transfer without excessive accumulation [4]. Potential fetal effects include transient reduction in heart rate variability and possible QT interval prolongation, though clinically significant adverse outcomes are uncommon [1] [6].

Neonatal monitoring should include:

  • Comprehensive echocardiogram to assess cardiac structure and function
  • Electrocardiogram at birth and during first week of life
  • Thyroid function tests if amiodarone was used alternatively
  • Neurological assessment before discharge

Notably, studies have demonstrated that this compound treatment does not appear to increase the risk of intrauterine fetal death when compared to other antiarrhythmic agents, with survival rates exceeding 90% in most series [1] [5].

Experimental Protocols and Methodologies

In Vitro Electrophysiological Assessment

Protocol Title: Patch Clamp Analysis of Sodium Channel Blockade

Objective: To quantify the potency and kinetics of sodium channel blockade by this compound in fetal cardiomyocytes.

Materials:

  • Human induced pluripotent stem cell-derived fetal cardiomyocytes (hiPSC-CMs)
  • Standard extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
  • Whole-cell patch clamp setup with appropriate data acquisition system
  • This compound acetate stock solution (10 mM in DMSO)

Methodology:

  • Culture hiPSC-CMs on glass coverslips until appropriate density and maturity
  • Establish whole-cell patch clamp configuration with series resistance compensation
  • Apply depolarizing pulses from -80 mV to +20 mV for 50 ms at 0.5 Hz to elicit sodium currents (INa)
  • Apply this compound concentrations (1, 3, 10 μM) via perfusion system
  • Analyze use-dependent block with pulse trains at frequencies of 1 Hz and 2 Hz
  • Fit concentration-response data to Hill equation to determine IC50 values
  • Assess voltage-dependence of block using steady-state inactivation protocols

Data Analysis: this compound typically exhibits an IC50 of 3-10 μM for INa blockade in fetal cardiomyocytes with significant use-dependence, indicating preferential binding to open or inactivated sodium channels [2].

Ex Vivo Placental Transfer Studies

Protocol Title: Dual Perfused Human Placental Cotyledon Model

Objective: To quantify maternal-fetal transfer kinetics of this compound across the term placenta.

Materials:

  • Fresh human term placentae (within 30 minutes of delivery)
  • Krebs-Ringer bicarbonate buffer with 2% albumin
  • Dual perfusion system with maternal and fetal circuits
  • This compound analytical standard for HPLC-UV quantification
  • Antipyrine as reference compound for placental viability

Methodology:

  • Select intact placental cotyledon and cannulate fetal artery and vein
  • Establish dual perfusion with maternal and fetal circuits at flow rates of 12 mL/min and 6 mL/min respectively
  • Maintain physiological parameters (temperature 37°C, pH 7.4, O2/CO2 95%/5%)
  • Add this compound (1 μg/mL) to maternal reservoir and sample from both circuits at 5, 15, 30, 45, 60, 90, and 120 minutes
  • Quantify drug concentrations using validated HPLC-UV method
  • Calculate clearance indices relative to reference compound

Data Analysis: this compound typically demonstrates clearance indices of 0.8-1.2, indicating efficient placental transfer without significant accumulation [4].

In Vivo Fetal Electrophysiological Monitoring

Protocol Title: Doppler-Derived Mechanical PR Interval Assessment

Objective: To non-invasively monitor fetal AV conduction during this compound therapy.

Materials:

  • High-resolution ultrasound system with Doppler capabilities
  • Fetal echocardiography analysis software
  • Maternal-fetal monitoring equipment

Methodology:

  • Obtain simultaneous pulsed Doppler recordings of left ventricular inflow and outflow tracts
  • Align sample volume to span mitral valve and left ventricular outflow tract
  • Measure time interval from onset of atrial contraction (A-wave of mitral inflow) to onset of ventricular contraction (onset of aortic outflow)
  • Obtain 5-10 consecutive measurements and calculate mean mechanical PR interval
  • Perform baseline assessment prior to this compound initiation
  • Repeat measurements serially during treatment course

Data Analysis: this compound typically causes minimal prolongation of mechanical PR interval (≤10% from baseline), with significant prolongation (>20%) potentially indicating excessive dosing [2].

The following diagram illustrates the comprehensive clinical decision pathway for this compound administration in fetal tachycardia:

FetalTachycardiaManagement Start Fetal Tachycardia Diagnosis (HR >180 bpm) Assess Comprehensive Assessment: • Tachycardia mechanism (SVT/AF) • Hydrops status • Gestational age Start->Assess Decision1 Incessant Tachycardia (>12h/day or >50%)? Assess->Decision1 Decision2 Hydrops Present? Decision1->Decision2 Incessant Expectant Expectant Management with Close Monitoring Decision1->Expectant Intermittent Decision3 SVT Mechanism? Decision2->Decision3 Yes & <34 weeks Delivery Consider Delivery if ≥34 weeks Decision2->Delivery Yes & ≥34 weeks FlecainideMono This compound Monotherapy 200-300 mg/day in 2-3 divided doses Decision2->FlecainideMono No hydrops FlecainideHigh This compound Monotherapy 300-400 mg/day in 3 divided doses Decision3->FlecainideHigh SVT Sotalol Sotalol Monotherapy 160-480 mg/day Decision3->Sotalol Atrial Flutter Expectant->Decision1 Progression to incessant tachycardia Monitor Close Monitoring: • Maternal ECG & drug levels • Fetal HR & hydrops resolution • Adjust dose based on response Delivery->Monitor FlecainideMono->Monitor FlecainideHigh->Monitor Combination Combination Therapy Digoxin + this compound Sotalol->Monitor

Diagram 1: Clinical decision pathway for this compound administration in fetal tachycardia management

Regulatory and Clinical Implications

The 2024 American Heart Association (AHA) scientific statement recommends this compound as first-line therapy for fetal SVT without hydrops, reflecting the evolving evidence base supporting its efficacy and safety profile [7]. This represents a significant shift from historical preference for digoxin and acknowledges the robust data from recent meta-analyses and clinical series. The ongoing Fetal Atrial Flutter and Supraventricular Tachycardia (FAST) Therapy Trial aims to provide prospective, randomized evidence to further refine treatment algorithms, with particular focus on subtype-specific efficacy and long-term neurodevelopmental outcomes [9].

For pharmaceutical developers and translational researchers, this compound represents a model compound for placental pharmacotherapy, demonstrating optimal characteristics including appropriate lipophilicity (log P 4.3), low molecular weight (414 Daltons), and minimal plasma protein binding (40%) that facilitate efficient transplacental transfer [4]. These properties provide valuable insights for development of future antiarrhythmic agents intended for fetal indications.

Conclusion

This compound has established itself as a cornerstone therapy for fetal tachycardia, particularly in high-risk cases with hydrops, where its efficient placental transfer and potent sodium channel blockade provide distinct advantages over historical alternatives. The documented conversion rates of 72-88% across various clinical scenarios, combined with a favorable safety profile when appropriately monitored, support its position as first-line therapy in contemporary management algorithms. Future research directions should focus on prospective validation of optimal dosing strategies, particularly in combination regimens, and long-term follow-up of neurodevelopmental outcomes in exposed infants. Pharmaceutical developers should note the critical importance of placental pharmacokinetics in designing future fetal therapeutics, with this compound serving as an exemplary model for efficient maternal-fetal drug delivery.

References

Efficacy of Flecainide: Holter Monitoring & Exercise Treadmill Test Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data from recent studies, demonstrating flecainide's effect on ventricular arrhythmias.

Study & Population This compound Dose (Median) Follow-up Duration (Median) Key Efficacy Findings on Holter Monitoring Key Efficacy Findings on Exercise Treadmill Test

| Andersen-Tawil Syndrome Type 1 (ATS1) Multicenter Cohort (n=31) [1] | 150 mg/day (Q1-Q3: 100-200 mg) | 4.2 years (Q1-Q3: 1.6-9.7 years) | • Ventricular Arrhythmia Score improved in 66% of patients (mean improvement 0.62 ± 1.6 U; p=0.005). • PVC Burden decreased by 84.8%, from 22.3% at baseline to 3.8% (p<0.001). | • Positive Exercise Test (any VA beyond single PVCs) reduced from 16/18 patients to 5/18 patients (OR: 0.13; p=0.035). • Nonsustained VT episodes reduced to 1 from 6 pre-treatment. | | Juvenile Athlete with Idiopathic PVCs Case Report (n=1) [2] | 50 mg/day (added to Atenolol) | 6 years | • PVC Burden reduced from 40% (43,149 PVCs) at baseline to 0% (complete suppression). | • PVCs present at rest and up to heart rate of 130 bpm before treatment. After treatment, no PVCs were documented. |

Detailed Experimental Protocols for Efficacy Assessment

To ensure consistent and reliable data collection for assessing this compound's efficacy, the following protocols can be implemented.

Protocol 1: 24-Hour Ambulatory Holter Monitoring

This protocol is designed to quantify the burden and complexity of ventricular arrhythmias before and after this compound initiation.

  • Equipment Setup: Use a digital Holter recorder with at least 3 channels and electrodes placed in modified positions (e.g., Mason-Likar) to optimize signal quality.
  • Baseline Recording (Pre-Treatment):
    • Perform a 24-hour recording that includes a period of the patient's typical physical activity and sleep.
    • Patients should maintain a detailed diary of activities, symptoms, and sleep times.
  • Follow-up Recording (Post-Treatment):
    • Schedule the first follow-up Holter after 2-4 weeks of achieving the target this compound dose.
    • Conduct subsequent recordings at 3-6 month intervals and for any emergent symptoms.
  • Data Analysis:
    • Core Metrics: Analyze and report the total PVC count, PVC burden (%), and the presence and number of non-sustained ventricular tachycardia (NSVT) episodes.
    • Arrhythmia Score: Classify the most severe arrhythmia found using a standardized grading system (e.g., 0: no VA; 1: occasional, isolated PVCs; 2: frequent, multiform, or paired PVCs; 3: NSVT).
    • Heart Rate Correlation: Analyze the relationship between hourly PVC count and mean heart rate to identify heart-rate-dependent PVCs [2].
Protocol 2: Exercise Treadmill Testing

This protocol assesses the impact of exercise and adrenergic stimulation on arrhythmia provocation.

  • Test Protocol Selection: Use a standardized progressive treadmill protocol such as the Bruce or MODBRUCE protocol [2].
  • Baseline Test (Pre-Treatment): Perform a baseline test to establish the pattern and threshold of exercise-induced arrhythmias.
  • Follow-up Test (Post-Treatment): Repeat the test after 2-4 weeks on a stable this compound dose.
  • Data Collection and Endpoints:
    • Primary Endpoint: The proportion of patients with a "positive test," defined as the provocation of any ventricular arrhythmia more severe than occasional single PVCs [1].
    • Secondary Endpoints: Document the heart rate at which PVCs/VT initiate and terminate, the total number of NSVT episodes, and the maximum QRS width observed during exercise.

Safety Monitoring & Proarrhythmic Potential

Holter monitoring is also critical for safety surveillance. This compound can cause proarrhythmic events, including the conversion of atrial fibrillation to atrial flutter with 1:1 conduction, and rarely, ventricular tachycardia storm [1] [3] [4].

  • QRS Monitoring: A >20% increase in QRS duration from baseline is a sign of toxicity and warrants dose re-evaluation [3] [4].
  • Drug-Drug Interactions: Concomitant use with beta-blockers or calcium channel blockers is recommended to mitigate the risk of 1:1 atrial flutter conduction. Use extreme caution with other AV nodal blocking agents like amiodarone or digoxin [3] [4].

Workflow for this compound Efficacy & Safety Assessment

The diagram below illustrates the complete workflow for patient assessment and monitoring.

Start Patient Screening & Selection P1 Baseline Assessment Start->P1 A1 12-Lead ECG (Assess QRS duration) P1->A1 A2 24-hour Holter Monitor (Quantify PVC burden) P1->A2 A3 Exercise Treadmill Test (Assess for inducible VA) P1->A3 P2 Initiate this compound Therapy (Start low dose) A1->P2 A2->P2 A3->P2 P3 Dose Titration & Steady-State P2->P3 P4 Efficacy & Safety Monitoring P3->P4 M1 Repeat 12-Lead ECG (Check for QRS widening >20%) P4->M1 M2 Repeat 24-hour Holter (Compare PVC burden/score) P4->M2 M3 Repeat Exercise Test (Check for inducible VA) P4->M3 Decision Efficacy Achieved & Safety Parameters Met? M1->Decision M2->Decision M3->Decision Decision->P3 No, Titrate Dose End Continue Maintenance Therapy with Periodic Monitoring Decision->End Yes

Conclusion

Holter monitoring and exercise testing are foundational for objectively evaluating the efficacy and safety of this compound in suppressing ventricular arrhythmias. The structured protocols and data points outlined here provide a framework for consistent assessment in clinical research and practice. Successful treatment is defined by a significant reduction in PVC burden and improvement in ventricular arrhythmia score on Holter, alongside the suppression of exercise-induced arrhythmias, all while maintaining a favorable safety profile with careful QRS interval monitoring.

References

Comprehensive Application Notes & Protocols: Investigating Flecainide in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanistic Insights

Experimental Autoimmune Encephalomyelitis (EAE) is widely utilized as an animal model for studying multiple sclerosis (MS) due to its ability to recapitulate key neuropathological features including neuroinflammation, demyelination, and neurodegeneration. Despite the known translational limitations of EAE, this model has been crucial for identifying potential therapeutic interventions for MS. Flecainide acetate, a class IC antiarrhythmic agent known for its sodium channel (NaV) blocking properties, has recently emerged as a promising candidate for neuroinflammatory conditions through mechanisms that extend beyond its original cardiac applications. Recent research has demonstrated that this compound mediates significant neuroprotective effects in EAE models, primarily through NaV 1.5 channel blockade rather than through monoamine oxidase-B inhibition, which was previously hypothesized to contribute to its therapeutic profile [1] [2].

The primary mechanism of action through which this compound exerts its beneficial effects in EAE appears to be fundamentally linked to blood-brain barrier (BBB) stabilization. During neuroinflammatory states, the BBB becomes compromised, permitting increased infiltration of immune cells into the central nervous system (CNS) parenchyma, thereby exacerbating tissue damage. This compound administration has been shown to significantly reduce this BBB permeability, effectively limiting the migration of lymphocytes into the CNS compartment. This mechanism represents a novel therapeutic approach for managing neuroinflammatory conditions, as it targets a critical early step in the neuroinflammatory cascade rather than merely suppressing immune activity downstream. Additionally, this compound treatment demonstrates direct neuroprotective properties, preserving neuronal structure and function, maintaining visual capabilities, and reducing overall disability scores in EAE mice [1] [2].

Table 1: Key Characteristics of this compound in EAE Models

Parameter Specification Experimental Basis
Primary Molecular Target NaV 1.5 sodium channel Selective blockade confirmed through electrophysiological studies [1]
Administration Route Subcutaneous injection Daily administration in EAE models [1] [2]
Effective Dosage 30 mg/kg/bw Determined through dose-finding studies [1] [2]
Therapeutic Onset Directly post-immunization Early intervention shows optimal efficacy [1]
Key Therapeutic Effects BBB preservation, Neuroprotection, Visual function maintenance, Immune cell migration restriction Multimodal assessment through OCT, OMR, flow cytometry, histology [1] [2]

In Vivo Experimental Protocols

EAE Induction and this compound Administration

The successful induction of EAE requires careful attention to animal selection, immunization procedures, and treatment protocols. The following standardized methodology has been empirically validated to produce consistent and reproducible results for assessing this compound's therapeutic effects:

  • Animal Models: Utilize female C57BL/6J mice (6-10 weeks old) housed under specific pathogen-free conditions with ad libitum access to food and water. Maintain consistent light/dark cycles (12-hour intervals) throughout the experimental timeline. The sample size should be sufficient to ensure statistical power, typically n=8-12 animals per treatment group [1] [2].

  • Immunization Protocol: Administer 200 μg of myelin oligodendrocyte glycoprotein fragment 35-55 (MOG₃₅‑₅₅) emulsified in 200 μL of complete Freund's adjuvant (CFA) supplemented with 800 μg of heat-killed Mycobacterium tuberculosis H37Ra via subcutaneous injection distributed over four sites on the hind and front flanks. Additionally, deliver 200 ng of pertussis toxin (PTX) intraperitoneally on days 0 and 2 post-immunization to enhance BBB permeability and promote robust EAE development. Include appropriate control groups (sham controls receiving CFA and PTX but no MOG₃₅‑₅₅ peptide) to account for non-specific inflammatory responses [1] [2] [3].

  • This compound Treatment: Prepare fresh This compound solution daily in sterile physiological saline. Administer 30 mg/kg body weight via subcutaneous injection once daily beginning immediately post-immunization. Maintain consistent injection timing (±1 hour) throughout the study period to ensure stable drug exposure. Consider including comparator groups receiving other sodium channel blockers (e.g., phenytoin at 50 mg/kg bw administered 3 times/week) or MAO-B inhibitors (e.g., rasagiline at 5 mg/kg/bw daily) to establish mechanism-specific effects [1] [2].

Clinical Scoring and Disease Monitoring

Consistent and objective clinical assessment is essential for quantifying disease progression and therapeutic efficacy. The following scoring system should be implemented by researchers blinded to treatment allocations:

  • Daily Clinical Scoring: Evaluate mice once daily at consistent times using a standardized 5-point scale: 0 = no detectable deficits; 1 = limp tail; 2 = hindlimb weakness; 3 = partial hindlimb paralysis; 4 = complete hindlimb paralysis; 5 = moribund state or death. Record weight measurements simultaneously with clinical scoring, as weight loss often precedes or accompanies neurological deficits [3] [4].

  • Functional Assessments: Employ optomotor response (OMR) measurements to quantitatively assess visual function using devices such as the OptoMotry system. Determine spatial frequency thresholds by identifying the maximum grating frequency that animals can track, with measurements performed periodically in parallel with other outcome assessments. This non-invasive technique provides objective quantification of visual pathway integrity throughout disease progression and in response to therapeutic intervention [1] [2].

Ex Vivo Assessment Methodologies

Histological Processing and Evaluation

Comprehensive histological analysis provides critical insights into neuroinflammatory status, demyelination extent, and immune cell infiltration patterns:

  • Tissue Collection and Processing: At experimental endpoint (typically day 30-35 post-immunization or upon reaching predetermined humane endpoints), deeply anesthetize mice using ketamine/xylazine (100 mg/kg and 20 mg/kg, respectively, i.p.) followed by transcardial perfusion with ice-cold phosphate-buffered saline (PBS). Subsequently, carefully dissect brain and spinal cord tissues, with specific attention to optic nerves for visual pathway assessment. Post-fix tissues in 4% paraformaldehyde for 24 hours at 4°C, followed by dehydration through a graded sucrose series (10-30%) for cryoprotection. Embed tissues in O.C.T. compound and section at 5-10 μm thickness using a cryostat [2].

  • Immunofluorescence Staining: Perform antigen retrieval when necessary using citrate buffer (pH 6.0) followed by blocking with 5% normal serum from the host species of secondary antibodies. Incubate sections overnight at 4°C with the following primary antibodies: anti-CD3 (1:400) for T-lymphocytes, anti-MBP (1:500) for myelin basic protein (demyelination assessment), and anti-Iba1 (1:500) for microglial activation. After thorough washing, apply appropriate fluorophore-conjugated secondary antibodies (1:500) and counterstain with DAPI for nuclear visualization. Include appropriate controls (omission of primary antibodies) to confirm staining specificity [2].

  • Quantitative Histomorphometry: Acquire images using consistent exposure settings across all samples with a fluorescence microscope. Quantify CD3+ T-cells per mm² of tissue area, MBP fluorescence intensity in regions of interest (particularly optic nerves and spinal cord white matter tracts), and Iba1+ cell density and morphology (ramified vs. amoeboid) as indicators of microglial activation status. Utilize image analysis software (e.g., ImageJ) with standardized thresholds applied across all experimental groups [1] [2].

Retinal Structure and Function Analysis

Optical coherence tomography (OCT) provides a non-invasive method for quantifying neurodegeneration in the visual pathway:

  • OCT Imaging Protocol: Anesthetize mice using isoflurane (induction at 3.5%, maintenance at 2% with 0.6 L/minute oxygen flow). Position animals in a customized holder to minimize motion artifacts. Acquire retinal scans using the Spectralis HRA+OCT device with rodent-specific adaptations. Focus on the parapapillary region, applying the ETDRS grid while excluding the central optic disc area. Perform baseline measurements prior to EAE induction and repeat at regular intervals throughout the study period (e.g., days 7, 14, 21, 28 post-immunization) [1] [2].

  • Retinal Layer Segmentation: Utilize Heidelberg Eye Explorer software for semi-automated segmentation of retinal layers, with manual correction for any segmentation errors. Pay particular attention to the inner retinal layer (IRL) thickness, comprising the nerve fiber layer (NFL), ganglion cell layer (GCL), and inner plexiform layer (IPL), as these layers are particularly vulnerable to neuroinflammatory damage. Express results as absolute thickness values or percentage change from baseline measurements [1] [2].

Blood-Brain Barrier Integrity Assessment

Evaluate BBB permeability using the Evans blue extravasation technique:

  • Evans Blue Injection and Quantification: Administer 4 mL/kg of 2% Evans blue dye intravenously via the tail vein and allow circulation for 30-60 minutes. Perform transcardial perfusion with ice-cold PBS to remove intravascular dye until perfusate runs clear. Dissect brain regions of interest (cerebral cortex, cerebellum, brainstem) and homogenize in formamide (1:10 w/v). Incubate homogenates at 60°C for 24 hours with gentle agitation, then centrifuge at 12,000 × g for 20 minutes. Measure supernatant absorbance at 620 nm using a spectrophotometer and calculate Evans blue concentration from a standard curve. Express results as μg Evans blue per g brain tissue [1].

In Vitro Techniques

Primary Mouse Brain Microvascular Endothelial Cell (pMBMEC) Studies

Isolation and characterization of pMBMECs enables detailed investigation of this compound's effects on BBB components:

  • Cell Culture and Treatment: Isolate pMBMECs from 6-8 week old C57BL/6J mice using established protocols involving mechanical homogenization, enzymatic digestion, and density gradient centrifugation. Culture cells on collagen/fibronectin-coated surfaces in endothelial growth medium supplemented with appropriate factors. At 80-90% confluence, treat cells with This compound at 2 μM and 5 μM concentrations for 24-48 hours, with or without inflammatory stimuli (e.g., TNF-α, 10 ng/mL). These concentrations were selected to approximate pharmacologically relevant levels corresponding to the systemic in vivo dosage of 30 mg/kg [1] [2].

  • Gene Expression Analysis: Extract total RNA using commercially available kits and synthesize cDNA. Perform quantitative real-time PCR using validated primer sets for genes involved in endothelial barrier function (e.g., claudin-5, occludin, ZO-1, VE-cadherin) and inflammatory response (e.g., ICAM-1, VCAM-1). Normalize expression data to appropriate housekeeping genes (e.g., GAPDH, β-actin) and analyze using the 2^(-ΔΔCt) method [1].

  • Transendothelial Electrical Resistance (TEER): Plate pMBMECs on collagen-coated transwell inserts (0.4 μm pore size) at standardized densities. Measure TEER values using an epithelial voltohmmeter at 24-hour intervals following this compound treatment. Include blank inserts (without cells) to subtract background resistance. Calculate final TEER values as Ω × cm² using the formula: (Sample resistance - Blank resistance) × Membrane area [1].

Immune Cell Migration Assays

Investigate this compound's effects on lymphocyte migration across endothelial barriers:

  • Transwell Migration Assay: Culture pMBMECs to confluence on transwell inserts as described above. Isolate lymphocytes from spleens and lymph nodes of donor mice using mechanical dissociation and density gradient centrifugation. Add 1×10⁵ CFSE-labeled lymphocytes to the upper chamber in serum-free medium, with or without this compound (2-5 μM) in both compartments. Place chemoattractant (e.g., CCL19, CXCL12 at 100 ng/mL) in the lower chamber. After 4-6 hours incubation at 37°C, collect cells from the lower chamber and quantify migrated lymphocytes using flow cytometry. Calculate migration percentage as (Number of migrated cells / Total input cells) × 100 [1].

Data Interpretation & Research Implications

The experimental approaches outlined above generate multidimensional data requiring integrated analysis to fully comprehend this compound's therapeutic potential in neuroinflammatory conditions:

Table 2: Expected Therapeutic Outcomes of this compound in EAE Models

Assessment Domain Expected Outcome with this compound Potential Mechanisms
Clinical Disability Significant reduction in EAE scores (≥2-point difference) Reduced neuroinflammation, axonal protection, BBB stabilization [1] [2]
Visual Function Preserved spatial frequency thresholds in OMR Protection of retinal ganglion cells and optic nerve integrity [1] [2]
BBB Integrity Reduced Evans blue extravasation (≥40% reduction) Enhanced tight junction protein expression, reduced endothelial activation [1] [2]
Immune Cell Infiltration Decreased CD3+ T-cells in CNS parenchyma (≥50% reduction) Impaired lymphocyte migration across BBB [1] [2]
Demyelination Increased MBP preservation (≥30% improvement) Direct neuroprotection, reduced inflammatory mediator release [1] [2]

The accumulating evidence supporting this compound's efficacy in EAE models presents compelling implications for drug repurposing opportunities in neuroinflammatory disorders. The dominant NaV 1.5 blocking activity rather than MAO-B inhibition underscores the importance of target specificity in therapeutic development for MS. Researchers should note that while broad-spectrum sodium channel blockade has demonstrated benefits in some EAE studies, isoform-specific effects may be critical, as evidenced by reports that blockade of specific NaV subtypes (NaV1.2, NaV1.4, NaV1.6) using the Midi peptide unexpectedly exacerbated EAE severity [4]. This highlights the complexity of sodium channel pharmacology in neuroinflammatory states and emphasizes the need for precise target engagement characterization.

The BBB-stabilizing effects of this compound represent a particularly promising therapeutic mechanism, as many currently available MS treatments primarily target immune cells rather than directly addressing BBB dysfunction. The experimental protocols detailed in this document provide a comprehensive framework for investigating both the therapeutic efficacy and underlying mechanisms of this compound and related compounds in EAE models. When interpreting results, researchers should consider the translational limitations of EAE, including differences in disease induction, species-specific responses, and the acute nature of EAE compared to the chronic progression of human MS [3]. Nevertheless, the robust protective effects observed with this compound across multiple functional and structural outcome measures suggest genuine therapeutic potential worthy of further investigation in appropriate clinical contexts.

Visual Overview of this compound's Mechanism and Experimental Workflow

G cluster_mechanism This compound Mechanism of Action in EAE cluster_nav_block NaV 1.5 Channel Blockade cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes cluster_protocol Experimental Workflow cluster_assessments Outcome Assessments This compound This compound NavBlock Inhibition of NaV 1.5 in Endothelial Cells This compound->NavBlock BBB Enhanced BBB Integrity NavBlock->BBB Migration Restricted Lymphocyte CNS Migration NavBlock->Migration Neuroprotection Neuroprotection & Reduced Demyelination BBB->Neuroprotection Migration->Neuroprotection Function Preserved Visual & Neurological Function Neuroprotection->Function Scores Improved Clinical EAE Scores Neuroprotection->Scores Function->Scores Start EAE Induction (MOG35-55 + CFA + PTX) Treatment This compound Administration (30 mg/kg/day, s.c.) Start->Treatment Clinical Clinical Scoring (Daily monitoring) Treatment->Clinical OCT OCT Imaging (Retinal layer thickness) Treatment->OCT OMR Optomotor Response (Visual function) Treatment->OMR Histology Histological Analysis (Immune infiltration, demyelination) Treatment->Histology BBB_assay BBB Permeability (Evans blue assay) Treatment->BBB_assay

Diagram 1: this compound's proposed mechanism of action in EAE models and the experimental workflow for evaluating its therapeutic effects. The diagram illustrates how NaV 1.5 channel blockade leads to improved BBB integrity and restricted immune cell migration, ultimately resulting in neuroprotection and functional preservation.

References

Frequently Asked Questions (FAQs) on Flecainide Proarrhythmia

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary proarrhythmic mechanisms of flecainide? this compound, a Class Ic antiarrhythmic, potently blocks cardiac sodium channels in a use-dependent manner (greater block at faster heart rates) [1] [2]. This leads to slowed conduction throughout the heart, which can facilitate the formation of reentrant circuits, a key mechanism for ventricular tachycardia [3]. It can also depress cardiac contractility and, in specific cases like atrial fibrillation, organize the arrhythmia into atrial flutter with 1:1 atrioventricular (AV) conduction [1] [4].

  • Which patient populations are at highest risk? Individuals with structural heart disease are at the highest risk. This is strongly contraindicated based on the landmark Cardiac Arrhythmia Suppression Trial (CAST), which showed increased mortality in post-myocardial infarction patients with ventricular arrhythmias [1] [2]. Other high-risk groups include those with pre-existing conduction defects (e.g., bundle branch block), sinus node dysfunction, heart failure, or left ventricular hypertrophy [1] [4].

  • What are the key electrocardiographic (ECG) markers to monitor? this compound consistently causes dose-dependent QRS complex widening [1] [5] [4]. It also prolongs the PR interval. While the QT interval may increase, this is often due to QRS widening rather than direct prolongation of repolarization (JT interval) [1] [2] [5]. A QRS duration increase of more than 25-50% from baseline may indicate toxicity [1].

  • How can the risk of "IC-Sledge" Flutter be mitigated? The conversion of atrial fibrillation to atrial flutter with 1:1 AV conduction (resulting in a wide-complex tachycardia that can mimic ventricular tachycardia) is a recognized risk [1] [2] [4]. This can be prevented by co-administering an AV nodal blocking agent (e.g., a beta-blocker, verapamil, or diltiazem) to prevent rapid ventricular rates during the atrial flutter [1] [2].

  • What are the critical considerations for in vitro and animal models? Experimental models should account for this compound's use-dependency; its effects on conduction velocity and proarrhythmic potential are more pronounced at faster pacing rates [3] [5]. Models using tissues or animals with structural remodeling (e.g., from myocardial infarction or heart failure) will show heightened susceptibility to proarrhythmia, reflecting the clinical risk [3]. Furthermore, this compound inhibits ryanodine receptors (RyR2), reducing calcium release from the sarcoplasmic reticulum, which is a relevant mechanism in catecholaminergic polymorphic ventricular tachycardia (CPVT) models [1].

Experimental Protocols & Risk Assessment

The following workflow outlines a systematic approach for evaluating this compound's proarrhythmic potential in preclinical research, from foundational assays to integrated risk assessment.

G cluster_in_vitro In Vitro & Ex Vivo Models cluster_in_vivo In Vivo Models Start Start: this compound Proarrhythmia Assessment Ion Ion Channel Assays Start->Ion Micro Microelectrode/ Patch Clamp Start->Micro Tissue Tissue/Whole-Heart Prep (e.g., Langendorff) Start->Tissue Data Integrate & Risk Stratify Ion->Data Na+, IKr, RyR2 Block Micro->Data APD, Vmax, Conduction Tissue->Data ECG, Reentry Inducibility Telemetry Telemetry in Conscious Models Telemetry->Data Ambulatory ECG, HR, BP EPS Electrophysiology Study (EPS) with PES EPS->Data Arrhythmia Inducibility Score Data->Telemetry Data->EPS

Detailed Methodologies for Key Experiments

1. Langendorff-Perfused Heart Preparation (Ex Vivo) This model is pivotal for studying reentrant arrhythmias as described in the experimental evidence [3].

  • Objective: To investigate the proarrhythmic potential of this compound by assessing its effect on ventricular tachycardia (VT) inducibility and stability in an isolated, perfused heart model.
  • Materials:
    • Langendorff perfusion system.
    • Rabbit or guinea pig hearts.
    • Standard Tyrode's solution.
    • This compound acetate (stock solution 1 mg/mL).
    • Programmed electrical stimulator and electrode array.
  • Procedure:
    • Excise the heart and cannulate the aorta for retrograde perfusion with oxygenated Tyrode's solution at constant pressure and temperature.
    • Create a thin epicardial layer in some hearts via endocardial cryoablation to model a substrate for reentry [3].
    • Allow hearts to stabilize, then perform baseline programmed electrical stimulation (PES) with up to three extrastimuli and burst pacing to determine baseline arrhythmia inducibility.
    • Administer this compound (e.g., 1 µg/mL) via the perfusate.
    • After 30 minutes of equilibration, repeat the PES protocol.
    • Continuously record monophasic action potentials and/or ECG to measure changes in QRS duration, conduction velocity, and arrhythmia characteristics.
  • Key Metrics:
    • Inducibility: Percentage of hearts with inducible sustained or non-sustained VT.
    • Stability: Duration and cycle length of induced VT.
    • Conduction: QRS width and evidence of functional block arcs.

2. In Vivo Telemetry in Conscious Animals

  • Objective: To evaluate the proarrhythmic effects of this compound under physiological conditions, including autonomic influence.
  • Materials: Implantable telemetry transmitters, data acquisition system, this compound for oral or IV administration.
  • Procedure: Implant transmitters for continuous ECG and blood pressure monitoring. After recovery, administer therapeutic and supratherapeutic doses of this compound. Analyze data for changes in ECG intervals (PR, QRS, QT/QTc) and spontaneous arrhythmia events, particularly during periods of stress or elevated heart rate.

3. Clinical / Translational Electrophysiology Study (EPS) Protocol This protocol is based on clinical methodologies used to assess drug effects in humans [5].

  • Objective: To quantify the effect of this compound on atrial and ventricular refractoriness and conduction in a controlled clinical or translational setting.
  • Procedure:
    • Perform baseline EPS with intracardiac catheters.
    • Measure baseline atrial and ventricular effective refractory periods (ERPs), PA interval, and QRS duration during sinus rhythm and at fixed pacing rates (e.g., 100, 120, 150 bpm).
    • Induce atrial fibrillation (if applicable) to assess its cycle length and conduction.
    • Administer this compound intravenously (e.g., 2 mg/kg).
    • Repeat all measurements post-drug administration.
  • Key Metrics: Use-dependent changes in QRS duration and atrial electrogram duration; changes in ERP; and atrial fibrillation cycle length [5].

Quantitative Data for Risk Assessment

The table below summarizes key quantitative findings from research on this compound's proarrhythmic effects.

Parameter / Effect Quantitative Change Context / Model Significance & Risk
VT Inducibility Increased sustained VT from 20% to 90% with burst pacing [3] Langendorff-perfused rabbit hearts (ex vivo) Demonstrates strong potential to stabilize reentrant circuits.
QRS Prolongation 17-29% increase [1]; ~15 ms absolute increase during sinus rhythm [5] Clinical use / Human patients Marker of sodium channel blockade. >50% widening indicates toxicity risk [1].
Atrial Flutter with 1:1 Conduction Incidence of 3.5% - 5.0% [4] Clinical use in AF patients Results in a life-threatening, wide-complex tachycardia.
Mortality in Post-MI Increased risk of fatal arrhythmia/cardiac arrest [1] CAST clinical trial (post-MI patients) Led to black box warning; contraindicated in structural heart disease.
Use-Dependent QRS Widening Further significant increase at paced rates of 100-150 bpm [5] Human clinical study Arrhythmia risk is higher during tachycardia.

Proarrhythmia Management & Troubleshooting Guide

The following diagram provides a structured approach to managing proarrhythmic events in a research or clinical trial setting.

G Event Suspected Proarrhythmic Event Assess Assess ECG & Hemodynamics Event->Assess Wide Wide-QRS Tachycardia Assess->Wide TdP Polymorphic VT (Torsades de Pointes) Assess->TdP Brady Bradycardia / Heart Block Assess->Brady Action1 Immediate Drug Discontinuation & Administer AV Nodal Blocker Wide->Action1 Action2 Immediate Drug Discontinuation & Correct Electrolytes IV Magnesium / Pacing TdP->Action2 Action3 Immediate Drug Discontinuation & Prepare for Pacing Brady->Action3 Consider Consider Hemodynamic Support & Investigate Precipitating Factors Action1->Consider Consider Sodium Lactate/Bicarbonate for Severe Toxicity Action2->Consider Action3->Consider

References

flecainide toxicity overdose management

Author: Smolecule Technical Support Team. Date: February 2026

Recognizing Flecainide Toxicity

This compound, a Class IC antiarrhythmic, has a narrow therapeutic index (0.2-1.0 µg/mL), making toxicity a significant concern even with small dose increases [1] [2]. The table below summarizes the key clinical indicators.

Feature Description & Clinical Manifestations

| ECG Hallmarks | - QRS Complex: Progressive widening (>100-120 ms is significant; >200 ms indicates severe toxicity). Morphology can be LBBB or RBBB.

  • PR & QT Intervals: Prolongation.
  • Arrhythmias: Wide-complex tachycardia (monomorphic VT is common), ventricular fibrillation (VF), AV nodal block, bradyarrhythmias, asystole. A Brugada-like pattern (Type 1) can be unmasked [1] [3] [2]. | | Cardiac Symptoms | Hypotension, cardiogenic shock, syncope, palpitations, cardiac arrest [1] [3]. | | Non-Cardiac Symptoms | Nausea, vomiting, dizziness, epigastric pain, seizures (in severe overdose) [1] [3]. |

Key Risk Factors & Comorbidities

Understanding which patients are at highest risk is crucial for prevention and early suspicion. Recent evidence suggests that classic contraindications like structural heart disease may be less associated with toxicity risk than the following factors [4]:

Risk Factor Category Specific Factors

| Metabolic & Clearance Impairment | - Chronic Kidney Disease (CKD) - primary risk (86% renal excretion)

  • Hepatic Cirrhosis
  • Drug-drug interactions (via CYP2D6 and CYP1A2 pathways) [1] [4] | | Pre-Clinical Markers of Overdose | - Baseline sinus bradycardia
  • Prolongation of QRS & QT intervals during treatment
  • Low left ventricular ejection fraction (LVEF) during treatment
  • Long baseline QT interval [4] | | Other Precipitants | - Electrolyte abnormalities (hyponatremia, hypomagnesemia, hypokalemia)
  • Acidosis [1] |

Management Protocols for Overdose

There is no specific antidote for this compound. Management focuses on supportive care and specific interventions to counteract sodium channel blockade [2]. The following diagram illustrates the core emergency management logic.

G Start Suspected this compound Toxicity ACLS Follow ACLS Guidelines for Arrhythmias Start->ACLS Bicarb Administer Sodium Bicarbonate (Initial Bolus: 50-100 mEq 8.4%) ACLS->Bicarb Assess Assess Response: QRS Narrowing, Hemodynamic Stability Bicarb->Assess Infusion Initiate Sodium Bicarbonate Continuous Infusion Assess->Infusion Positive Response Adjunct Consider Adjunct Therapies: -IV Lipid Emulsion (ILE) -Electrolyte Repletion Assess->Adjunct Incomplete/No Response MCS Refractory Shock? Consider Mechanical Circulatory Support (ECMO) Adjunct->MCS End Continue Supportive Care & Monitoring MCS->End No MCS->End Yes, Initiate ECMO

Detailed Management Strategies
  • Sodium Bicarbonate: This is the first-line and mainstay of medical therapy [1] [3] [2].

    • Mechanism: Thought to work through sodium loading and alkalinization (target pH >7.5), which competitively reverses the sodium channel blockade and helps dissociate this compound from the receptor [3] [2].
    • Dosing: Initial IV bolus of 50-100 mEq of 8.4% solution, followed by a continuous infusion (e.g., 75 mEq in 0.45% NaCl at 75 mL/hr). Repeated boluses may be needed based on ECG and clinical status [1] [3].
  • Intravenous Lipid Emulsion (ILE) Therapy:

    • Mechanism: Acts as a "lipid sink" to sequester the lipophilic this compound molecule, reducing its free concentration at target tissues. It may also provide metabolic support [2].
    • Use Case: An adjunct therapy for severe, cardiovascularly unstable poisoning refractory to sodium bicarbonate [3] [2].
    • Dosing: A typical regimen is a 20% lipid emulsion bolus of 1.5 mL/kg, followed by an infusion of 0.25 mL/kg/min for 30-60 minutes [2].
  • Mechanical Circulatory Support:

    • Use Case: Venoarterial Extracorporeal Membrane Oxygenation (VA-ECMO) is the preferred method for cases with life-threatening toxicity causing recurrent malignant arrhythmias or cardiogenic shock refractory to all medical therapy [3] [2].
    • Rationale: ECMO provides biventricular support and vital organ perfusion, serving as a bridge to recovery by allowing time for natural drug clearance [3].

AI in Pharmacovigilance: A Research Frontier

For drug development professionals, artificial intelligence is transforming pharmacovigilance. The table below outlines key application areas.

Application Area How AI is Applied
Case Intake & Processing Automates identification of valid reports from emails, calls, and literature, extracting key data (patient, drug, event) and deduplicating records 10x faster than manual review [5].
Signal Detection Employs advanced ML (e.g., knowledge graphs, deep learning) to analyze vast datasets (FAERS, EHRs, literature) to detect subtle, novel safety signals and identify at-risk subpopulations earlier than traditional methods [5] [6].
Regulatory Reporting Assists in generating complex periodic safety reports (PBRERs) by automatically gathering cases, calculating incidence rates, and drafting narrative sections [5].

G cluster_0 Data Input & Processing DataSources Diverse Data Sources NLP Natural Language Processing (NLP) StructuredData Structured Analysis & Integration NLP->StructuredData AIOutput AI-Generated Insights StructuredData->AIOutput SRS Spontaneous Reports (FAERS, VigiBase) SRS->NLP EHR Electronic Health Records (EHR) EHR->NLP Literature Scientific Literature Literature->NLP SocialMedia Social Media & Patient Forums SocialMedia->NLP

References

flecainide drug interactions contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide Drug Interaction Profiles

The table below summarizes the key types of drug interactions associated with this compound, based on data indicating 373 known drug interactions [1].

Interaction Category Number of Medications Key Examples Clinical Significance & Mechanism
Major Interactions [1] 74 Ritonavir, Saquinavir, Tipranavir, Dronedarone, Cisapride [2] [3] High risk: Avoid combinations. Often involves concurrent use of potent CYP enzyme inhibitors or drugs that prolong QT interval, drastically increasing toxicity risk [1].
Moderate Interactions [1] 282 Amiodarone, Cimetidine, Digoxin, Propafenone, Sotalol, Verapamil [2] [3] Moderate risk: Use only under special circumstances with close monitoring. Includes drugs that may increase this compound levels or have additive electrophysiological effects [1].
Minor Interactions [1] 17 (Information not specified in search results) Minimal risk: Minimize risk; assess and consider alternatives [1].

This compound Contraindications & Disease Interactions

This compound has several important disease-related contraindications and precautions, which are critical for patient safety and trial design [4] [5].

Condition Category Specific Conditions Risk Level & Recommendations

| Absolute Contraindications (Do not use) | Second- or third-degree AV block (without a pacemaker), symptomatic heart failure, cardiogenic shock, sinus node dysfunction (e.g., sick sinus syndrome), known hypersensitivity to this compound [4] [2] [5]. | Major Hazard: Use is contraindicated. High risk of profound bradycardia, asystole, or worsening heart failure [4] [5]. | | Major Precautions / Relative Contraindications | Chronic kidney disease, hepatic cirrhosis, electrolyte imbalances (hypokalemia, hypomagnesemia), pre-existing bundle branch block, stable coronary artery disease or structural heart disease [4] [6] [5]. | Moderate to Major Hazard: Use with extreme caution. Dosage adjustment and intensive monitoring (ECG, drug levels) are required. Recent evidence suggests toxicity risk is more strongly linked to metabolic and conduction markers than structural disease alone [6] [7]. |


Mechanistic Pathways & Key Metabolic Interactions

This compound's primary mechanism involves blocking cardiac sodium channels, and its metabolism creates key interaction risks.

Flecainide_Mechanism This compound Mechanism of Action cluster_cardiac Cardiac Myocyte cluster_metabolism Liver Metabolism This compound This compound Na_Channel Fast Sodium Channel (Nav1.5) This compound->Na_Channel CYP2D6 CYP2D6 Enzyme This compound->CYP2D6 ~80% of Metabolism AP_Upstroke Slowed Phase 0 Action Potential Upstroke Na_Channel->AP_Upstroke Conduction_Velocity Decreased Conduction Velocity AP_Upstroke->Conduction_Velocity Refractory_Period Increased Refractory Period Conduction_Velocity->Refractory_Period Metabolites Inactive Metabolites CYP2D6->Metabolites Toxicity Increased this compound Plasma Levels & Toxicity Risk Metabolites->Toxicity Inhibitor CYP2D6 Inhibitor (e.g., Paroxetine) Inhibitor->CYP2D6 Inhibits

A critical pharmacokinetic interaction occurs with medications that inhibit the CYP2D6 enzyme [8] [9].

Flecainide_Metabolism CYP2D6-Mediated this compound Interaction This compound This compound Dose Flecainide_Active Active this compound in Plasma This compound->Flecainide_Active CYP2D6 CYP2D6 Enzyme Flecainide_Active->CYP2D6 Risk Toxic this compound Levels - QRS Widening - Heart Block - Proarrhythmia Flecainide_Active->Risk Reduced Clearance Inactive_Metabolites Inactive Metabolites (Renal Excretion) CYP2D6->Inactive_Metabolites Paroxetine Paroxetine (Potent CYP2D6 Inhibitor) Paroxetine->CYP2D6 Potent Inhibition

Management of this interaction requires reducing the this compound dose by approximately 50%, close cardiac monitoring with ECGs, and considering alternative antidepressants with minimal CYP2D6 inhibition (e.g., sertraline, citalopram) [9].


Experimental & Clinical Monitoring Protocols

For researchers designing studies, the following monitoring protocols are essential.

1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring

  • Therapeutic Drug Monitoring: Maintain trough plasma concentration between 0.2 to 1.0 mcg/mL [4]. Monitoring is crucial in patients with renal impairment, hepatic disease, or when CYP2D6 inhibitors are co-administered [6] [5].
  • ECG Monitoring Parameters:
    • Baseline and periodic measurements of PR interval, QRS duration, and QT interval.
    • A ≥25% prolongation in QRS duration indicates potential toxicity [4].
    • Monitor for sinus bradycardia, which is a preclinical marker of overdose [6].

2. Clinical Trial Considerations: Evolving Contraindications The Cardiac Arrhythmia Suppression Trial (CAST) established that this compound increased mortality in patients with recent myocardial infarction, leading to its contraindication in this group [4] [7]. However, contemporary research is reappraising its use in stable structural heart disease:

  • Recent Evidence: Retrospective analyses suggest this compound may be safe in patients with stable coronary artery disease and preserved ejection fraction, as well as in conditions like arrhythmogenic right ventricular cardiomyopathy (ARVC) and certain genetic dilated cardiomyopathies (e.g., R222Q SCN5A mutation) [7].
  • Research Gap: These findings require confirmation by large-scale randomized controlled trials (RCTs) [7].

References

FAQs on Flecainide and Structural Heart Disease

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Question Detailed, Evidence-Based Answer
What is the core safety concern with flecainide in structural heart disease? The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that in post-myocardial infarction patients (a form of structural disease), this compound increased mortality and non-fatal cardiac arrest (5.1% vs. 2.3% on placebo) [1] [2]. This compound can be proarrhythmic, potentially causing new or more severe ventricular arrhythmias [2].
Is this compound absolutely forbidden in all high-risk patients? Not always. A 2010 prospective observational study showed that in 106 patients with recent-onset AF and structural heart disease, a single 300 mg oral dose for cardioversion was effective in 40.6% and resulted in no life-threatening arrhythmias with proper monitoring. Success was higher in patients with a lower PROCAM-score (41.5 vs. 45.7) [3].

| What are the specific contraindications for this compound? | According to official prescribing information, this compound is contraindicated in patients with [4] [2]: • Structural heart disease (e.g., cardiomyopathy) • History of myocardial infarction • Heart failure or impaired ventricular function • Cardiogenic shock Unless a pacemaker is available: pre-existing second- or third-degree AV block, sinus node dysfunction, or bundle branch block. |

Quantitative Data on this compound Use

The table below summarizes key quantitative data from clinical studies and dosing protocols relevant to researchers assessing benefit-risk profiles.

Parameter / Scenario Data / Dosage Context & Citation
Cardioversion Success Rate 40.6% (43 of 106 patients) Single 300 mg oral dose in patients with structural heart disease and recent-onset AF [3].

| "Pill-in-the-Pocket" Dose | ≥70 kg: 300 mg <70 kg: 200 mg | Single oral dose for self-administration to convert paroxysmal AF in patients without structural heart disease [1] [2]. | | Max Daily Dose (Supraventricular) | 300 mg | For maintenance therapy in paroxysmal AF/PSVT [1] [4]. | | Max Daily Dose (Ventricular) | 400 mg | For life-threatening ventricular arrhythmias [1] [4]. | | Therapeutic Trough Concentration | 0.2 - 1.0 mcg/mL (200-1000 ng/mL) | Plasma level for optimal effect. Levels >0.7-1.0 mcg/mL are linked to increased adverse effects [1] [4]. | | Time to Steady-State | 3 - 5 days | Do not increase dosage more frequently than every 4 days [2]. |

Experimental Protocol & Risk Assessment

For researchers designing studies or evaluating real-world data, the following workflow formalizes the decision-making process for this compound use. The logic is derived from consensus guidelines and the cited observational study [3] [1] [4].

G Start Patient Candidate for this compound Q1 Is Structural Heart Disease present? Start->Q1 Q2 Is the clinical scenario 'Pill-in-the-Pocket' for AF? Q1->Q2 No Contra Contraindicated This compound not recommended. High risk of proarrhythmia & mortality. Q1->Contra Yes Consider Consider Feasibility Under Strict Protocol Q2->Consider Yes Standard Standard Use Possible This compound is a treatment option. Initiate at low dose, titrate slowly. Q2->Standard No Q3 Can continuous ECG monitoring & specialist oversight be ensured? Consider->Q3 Q3->Contra No Proceed Proceed with Caution Use single-dose oral regimen. Monitor for bradycardia post-conversion. Q3->Proceed Yes

Methodology for High-Risk Administration (based on [3])

  • Patient Selection: The referenced study enrolled patients with recent-onset atrial fibrillation (<48 hours) and known structural heart disease (e.g., coronary artery disease, valvular heart disease, cardiomyopathy) and/or an elevated PROCAM-score for cardiovascular risk.
  • Intervention: A single oral dose of 300 mg this compound was administered.
  • Safety Monitoring:
    • Continuous ECG monitoring was mandatory for at least 8-12 hours post-administration or until cardioversion.
    • Specific monitoring for transient bradycardia and sinus arrest (2-4 seconds) immediately following conversion was emphasized, as this was the most common adverse effect.
  • Rescue Protocol: Electrical cardioversion was successfully used in patients where pharmacological conversion failed, without reported interaction issues.

Mechanism of Risk: this compound's Pharmacodynamics

This compound's risk in structurally compromised hearts is tied to its electrophysiological actions. The diagram below illustrates this pathway.

G A This compound Administration B Potent Blockade of Cardiac Sodium (Na+) Channels A->B C1 Slowed Cardiac Conduction B->C1 C2 Prolonged Depolarization (Widened QRS Complex) B->C2 E Increased Risk of Proarrhythmic Events C1->E C2->E D Underlying Substrate: Structural Heart Disease D->E F Potential for Fatal Arrhythmias E->F

The core mechanism involves this compound's potent blockade of sodium channels, which slows electrical conduction through the heart [1]. In a heart with structural damage like scar tissue from a previous infarction, this can create a perfect environment for re-entrant ventricular arrhythmias, where electrical impulses circle abnormally, potentially leading to ventricular tachycardia or fibrillation [1] [2].

References

flecainide neurologic adverse effects dizziness

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Reported Neurologic Adverse Effects

The table below summarizes the neurological side effects of flecainide as reported in the literature.

Adverse Effect Reported Frequency/Comment Primary Supporting Source(s)
Dizziness Very common (~30% of patients); leading cause of drug discontinuation [1]. [2] [3] [4]
Visual Disturbances Common; includes blurred vision, difficulty focusing, seeing spots [2] [5]. [2] [3] [4]
Headache Common (~10% of patients) [1]. [3] [4] [1]
Tremor Reported in ~4% of patients [1]. [2] [4] [1]
Fatigue/Asthenia Common; reported as weakness and lack of strength [2] [6]. [2] [3] [6]
Paresthesia & Hypoesthesia Less common; abnormal skin sensations (tingling, numbness) and reduced sensation [2] [1]. [2] [1] [5]

Proposed Mechanisms for this compound-Induced Dizziness

The following diagram illustrates the primary proposed mechanism for this compound-induced dizziness, centered on the blockade of neural sodium channels.

G This compound This compound Nav Channel\nBlockade Nav Channel Blockade This compound->Nav Channel\nBlockade Impaired Neural\nSignaling Impaired Neural Signaling Nav Channel\nBlockade->Impaired Neural\nSignaling Bilateral\nVestibulopathy Bilateral Vestibulopathy Dizziness Dizziness Bilateral\nVestibulopathy->Dizziness Causes imbalance & visual instability Impaired Neural\nBlockade Impaired Neural Blockade Impaired Neural\nBlockade->Bilateral\nVestibulopathy Disrupts vestibular nerve function

The primary mechanism by which this compound is thought to cause neurological effects, including dizziness, is through its action as a potent sodium channel (Nav) blocker in neural tissues [1]. This mechanism is central to its desired antiarrhythmic effect in the heart but also underlies its neurotoxicity.

  • State-Dependent Blockade: this compound preferentially blocks open sodium channels in neurons, requiring channel opening for its activity. This action impairs the generation and propagation of action potentials [1].
  • Impact on the Vestibular System: A key study proposed that this compound-induced dizziness may be a manifestation of bilateral vestibulopathy [7]. The drug's blockade of sodium channels in the vestibular nerve or its associated nuclei can disrupt the transmission of balance signals from the inner ear to the brain. This disruption leads to symptoms of unsteadiness, dizziness, and visual disturbances, particularly during head movements [7].
  • Other Contributing Factors: this compound's effect on central nervous system sodium channels more broadly can also lead to other reported symptoms like headache, tremor, and asthenia [1].

Experimental Models & Assessment Protocols

Research into this compound's neurotoxic and neuroprotective effects has utilized several experimental models.

In Vitro Neuroprotection Model
  • Objective: To investigate this compound's potential to protect central nervous system axons from nitric oxide (NO)-mediated injury, which models axonal damage in conditions like multiple sclerosis [1].
  • Protocol:
    • Tissue Preparation: Isolate spinal dorsal roots or other white matter tracts from experimental animals (e.g., mice).
    • Injury Induction: Perfuse the tissue with a solution containing nitric oxide donors (e.g., diethylamine NONOate).
    • Drug Application: Co-perfuse with this compound at a concentration that permits normal impulse conduction (e.g., in the micromolar range).
    • Assessment:
      • Electrophysiology: Measure compound action potential (CAP) recovery after NO exposure. One study reported 88% of this compound-treated roots showed good CAP recovery vs. 27% in controls [1].
      • Morphology: Use electron microscopy to assess axonal structural integrity (e.g., prevention of axolemma dispersion and organelle dissolution) [1].
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Objective: To evaluate the effect of this compound on axonal conduction and neurological deficits in an animal model of multiple sclerosis [1].
  • Protocol:
    • Disease Induction: Induce EAE in rodents via immunization with myelin antigens.
    • Drug Administration: Administer this compound subcutaneously. Dosing can begin either before immunization (prophylactic) or after the onset of neurological deficits (therapeutic).
    • Outcome Measures:
      • Clinical Scoring: Monitor and score neurological deficit severity daily.
      • Electrophysiology: Ex vivo measurement of axonal conduction in spinal cords.
      • Histology: Perform morphometric analysis to quantify axon survival and density in the spinal cord white matter. One study reported a reduction in axon loss from 48% in controls to 3-17% with this compound treatment [1].
Clinical Assessment for Adverse Effects

For monitoring this compound-induced neurological effects in clinical or preclinical safety studies, the following assessments are relevant:

  • Neurological Exam: A standard clinical neurological examination [6].
  • Vestibular Function Testing:
    • Video Head Impulse Test (vHIT): Assesses the function of the semicircular canals and can identify bilateral vestibulopathy [7].
    • Vestibular Evoked Myogenic Potentials (VEMPs): Evaluates otolith function (saccule and utricle) [7].
  • Electrophysiological Studies:
    • Nerve Conduction Studies (NCS) / Electromyography (EMG): Can be used to investigate suspected peripheral neuropathy, a rare side effect of this compound [6]. The Collaborative Group for the Study of Polyneuropathy found electrophysiological evidence of polyneuropathy in some patients on long-term this compound [6].

Key Takeaways for Researchers

  • Mechanism is Linked to Therapeutic Target: The neurological adverse effects, particularly dizziness, are a direct extension of this compound's primary pharmacodynamic action—sodium channel blockade—on neural tissues.
  • Dual Nature of Sodium Channel Blockade: this compound demonstrates that sodium channel blockade can have both neurotoxic (adverse effects like dizziness) and neuroprotective (as shown in EAE and NO-injury models) consequences, depending on the pathological context [1].
  • Consider Bilateral Vestibulopathy: For a comprehensive investigation of dizziness, assessment of vestibular function beyond standard neurological exams is recommended [7].
  • Monitor for Rare Neuromuscular Effects: Be aware of rare case reports linking this compound to myalgias, weakness, and peripheral neuropathy, which may be confirmed using EMG/NCS and clinical scales like the Naranjo algorithm [6].

References

flecainide hepatic impairment dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Basis for Dose Adjustment

Flecainide is extensively metabolized in the liver, predominantly by the cytochrome P450 enzyme CYP2D6 [1] [2]. Impaired liver function disrupts this process, leading to:

  • Slower Elimination: Patients with cirrhosis demonstrated a significantly longer mean plasma half-life for this compound compared to healthy subjects (prolonged vs. 9.5 hours) [3].
  • Reduced Clearance: Plasma clearance of this compound is significantly slower in cirrhotic patients [3].
  • Larger Volume of Distribution: Observed in patients with cirrhosis [3].

These changes can cause drug accumulation to toxic levels with standard dosing regimens [3]. The following table summarizes the key pharmacokinetic alterations:

Pharmacokinetic Parameter Change in Hepatic Impairment (vs. Healthy) Clinical Implication
Plasma Half-life Prolonged [3] Slower elimination, risk of accumulation
Plasma Clearance Slower [3] Higher drug levels for a given dose
Volume of Distribution Larger [3] Altered drug distribution in the body

Clinical Dosing Guidance & Monitoring

Based on the understood pharmacokinetics, the following clinical approach is recommended:

Aspect Recommendation for Hepatic Impairment
General Stance Contraindicated or not recommended in significant hepatic dysfunction unless potential benefit clearly outweighs risk [4] [5].
Dosing Requires a reduced dose and/or extended dosing interval [4]. Increases should be made very cautiously only after plasma levels have stabilized [4].

| Critical Monitoring | Plasma Level Monitoring: Frequent and early monitoring is required to guide therapy [4]. The therapeutic trough concentration is 0.2–1 mcg/mL, with levels >0.7–1 mcg/mL associated with increased adverse effects [2] [5]. ECG Monitoring: Monitor for QRS widening and QT prolongation, which are markers of toxicity [6]. |

Experimental & Clinical Evidence

The dosing recommendations are supported by specific clinical and research findings:

  • Retrospective Clinical Analysis: A 2022 study identified hepatic cirrhosis as a significant risk factor for this compound toxicity, which was associated with an 18% mortality rate among toxicity cases [6].
  • Pharmacokinetic Study Protocol: A foundational 1988 study administered a single 2 mg/kg intravenous this compound dose to cirrhotic patients and healthy controls [3]. The study assessed hepatic biotransformation capability using an antipyrine challenge before this compound dosing and measured plasma antipyrine and this compound half-lives. Results confirmed significantly slower elimination and reduced clearance in the cirrhosis group [3].
  • Hepatotoxicity Case Report: A published case documented a 64-year-old man who developed cholestatic hepatitis five weeks after starting this compound (200 mg daily) [1]. Liver tests (bilirubin, Alk P) rose markedly and improved upon drug discontinuation, demonstrating a direct, albeit rare, hepatotoxic effect with a standard dose [1].

The relationship between evidence, clinical decision-making, and monitoring in hepatic impairment can be visualized as follows:

G Evidence Experimental Evidence PK_Data PK Study in Cirrhosis: Prolonged Half-life Reduced Clearance Evidence->PK_Data Clinical_Findings Clinical Analysis: Cirrhosis is a Toxicity Risk Factor Evidence->Clinical_Findings Decision Clinical Decision: Avoid or Use with Extreme Caution Reduce Dose & Frequency PK_Data->Decision Clinical_Findings->Decision Monitoring Mandatory Monitoring Decision->Monitoring Plasma Frequent Plasma Level Checks Monitoring->Plasma ECG ECG (QRS & QT Interval) Monitoring->ECG Outcome Goal: Ensure Efficacy Prevent Toxicity Plasma->Outcome ECG->Outcome

Key Considerations for Patient Management

  • Avoid in Significant Impairment: this compound should generally be avoided with significant liver dysfunction [4] [5].
  • Individualized Risk-Benefit Assessment: If use is deemed necessary, it should only be after determining that potential benefits clearly outweigh risks [4] [1].
  • Correct Electrolyte Imbalances: Hypokalemia or hyperkalemia can alter this compound's effects and should be corrected before initiation [4] [5].

References

flecainide renal excretion dosing modification

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide Renal Excretion & Pharmacokinetics

This compound is eliminated by both renal and non-renal pathways. Approximately 30-50% of an administered dose is excreted unchanged in the urine, with a further 5-10% excreted as metabolites. The remainder is excreted in feces as unabsorbed drug or metabolites [1] [2]. The active secretion of this compound in the proximal tubule contributes to its high renal clearance, which is about 1.5 to 3 times the glomerular filtration rate [3].

The table below summarizes the impact of renal impairment on this compound's key pharmacokinetic parameters compared to normal renal function:

Pharmacokinetic Parameter Normal Renal Function Severe Renal Impairment (CrCl <35 mL/min) Notes
Plasma Elimination Half-life 11 - 20 hours [4] [3] ~20 - 30 hours [4] [5] [3] Prolongs approximately 1.5 to 2-fold; high inter-patient variability [4].
Total Body Clearance Normal Significantly Reduced [5] Correlates with creatinine clearance [4] [3].
Volume of Distribution (Vd) Unchanged Unchanged [4] [5] Not significantly altered by renal disease.
Hemodialysis Clearance - Minimal (Removes <1% of dose) [4] Not considered a significant route of elimination; supplemental dosing not required [6].

Dosing Modification Protocols for Renal Impairment

Based on the altered pharmacokinetics, the following dosing adjustments are recommended for patients with renal impairment.

Renal Function (Creatinine Clearance) Recommended Initial Dosage Regimen Titration Protocol & Key Monitoring
Severe Impairment (CrCl ≤35 mL/min) 100 mg once daily or 50 mg twice daily [6] [5] [7] Increase dosage cautiously no more than every 4 days due to prolonged time to steady state (may take >4 days). Plasma level monitoring is crucial [6] [5].
Mild to Moderate Impairment Standard dose (e.g., 50 mg twice daily) [6] Titrate with standard caution (increments every 4 days). Monitor ECG and clinical response.

Key Experimental Methodology & Monitoring

For researchers designing studies or interpreting data, understanding the foundational clinical protocols is essential.

Single-Dose Pharmacokinetic Study (Comparative)

This classic design characterizes the basic pharmacokinetic profile in a renal impairment population.

  • Objective: To determine the impact of declining renal function on the absorption, distribution, and elimination of a single oral dose of this compound [4].
  • Population: Patients are stratified into groups based on measured creatinine clearance (e.g., Group 1: 4-41 mL/min/m²; Group 2: <4 mL/min/m² or anuric) and compared to healthy controls [4].
  • Protocol:
    • Administer a single oral dose of this compound acetate.
    • Collect serial blood samples over a period of several days (e.g., up to 96-120 hours) to determine plasma concentration-time profile.
    • Collect all urine output over the study period from non-anuric patients to measure renal clearance.
    • Analyze data using non-compartmental methods to calculate C~max~, T~max~, AUC, t~1/2~, Vd, and CL~total~ [4] [3].
Multiple-Dose Steady-State Study

This design informs practical dosing recommendations.

  • Objective: To establish a safe and effective dosing regimen for patients with severe renal impairment and to confirm the time to reach steady state [5].
  • Population: Patients with severe renal impairment (CrCl <12 mL/min) [5].
  • Protocol:
    • Administer multiple oral doses (e.g., 50 mg twice daily or 50 mg daily) for at least 6 days.
    • Measure trough plasma this compound concentrations daily to confirm the point at which steady-state levels are achieved (plateau) [5].
    • Monitor safety parameters, including ECG for PR, QRS, and QT interval changes.
Critical Monitoring Parameters in Renal Impairment
  • Plasma Drug Monitoring: Therapeutic trough concentration is 0.2 - 1.0 mcg/mL. Monitoring is essential in severe renal impairment to guide safe dose titration [1] [6].
  • Electrocardiogram (ECG): Monitor for dose-related prolongation of the PR interval and QRS complex. A QRS widening of >25% may suggest toxicity [1] [8].
  • Renal Function: Dosing should be based on actual creatinine clearance, not serum creatinine alone [4].

This compound Dosing Decision Pathway in Renal Impairment

The following workflow outlines the key clinical and pharmacokinetic considerations for dosing in renal impairment:

Start Assess Patient for This compound Therapy A Calculate Creatinine Clearance (CrCl) Start->A B Severe Renal Impairment? (CrCl ≤35 mL/min) A->B C Initiate Standard Dose (e.g., 50 mg twice daily) B->C No D Initiate Reduced Dose (100 mg daily or 50 mg twice daily) B->D Yes E Titrate Dose Cautiously No more than every 4 days C->E D->E F Monitor Steady-State Trough Levels & ECG E->F

Key Takeaways

  • Dosing Adjustment is Mandatory: For patients with severe renal impairment (CrCl ≤35 mL/min), the initial this compound dose should be reduced by approximately 50% compared to the standard dose.
  • Titrate Slowly: The prolonged half-life means it takes longer to reach a new steady state. Dosage increases should not be made more frequently than every 4 days.
  • Monitor Systematically: Reliance on therapeutic drug monitoring (Trough: 0.2-1.0 mcg/mL) and frequent ECG assessment is paramount for safe use in this population.

References

Flecainide Breakthrough Arrhythmia: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Topic Key Summary for Researchers
Mechanism of Action Class Ic antiarrhythmic; potent use-dependent blocker of cardiac Na+ channels (Nav1.5); also inhibits RyR2 receptors, reducing sarcoplasmic calcium release [1] [2].
Common Causes of Breakthrough Underlying structural heart disease (contraindicated); ischemia or electrolyte imbalances; drug interactions (e.g., CYP2D6 inhibitors); sub-therapeutic dosing or non-adherence [1] [3] [2].
Proarrhythmic Events Can precipitate new or worsened ventricular tachycardia (VT), VF, atrial flutter with 1:1 AV conduction, and significant bradyarras [1] [3].
Key Monitoring Parameters ECG: PR, QRS, QT intervals; Clinical: Symptoms of CHF, dizziness, palpitations; Biomarkers: Serum drug levels (therapeutic: 0.2-1.0 mcg/mL), electrolyte panels [1] [3].
Management of Toxicity Discontinue flecainide; administer IV sodium bicarbonate (hypertonic saline); consider beta-sympathomimetics; severe cases may require cardiopulmonary bypass [2].

Detailed Mechanisms & Experimental Protocols

1. What is the fundamental mechanism of action of this compound? this compound is a Class Ic antiarrhythmic agent that primarily exerts its effect through potent blockade of the activated/open state of the cardiac sodium channels (Nav1.5) [1] [2]. This use-dependent blockade slows cardiac conduction velocity, particularly in the His-Purkinje system, manifesting on the ECG as a widening of the PR and QRS intervals [1]. A critical secondary mechanism is the inhibition of ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum, which reduces pathological calcium leakage and is particularly relevant for its efficacy in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [1] [2].

G This compound's Primary Molecular Mechanisms of Action cluster_cardiac_cell Cardiac Myocyte This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav_Channel Blocks RyR_Receptor Ryanodine Receptor (RyR2) This compound->RyR_Receptor Inhibits Sarcolemma Sarcolemma (Cell Membrane) SarcoplasmicReticulum Sarcoplasmic Reticulum (SR) ActionPotential Slowed Phase 0 Depolarization (Reduced Vmax) Nav_Channel->ActionPotential Ca_Release Reduced Diastolic Ca2+ Leak RyR_Receptor->Ca_Release ArrhythmiaSuppression Suppression of Arrhythmogenic Triggers & Circuits ActionPotential->ArrhythmiaSuppression Ca_Release->ArrhythmiaSuppression

2. What are the primary causes of breakthrough arrhythmia in patients on this compound? The most significant cause is the proarrhythmic effect of the drug itself [3]. This risk is profoundly elevated in patients with structural heart disease (e.g., history of MI, cardiomyopathy, CHF), a population in which this compound is contraindicated due to the findings of the Cardiac Arrhythmia Suppression Trial (CAST) [1] [3] [2]. Other key factors include:

  • Conversion of AFib to Atrial Flutter: this compound can slow atrial rates enough to organize fibrillation into atrial flutter, which may conduct 1:1 to the ventricles, resulting in a very fast ventricular rate [1].
  • Drug-Drug Interactions: Co-administration with drugs that inhibit CYP2D6 (part of its metabolic pathway) or that also prolong AV conduction can increase this compound levels or synergistic toxicity [1] [4].
  • Electrolyte Imbalances: Hypokalemia and hypomagnesemia lower the threshold for proarrhythmic events [2].

3. What experimental and clinical protocols are critical for investigating this compound's effects? The following methodologies are foundational for both clinical management and preclinical research.

Protocol 1: Electrocardiographic (ECG) Analysis

  • Objective: To quantify the electrophysiological impact of this compound on cardiac conduction.
  • Methodology:
    • Acquisition: Obtain a high-fidelity 12-lead ECG prior to drug initiation (baseline) and at steady-state (after 3-5 days of a stable dose) [1] [2].
    • Measurement: Manually measure and calculate the PR interval, QRS duration, and corrected QT (QTc) interval. Compare to baseline values.
    • Analysis: A >25% increase in QRS duration is a clear indicator of significant sodium channel blockade and may signal an increased risk of proarrhythmia [3]. Note any new conduction blocks or arrhythmias.

Protocol 2: In-Vitro Electrophysiology (Patch-Clamp)

  • Objective: To characterize the use-dependent blockade of sodium channels by this compound.
  • Methodology:
    • Cell Preparation: Use cultured cardiomyocytes (e.g., iPSC-derived) or heterologous cells expressing Nav1.5.
    • Recording: Employ whole-cell patch-clamp technique. Hold the cell at a resting potential (e.g., -90 mV) and apply depolarizing pulses at varying frequencies (e.g., 0.5 Hz vs. 2 Hz) to simulate normal and tachycardic rates.
    • Data Analysis: Measure the peak sodium current (INa). This compound will exhibit use-dependence, showing greater blockade of INa at faster stimulation frequencies, which explains its efficacy in terminating tachyarrhythmias [2].

Toxicity & Proarrhythmia Management

The management of suspected this compound toxicity or proarrhythmia should be immediate and systematic. The workflow below outlines the critical decision points.

G Management of Suspected this compound Toxicity (75 chars) Start Patient presents with: Symptomatic Arrhythmia, Widened QRS, Hypotension A 1. Immediate Discontinuation of this compound Start->A B 2. Stabilize Airway, Breathing, Circulation (ABC) A->B C 3. Secure IV Access & Continuous ECG Monitoring B->C D 4. Assess Hemodynamic Status C->D H1 Hemodynamically UNSTABLE? (e.g., Profound Hypotension, Shock) D->H1 Yes H2 Hemodynamically STABLE? D->H2 No E Prepare for Emergent Electrical Cardioversion & Advanced Cardiac Life Support (ACLS) H1->E F 5. Administer Sodium Bicarbonate IV Bolus (e.g., 100-150 mEq) H2->F J 7. Consider Advanced Therapies: - Beta-Sympathomimetics (e.g., Isoproterenol) - Cardioversion for Tachyarrhythmias - Temporary Pacing for Bradyarrhythmias - Lipid Emulsion Therapy - Cardiopulmonary Bypass (Refractory Cases) E->J G 6. Assess Response on ECG (QRS Narrowing?) F->G H Continue Supportive Care & Monitor G->H Yes Improved I Repeat Sodium Bicarbonate Bolus or Initiate Continuous Infusion G->I No No Improvement I->J

Quantitative Data on Adverse Effects & Proarrhythmia from Clinical Studies

Adverse Effect / Context Incidence / Risk Notes & Associated Factors
Proarrhythmia (in PAF/PSVT) Up to 7% of patients [3] Includes VT, VF, increased PVCs.
Proarrhythmia (in Ventricular Arrhythmias) 7% to 13% of patients [3] Higher risk in sustained VT/NSVT population.
Mortality in Post-MI Patients (CAST Trial) 5.1% (this compound) vs. 2.3% (Placebo) [3] Absolute contraindication in structural heart disease.
Symptomatic Control at 12 Months 61.8% (89/144 patients) [5] Retrospective study in AF patients without structural disease.
Common Non-Cardiac Side Effects Dizziness (common), Visual disturbances (common), Constipation (1-4%) [1] [3] Often dose-dependent.

References

Flecainide Pharmacogenetics: Mechanisms & Key Genes

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide is a Class 1c antiarrhythmic with a narrow therapeutic index, making individualization of therapy critical [1] [2]. Its pharmacogenetics involves genes influencing both how the body processes the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).

The table below summarizes the key genes involved in this compound response:

Gene/Protein Functional Role Impact of Genetic Variation Clinical Evidence & Context
CYP2D6 [3] [4] Primary enzyme for this compound metabolism. Poor Metabolizers: Increased this compound plasma levels, higher risk of toxicity (e.g., wide-complex tachycardia). Case reports in pediatrics; testing considered after adverse events [3].
SCN5A (Nav1.5) [1] Primary target; cardiac sodium channel. Altered channel kinetics may modify drug binding and pro-arrhythmic risk. Primarily theoretical; more research is needed in pediatrics.
RyR2 [1] Secondary target; ryanodine receptor. Variants may influence efficacy in CPVT, a specific arrhythmia syndrome. Mechanistic role identified; direct pharmacogenetic relationship not yet defined.

The following diagram illustrates the core pharmacokinetic and pharmacodynamic pathways of this compound, highlighting where genetic variability (particularly in CYP2D6) plays a critical role.

G cluster_PK What the body does to the drug cluster_PD What the drug does to the body This compound This compound PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) This compound->PK PD Pharmacodynamics (Drug-Target Interaction & Effect) This compound->PD CYP2D6 Gene: CYP2D6 B Metabolized by CYP2D6 CYP2D6->B SCN5A Gene: SCN5A (Nav1.5 Channel) E1 1. Blocks Sodium Influx (Slows Conduction) SCN5A->E1 RYR2 Gene: RYR2 (Ryanodine Receptor) E2 2. Blocks RyR2 (Reduces Calcium Leak) RYR2->E2 A This compound Administered A->B C Systemic this compound Plasma Concentration B->C D This compound Binds to Targets D->E1 D->E2 F Suppression of Tachyarrhythmias E1->F E2->F

Experimental & Methodological Guide

For researchers investigating this compound pharmacogenetics, here are the core experimental considerations and methodologies derived from the literature.

Core Experimental Workflow

The following diagram outlines a generalized workflow for a pharmacogenomic study of this compound response in a pediatric cohort.

G Step1 1. Patient Phenotyping & Sample Collection Step2 2. Genotyping & Sequencing Step1->Step2 P1 Phenotype Definitions: - Efficacy (e.g., arrhythmia suppression) - Toxicity (e.g., QRS widening > 20%) - Therapeutic Drug Monitoring (TDM) Step1->P1 P2 Sample Types: - Whole Blood / Saliva (Germline DNA) - Plasma (for drug levels) Step1->P2 Step3 3. Data Integration & Analysis Step2->Step3 G1 Candidate Gene Approach: - CYP2D6 targeted panels - Copy Number Variation (CNV) analysis Step2->G1 G2 Unbiased Approach: - Genome-Wide Association Study (GWAS) - Next-Generation Sequencing (NGS) Step2->G2 Step4 4. Clinical Interpretation Step3->Step4 A1 Statistical Analysis: - Association tests (e.g., linear/logistic regression) - Covariates: age, renal function, drug interactions Step3->A1 C1 Utilize Guidelines: - Clinical Pharmacogenetics Implementation  Consortium (CPIC) - Dutch Pharmacogenetics Working Group (DPWG) Step4->C1

Key Methodologies and Resources
  • Phenotyping: Precisely define efficacy (arrhythmia suppression) and toxicity (e.g., QRS widening >20% on ECG, symptomatic proarrhythmia) [1] [3]. Therapeutic Drug Monitoring (TDM) is crucial, with a typical therapeutic range of 0.2–1.0 µg/mL [3].
  • Genotyping: Focus on CYP2D6. Use methods that capture its complex polymorphism, including star (*) alleles and copy number variations (CNV) which can define Ultra-Rapid Metabolizer phenotypes [5].
  • Data Resources: Use established databases for interpretation:
    • PharmGKB: Curates drug-gene relationships and clinical guidelines [6].
    • CPIC & DPWG: Provide consensus clinical dosing guidelines based on genotype [7].

Clinical Application & Troubleshooting FAQs

This section translates research findings into actionable insights for clinical scenarios.

FAQ 1: When should pharmacogenetic testing for CYP2D6 be considered in a pediatric patient on this compound?

  • Answer: Testing should be strongly considered in the following situations [3]:
    • After an adverse event potentially linked to toxicity (e.g., significant QRS widening, proarrhythmia).
    • Before therapy initiation in high-risk populations, such as neonates and infants, where developmental changes in CYP enzyme activity compound genetic variability. This is a pre-emptive/precision medicine approach.
    • When sub-therapeutic response occurs despite adequate weight-based dosing, to rule out ultra-rapid metabolism.

FAQ 2: A patient with a CYP2D6 Poor Metabolizer genotype shows toxicity symptoms. What are the management steps?

  • Answer:
    • Immediate Clinical Action: Consider withholding the drug, administering sodium bicarbonate for wide-complex tachycardia, and providing supportive care [3].
    • Dose Adjustment: Permanently reduce the this compound dose or lengthen the dosing interval. Utilize TDM to guide the new target dose, aiming for the lower end of the therapeutic range.
    • Alternative Agents: If dose reduction leads to efficacy loss, switch to an antiarrhythmic with a different metabolic pathway (e.g., propranolol, sotalol) [1] [3].

FAQ 3: What are the major knowledge gaps in pediatric this compound pharmacogenomics?

  • Answer: Current research highlights several areas needing further study [1] [2]:
    • Impact of Ontogeny: How the maturation of drug-metabolizing enzymes and transporters from neonate to adolescent interacts with genetic variation.
    • Definitive Clinical Guidelines: A lack of large, prospective pediatric trials means there are no universally accepted, genotype-based dosing algorithms for children.
    • Additional Genetic Factors: The clinical impact of variants in pharmacodynamic genes (e.g., SCN5A, RyR2) on this compound efficacy and safety is not yet well-defined.

Key Takeaways for Practitioners and Researchers

  • Clinical Actionability: CYP2D6 genotyping has the highest clinical utility for explaining toxicity and guiding dose adjustments, particularly in complex cases [3] [4].
  • Integrate Multiple Data Points: Never rely on genotype alone. Always integrate TDM, ECG parameters (QRS duration), and clinical status for a comprehensive patient assessment [1] [3].
  • Research Focus: Future studies need to prospectively validate dosing models that combine genotype, age, and renal function to fully realize precision-based this compound therapy in children [1] [2].

References

Clinical Performance Comparison: Flecainide vs. Other Rhythm-Control Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical outcomes for flecainide and other common rhythm-control therapies, synthesizing data from recent clinical studies and reviews.

Therapy Key Indications & Patient Profiles Efficacy / Conversion Rate Safety Profile & Key Considerations

| This compound (Class Ic) [1] [2] [3] | • Paroxysmal AF in structurally normal hearts (first-line). • Selected patients with stable CAD/ARVC (emerging evidence). • PVC-induced cardiomyopathy [4]. | • 69.5% conversion for recent-onset AF (ED setting) [3]. • Highly effective for cardioversion and maintenance of sinus rhythm [1] [2]. | Proarrhythmia Risk: Low in structurally normal hearts; requires risk stratification. Contraindications: Not recommended in patients with significant heart failure, ischemia, or conduction disease without a pacemaker [1] [2]. | | Vernakalant [3] | • Recent-onset AF (≤7 days). • Not available in the U.S. | • 76.4% conversion for recent-onset AF (ED setting). • More effective when administered early (<12 hours from symptom onset) [3]. | Generally well-tolerated. FDA denied approval due to safety concerns (hypotension, ventricular arrhythmias) [3]. | | Catheter Ablation [5] | • Paroxysmal & persistent AF, often after failure of one AAD. | • Superior long-term rhythm control compared to AADs. • Higher success in maintaining sinus rhythm [5]. | Risks: Procedural complications (e.g., cardiac tamponade, stroke, pulmonary vein stenosis). Invasive procedure requiring expertise [5]. | | Class III AADs (e.g., Amiodarone, Sotalol) [1] | • Broader range of patients, including some with structural heart disease. | • Effective for rhythm control. | Safety: Amiodarone has significant non-cardiac toxicity. Sotalol requires monitoring for QT prolongation. One observational study showed higher mortality with Class III AADs vs. This compound in stable CAD [1]. |

Overview of Cost-Effectiveness Evidence

A 2025 systematic review and meta-analysis provides high-level economic evidence, though it does not isolate this compound from other antiarrhythmic drugs (AADs) [5].

  • Primary Finding: The analysis concluded that catheter ablation is a cost-effective rhythm-control treatment for atrial fibrillation compared to AAD therapy, particularly in high-income countries [5].
  • Economic Outcome: The pooled incremental net benefit (INB) for ablation over AADs was $23,796 (95% CI: $15,341–$32,251) in high-income countries. This means that over the long term, the higher upfront cost of ablation is offset by better health outcomes and reduced need for ongoing drug therapy and care [5].
  • Limitation: This evidence groups all AADs together. The specific cost-effectiveness of this compound versus other AADs (like propafenone or amiodarone) or versus ablation is not detailed in the available search results.

Key Experimental Protocols from Cited Studies

For a professional audience, here are the methodologies from two key studies that generated the comparative data.

1. Protocol: Comparative Effectiveness of Vernakalant vs. This compound in the ED

  • Study Design: Retrospective observational study [3].
  • Participants: 414 episodes of AF in an emergency department (151 treated with IV this compound, 263 with IV vernakalant) [3].
  • Intervention: IV this compound (mean dose 183 mg) vs. IV vernakalant (mean dose 3.78 mg/kg) [3].
  • Primary Outcome: Conversion to sinus rhythm during the ED stay [3].
  • Follow-up: Collected data on clinical evolution, ED re-presentations, and cardiology consultations over 6 months [3].

2. Protocol: Cost-Effectiveness Meta-Analysis of Ablation vs. AADs

  • Study Design: Systematic review and meta-analysis of economic evaluations [5].
  • Search & Selection: Systematic search of 7 databases until March 2024. Included full economic evaluations (cost-utility analyses) comparing catheter ablation with AADs for rhythm control [5].
  • Data Synthesis: Costs and outcomes were converted to a common scale (2023 US dollars). The primary measure was the Incremental Net Benefit (INB), pooled using a random-effects model due to high heterogeneity [5].
  • Quality Assessment: Study quality was assessed using the ECOBIAS checklist [5].

Clinical Decision Pathway for this compound Use

The following diagram illustrates the modern, evidence-based decision logic for considering this compound therapy, incorporating recent findings on its use in patients with structural heart disease.

start Patient Requires Rhythm Control Therapy assess Assess for Structural Heart Disease (SHD) start->assess no_shd No Significant SHD (Structurally Normal Heart) assess->no_shd No shd_present SHD Present assess->shd_present Yes first_line This compound as First-Line Option no_shd->first_line cad Stable Coronary Artery Disease (CAD) shd_present->cad arvc Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC) shd_present->arvc other_shd Other SHD Types (e.g., Significant LVH) shd_present->other_shd consider Consider this compound with Stringent Criteria contrain This compound Not Recommended (e.g., Unstable CAD, HFrEF) cad->consider Revascularized & Stable cad->contrain Active Ischemia arvc->consider Selected Cases other_shd->contrain

References

flecainide success rate sinus rhythm maintenance

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data for Sinus Rhythm Maintenance

Study / Patient Population Follow-up Duration Success Rate (Sinus Rhythm Maintenance) Key Findings & Context

| Rheumatic AF (post-BMV) [1] | 12 months | 60% (overall) 79% (initial converters) | Effective in selected rheumatic AF patients with preserved ventricular function and smaller left atria. | | Mixed AF Population (Flec-SL Trial) [2] | 6 months | More effective than short-term use | Safety profile comparable to short-term use; 6% had CAD, 13.5% had valvulopathies. | | General AF (Context) [3] | 1 year | ~56% (general antiarrhythmics) | Amiodarone is most effective but has toxicity; flecainide is first-line for no structural heart disease. | | Early Rhythm Control (EAST-AFNET 4) [2] | 2 years | Significantly reduced adverse outcomes | this compound/propafenone effective/safe in stable CAD, HF, LVH subgroups within early rhythm control strategy. |

Key Experimental Protocols and Methodologies

The efficacy data in the table comes from rigorous clinical study designs. Here are the methodologies for the key trials that provided the success rates:

  • Pilot Study on Rheumatic AF (2020) [1]: This was a prospective, single-center study.
    • Patient Population: 50 patients with rheumatic atrial fibrillation (AF) who had undergone a successful balloon mitral valvotomy (BMV) at least three months prior. Key exclusion criteria were left ventricular dysfunction, significant coronary artery disease, and very large left atria (≥60 mm).
    • Intervention: Patients received a single oral loading dose of this compound (4 mg/kg, max 300 mg). Non-converters underwent DC cardioversion (DCC) at 24 hours. All successfully converted patients were maintained on oral this compound (50 mg twice daily, up-titrated as needed) for 12 months.
    • Primary Endpoint: Maintenance of sinus rhythm at 30 days and 12 months, assessed via 12-lead ECG and Holter monitoring.
  • Flec-SL Trial (cited in [2]): This trial compared long-term (6 months) versus short-term this compound use after electrical cardioversion.
    • Key Finding: Demonstrated that long-term use was more effective for maintaining sinus rhythm without a significant difference in safety profile. The study population included a minority of patients with coronary artery disease (6%) and valvulopathies (13.5%).
  • EAST-AFNET 4 Post-Hoc Analysis (cited in [2]): This was a post-hoc analysis of a large, randomized, outcomes trial.
    • Patient Population: AF patients early after diagnosis who were assigned to the early rhythm control arm. This included subgroups with stable structural heart disease, such as coronary artery disease, heart failure, and left ventricular hypertrophy.
    • Intervention & Analysis: Compared outcomes of patients receiving class Ic antiarrhythmics (this compound or propafenone) to those on other rhythm control therapies within the trial.
    • Key Finding: Class Ic drugs were associated with efficacy and safety comparable to other treatments, even in patients with selected forms of structural heart disease, when used within a closely monitored early rhythm control strategy.

Mechanism of Action: this compound's Signaling Pathway

This compound exerts its antiarrhythmic effect through a multi-targeted mechanism, primarily by blocking sodium channels in the heart. The following diagram illustrates the key pathways and targets.

G cluster_cardiac_cell Cardiac Myocyte cluster_effects Electrophysiological Effects This compound This compound Nav15 Fast Na+ Channel (Nav1.5) This compound->Nav15 Potent Blockade RYR2 Ryanodine Receptor (RyR2) This compound->RYR2 Blocks Opening IKr Delayed Rectifier K+ Channel (IKr) This compound->IKr Inhibits SlowedDepol Slowed Phase 0 Depolarization Nav15->SlowedDepol LessCaRelease Reduced Diastolic Ca2+ Release RYR2->LessCaRelease ProlongedARP Prolonged Atrial Refractory Period IKr->ProlongedARP  Prolongs APD ReducedCV Reduced Conduction Velocity SlowedDepol->ReducedCV TherapeuticEffect Therapeutic Effect: Suppression of AF & Maintenance of Sinus Rhythm ReducedCV->TherapeuticEffect ProlongedARP->TherapeuticEffect LessCaRelease->TherapeuticEffect  Reduces Triggered  Activity

Key Insights for Clinical R&D

  • Patient Selection is Paramount: The highest success and safety with this compound are in patients without structural heart disease [4] [3]. Emerging data suggests potential safe use in stable coronary artery disease and arrhythmogenic right ventricular cardiomyopathy (ARVC), but this requires careful patient evaluation and remains off-label in many regions [2] [5].
  • Re-evaluating the CAST Trial Legacy: The absolute contraindication in structural heart disease stems from the 1989 CAST trial, which studied post-myocardial infarction patients with reduced ejection fraction [2] [4]. Contemporary analysis suggests this risk may not apply to all modern, well-revascularized, and stable SHD patients, opening avenues for targeted clinical trials [2] [5].
  • Consider the "Pill-in-the-Pocket": For selected patients with paroxysmal AF and no structural heart disease, an on-demand "pill-in-the-pocket" approach with this compound can be highly effective in terminating symptomatic episodes, reducing hospital visits [4] [6].

References

Efficacy of Flecainide by Population and Condition

Author: Smolecule Technical Support Team. Date: February 2026

Condition / Population Study Design Key Efficacy Findings Citation
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
Pediatric & Adult (n=14, median age 16) Randomized Clinical Trial Significant reduction in ventricular arrhythmia score during exercise vs. placebo; 85% (11/13) showed complete suppression. [1]
Frequent Premature Ventricular Complexes (PVCs) / Ventricular Tachycardia (VT)
Pediatric (n=10 episodes) Retrospective Multi-Center Study Significant mean reduction in PVC burden: -13.8 percentage points. [2]
Adult (Historical Context) CAST Trial (Post-MI patients) Suppressed PVCs but increased mortality; contraindicated in structural/ischemic heart disease. [3] [4]
Paroxysmal Supraventricular Tachycardia (PSVT) / Atrial Fibrillation (AF)
Pediatric (n=22, acute AF/AFL) Retrospective Study High-dose oral flecainide successfully converted 77% of recent-onset AF/AFL cases. [5]
Adult Multiple Clinical Trials & Meta-Analyses First-line therapy for cardioversion and maintenance of sinus rhythm in AF/PSVT without structural heart disease. [3] [4] [6]

Key Experimental Protocols

For the key studies cited, the methodologies were as follows:

  • For CPVT Trial [1]: This was an investigator-initiated, multicenter, single-blind, placebo-controlled crossover study. Patients on stable beta-blocker therapy were randomized to receive either oral this compound or a placebo for three months. The primary endpoint was the severity of ventricular arrhythmias during standardized exercise testing, scored on an ordinal scale (0: no ectopy to 4: nonsustained ventricular tachycardia).
  • For Pediatric PVC Study [2]: This was a retrospective, multi-center review. Children with a high PVC burden (≥5% on 24-hour Holter monitor) were included. The efficacy of a medication episode was determined by comparing the PVC burden on Holter recordings taken before and during treatment at the highest tolerated dose.
  • For Pediatric Acute AF Study [5]: This retrospective chart review evaluated a "high-dose" oral this compound protocol for recent-onset AF (<24 hours) in hemodynamically stable children. The efficacy endpoint was the successful conversion of the arrhythmia to a normal sinus rhythm.

Mechanism of Action and Signaling Pathways

This compound's efficacy across age groups stems from its multi-targeted mechanism of action within cardiac myocytes. The following diagram illustrates its primary pharmacodynamic pathways.

G cluster_primary Primary Pathway cluster_secondary Secondary Pathways This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 RyR2 Ryanodine Receptor (RyR2) This compound->RyR2 IKr Delayed Rectifying Potassium Channel (IKr) This compound->IKr Depolarization Slowed Conduction & Prolonged Refractoriness Nav1_5->Depolarization Blocks Effect1 Antiarrhythmic Effect Depolarization->Effect1 Terminates/Prevents Re-entrant Arrhythmias Calcium Reduced Intracellular Calcium RyR2->Calcium Blocks Release Repolarization Prolonged Action Potential (Atrial/Ventricular Muscle) IKr->Repolarization Blocks Effect2 Antiarrhythmic Effect Calcium->Effect2 Suppresses Triggered Activity (e.g., in CPVT) Effect3 Antiarrhythmic Effect Repolarization->Effect3 Contributes to Antiarrhythmic Effect

Critical Considerations for Researchers

When evaluating this compound's use across ages, several factors are crucial:

  • Patient Selection is Paramount: The most critical determinant of this compound's safety and efficacy is the absence of structural or ischemic heart disease in both adults and children, a lesson solidified by the CAST trial [3] [4] [6].
  • The Pediatric Evidence Gap: While efficacy is demonstrated, much pediatric use is based on smaller retrospective studies and adult data extrapolation. There is a recognized need for more prospective pediatric trials and pharmacokinetic studies to account for the impact of growth and development on drug disposition (pharmacogenomics and ontogeny) [7].
  • Narrow Therapeutic Index: this compound has a narrow therapeutic window in all patients. In pediatrics, this is compounded by variable pharmacokinetics and the potential for drug-food interactions (e.g., milk reduces absorption), requiring careful therapeutic drug monitoring [3] [8].

References

flecainide clinical trial outcomes meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide Clinical Outcomes at a Glance

The following tables summarize key efficacy and safety data for this compound from meta-analyses and comparative studies.

Table 1: Safety Profile of this compound from Meta-Analysis [1] This meta-analysis assessed safety in 4,811 patients with supraventricular arrhythmias and largely normal left ventricular function.

Outcome This compound Group Control Group P-value
Total Mortality 0.166% (8/4,811) 0.050% (1/1,986) 0.46 (NS)
Proarrhythmic Episodes 2.7% 4.8% 0.001
All Adverse Events 31.8% 28.7% < 0.05
Non-Cardiac Side-effects 16.7% 11.1% 0.06 (NS)
Drop-outs due to Side-effects 4.4% 5.5% 0.07 (NS)

NS: Not Statistically Significant

Table 2: Comparative Effectiveness in Recent-Onset Atrial Fibrillation [2] A 2025 retrospective study compared intravenous (IV) vernakalant and IV this compound in a hospital emergency department setting.

Outcome IV Vernakalant (n=263 episodes) IV this compound (n=151 episodes) P-value
Conversion to Sinus Rhythm 76.4% 69.5% 0.124 (NS)
Median Time to Conversion 15 minutes 2.5 hours < 0.001
AF Recurrence at 6 Months 20.1% 29.1% 0.043
Effectiveness (Early treatment <12h) 82.2% 70.7% 0.014
Common Side-effects - Bradycardia, Dizziness, Hypotension -

Key Experimental Protocols & Trial Designs

The evidence for this compound comes from several types of clinical investigations, each with a distinct methodology.

  • Meta-Analysis Protocol [1]: The foundational safety profile is derived from a meta-analysis that included 122 studies (26 double-blind RCTs, 25 non-blinded RCTs, and 71 uncontrolled studies). The primary endpoint was mortality, with secondary endpoints including adverse events and drop-out rates. Studies were identified via searches of MEDLINE, EMBASE, and other databases up to November 2000. A key inclusion criterion was that participants had supraventricular arrhythmias with largely normal left ventricular function.

  • Double-Blind, Crossover RCT Design [3]: An example of a comparative efficacy study is a double-blind, crossover trial comparing this compound (200 mg twice daily) and disopyramide (150 mg four times daily). The study design involved 25 patients with more than 1,000 ventricular premature complexes (VPCs) on a 24-hour Holter monitor. Each 14-day active treatment period was preceded and followed by a 7-day placebo period. The primary efficacy outcome was the reduction in average VPCs compared to the placebo period.

  • Retrospective Observational Study Design [2]: The recent comparison with vernakalant was a retrospective study analyzing 414 AF episodes treated in the emergency department. Data on conversion success, timing, and recurrences were extracted from clinical records. Effectiveness was analyzed with multivariable logistic regression, and subgroup analyses were performed based on factors like time from symptom onset and type of AF.

Visualizing the Evidence and Clinical Decision Pathway

The diagram below illustrates the relationship between key clinical trial findings and their implications for patient selection and treatment strategy.

cluster_evidence Evidence Base cluster_implications Clinical Implications & Guidelines MetaAnalysis Meta-Analysis of 122 Studies Safety in SVT without Structural HD SafetyProfile Established Safety Profile - Low mortality in selected patients - Proarrhythmia risk lower than control MetaAnalysis->SafetyProfile CompTrial Crossover RCT This compound vs. Disopyramide for VPCs EfficacyVPC Superior VPC Suppression 92% reduction (this compound) vs. 39% (Disopyramide) CompTrial->EfficacyVPC RecentStudy Retrospective Observational Study IV this compound vs. Vernakalant for AF EfficacyAF Rapid Conversion in Recent-Onset AF Slower than Vernakalant but effective RecentStudy->EfficacyAF PatientSelect Patient Selection is Critical Contraindicated in Structural Heart Disease SafetyProfile->PatientSelect Monitoring Monitoring Requirements ECG for PR/QRS widening, serum levels in renal impairment SafetyProfile->Monitoring UsageContext Suitable for Acute & Chronic Use - Pill-in-the-pocket for symptomatic AF - Chronic suppression of SVT/VPCs EfficacyVPC->UsageContext EfficacyAF->UsageContext

Key Takeaways for Drug Development Professionals

  • Critical Importance of Patient Selection: The defining characteristic of this compound's safety profile is its restriction to patients without structural heart disease [1] [4]. The landmark CAST trial, which showed increased mortality with this compound in post-myocardial infarction patients, underpins this critical contraindication and serves as a powerful case study in how a drug's benefit-risk profile is entirely dependent on the target population [4].
  • Efficacy in Specific Arrhythmias: this compound demonstrates high efficacy for specific indications. It is superior to disopyramide in suppressing ventricular premature complexes and is a recommended option for the acute conversion of recent-onset atrial fibrillation, including in a "pill-in-the-pocket" approach without in-hospital monitoring for selected patients [3] [4].
  • Evolving Competitive Landscape: While historically a mainstay for cardioversion in Europe, this compound is now being compared to newer agents like vernakalant. Recent real-world evidence suggests that while overall conversion rates may be similar, newer drugs might offer advantages in specific scenarios, such as faster onset of action or lower recurrence rates, highlighting an area for continued research and potential trial design [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

414.13781148 Da

Monoisotopic Mass

414.13781148 Da

Heavy Atom Count

28

LogP

3.78
3.78 (LogP)
4.6

Appearance

Solid powder

Melting Point

228-229

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K94FTS1806

Related CAS

54143-56-5 (monoacetate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

In New Zealand and America, flecainide is indicated to prevent supraventricular arrhythmias and ventricular arrhythmias. In the United States, it is also indicated to prevent paroxysmal atrial fibrillation and flutter.
Flecainide acetate is an oral class Ic antiarrhythmic drug (AAD) that blocks cardiac Na+ channels and received FDA approval in 1984. Flecainide is used to prevent and treat abnormally rapid heart rates, including conditions such as paroxysmal supraventricular tachycardia (PSVTs), Wolff-Parkinson-White syndrome, atrioventricular nodal re-entrant tachycardia (AVNRT), AV re-entrant tachycardia (AVRT), and atrial fibrillation/atrial flutter in patients who do not have structural heart disease. Flecainide is also an option in treating life-threatening ventricular arrhythmias.

Livertox Summary

Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics
Antiarrhythmic Agents

Pharmacology

Flecainide inhibits the action of sodium and potassium ion channels in the heart, raising the threshold for depolarization and correcting arrhythmias.[A186931] Flecainide has a long duration of action, allowing for once daily dosing.[L8878] The therapeutic index is narrow.[A37372] Patients should not take this medication if there is already structural heart disease or left ventricular systolic dysfunction.[L8878]
Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04)

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BC - Antiarrhythmics, class ic
C01BC04 - Flecainide

Mechanism of Action

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54143-55-4

Absorption Distribution and Excretion

Oral flecainide has a Tmax of 3-4h and a bioavialability of 90%. Taking flecainide with food or aluminum hydroxide antacids do not significantly affect the absorption of flecainide.
Approximately 86% of a single oral dose is eliminated in the urine, with 42% as unchanged flecainide and 14% as meta-O-dealkylated flecainide, a similar amount of the meta-O-dealkylated lactam of flecainide, approximately 3% as an unidentified acid metabolite, and <1% as 2 other unknown metabolites. 5% is eliminated in the feces.
The average volume of distribution in 8 male subjects is 5.0-13.4L/kg.
The average clearance of intravenous flecainide is 4.6-12.1mL/min/kg in 8 male subjects. For oral flecainide, the clearance was 4-20mL/min/kg.

Metabolism Metabolites

Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide. Meta-O-dealkylated flecainide has 20% the activity of flecainide. Both of these metabolites are generally detected as glucuronide or sulfate conjugates. Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2.
Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). The absoprtion is nearly complete following oral administration. Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). Route of Elimination: In healthy subjects, about 30% of a single oral dose (range, 10 to 50%) is excreted in urine as unchanged drug. Several minor metabolites (3% of the dose or less) are also found in urine; only 5% of an oral dose is excreted in feces. In patients, free (unconjugated) plasma levels of the two major metabolites are very low (less than 0.05 ug/mL). Half Life: 20 hours (range 12-27 hours)

Wikipedia

Flecainide

Biological Half Life

In healthy subjects, intravenous flecainide has an average half life of 13 hours for a single dose and 16 hours for multiple oral doses. In patients with a ventricular premature complex, flecainide has a half life of 20 hours. The half life of meta-O-dealkylated flecainide, a major metabolite of flecainide, is 12.6h.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Benoit A, Paolucci M, Stefan L, Vanderperren O, Hoffer E. [A CASE OF FLECAINIDE INTOXICATION]. Rev Med Liege. 2015 Sep;70(9):442-5. Review. French. PubMed PMID: 26638444.
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